Interleukin II (60-70)
Description
BenchChem offers high-quality Interleukin II (60-70) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Interleukin II (60-70) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C68H104N14O14S |
|---|---|
Molecular Weight |
1373.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C68H104N14O14S/c1-41(2)37-48(72)58(85)81-57(43(4)83)66(93)80-55(39-45-21-10-7-11-22-45)62(89)75-50(24-13-16-33-70)61(88)78-53(38-44-19-8-6-9-20-44)64(91)79-54(40-46-27-29-47(84)30-28-46)63(90)77-52(31-36-97-5)67(94)82-35-18-26-56(82)65(92)76-51(25-14-17-34-71)60(87)74-49(23-12-15-32-69)59(86)73-42(3)68(95)96/h6-11,19-22,27-30,41-43,48-57,83-84H,12-18,23-26,31-40,69-72H2,1-5H3,(H,73,86)(H,74,87)(H,75,89)(H,76,92)(H,77,90)(H,78,88)(H,79,91)(H,80,93)(H,81,85)(H,95,96)/t42-,43+,48-,49-,50+,51-,52+,53+,54+,55+,56+,57+/m0/s1 |
InChI Key |
BSLCXMMYEBIFKY-QPVVYSBHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Interleukin-2 (60-70) Peptide: Discovery, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine crucial for the regulation of the immune response, primarily through its role in the proliferation, differentiation, and survival of T lymphocytes. The biological effects of IL-2 are mediated through its interaction with a heterotrimeric receptor complex composed of the α (CD25), β (CD122), and common γ (γc, CD132) chains. While the full-length protein has been utilized in immunotherapy, its therapeutic window is limited by severe toxicities. This has driven research into smaller, functional fragments of IL-2 that may retain specific immunomodulatory activities with an improved safety profile. This guide focuses on the Interleukin-2 (60-70) peptide, a fragment derived from a region implicated as a critical epitope for receptor interaction and biological activity.
Discovery and History
The significance of the amino-terminal region of Interleukin-2, which encompasses the 60-70 amino acid sequence, was first highlighted in foundational studies on the structure-function relationship of the cytokine. Pioneering work by Zurawski and colleagues in 1986 involved a mutational analysis of mouse IL-2. Their research demonstrated that deletions and alterations within the N-terminal third of the protein could drastically reduce or abolish its biological activity, as measured by the proliferation of cloned T cells[1]. This early work, while not focused on the isolated (60-70) peptide, provided the initial evidence that this region was critical for the functional integrity of IL-2[1].
Subsequent research further refined the understanding of IL-2 receptor interaction, identifying specific residues across the IL-2 molecule that contribute to binding with the different receptor subunits. The 60-70 region, with its specific sequence Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala , has since been investigated as a synthetic peptide to dissect its role in receptor binding and to explore its potential as a modulator of IL-2 activity. While a singular "discovery" paper for the isolated IL-2 (60-70) peptide is not prominent in the literature, its investigation stems directly from these initial structure-function studies that pinpointed the importance of the N-terminal domain.
Quantitative Data
The direct experimental characterization of the Interleukin-2 (60-70) peptide in terms of its binding affinity for the IL-2 receptor subunits and its functional activity in cell-based assays is not extensively reported in publicly available literature. Much of the quantitative data available pertains to the full-length IL-2 protein or various mutants. However, based on the foundational research, it is hypothesized that the IL-2 (60-70) peptide may act as a competitive inhibitor or a partial agonist/antagonist of the IL-2 receptor.
For context, the binding affinities of full-length human IL-2 to its receptor components are provided in the table below. It is anticipated that the IL-2 (60-70) peptide, if it binds, would exhibit a significantly lower affinity than the high-affinity trimeric complex.
| Ligand/Receptor Complex | Binding Affinity (Kd) | Reference |
| IL-2 / IL-2Rα (low affinity) | ~10⁻⁸ M | [2] |
| IL-2 / IL-2Rβγc (intermediate affinity) | ~10⁻⁹ M | [2] |
| IL-2 / IL-2Rαβγc (high affinity) | ~10⁻¹¹ M | [2] |
Signaling Pathways
Interleukin-2 binding to its receptor complex initiates a cascade of intracellular signaling events, primarily through the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
The IL-2 (60-70) peptide is hypothesized to modulate these pathways by interfering with the initial binding of full-length IL-2 to its receptor. By competitively inhibiting this interaction, the peptide could potentially attenuate the downstream signaling cascade, leading to a reduction in T-cell proliferation and other IL-2 mediated effects. The degree of inhibition would likely be dependent on the concentration of the peptide and its binding affinity for the receptor.
Below is a diagram illustrating the general IL-2 signaling pathway and the putative point of intervention for the IL-2 (60-70) peptide.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the Interleukin-2 (60-70) peptide.
Solid-Phase Peptide Synthesis (SPPS) of Interleukin-2 (60-70)
Objective: To synthesize the peptide with the sequence H-Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala-OH using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH), HBTU, and HOBt in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Lys, Pro, Met, Tyr, Phe, Lys, Phe, Thr, Leu).
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection (step 2) to remove the Fmoc group from the N-terminal leucine.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the IL-2 (60-70) peptide for the IL-2 receptor on target cells by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]IL-2).
Materials:
-
Target cells expressing the IL-2 receptor (e.g., activated T-cells, CTLL-2 cells)
-
Radiolabeled IL-2 ([¹²⁵I]IL-2)
-
Unlabeled IL-2 (for determining non-specific binding)
-
Synthesized IL-2 (60-70) peptide
-
Binding buffer (e.g., RPMI 1640 with 1% BSA)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Cell Preparation: Prepare a suspension of target cells at a known concentration in binding buffer.
-
Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:
-
Total Binding: [¹²⁵I]IL-2 + cells
-
Non-specific Binding: [¹²⁵I]IL-2 + a high concentration of unlabeled IL-2 + cells
-
Competition: [¹²⁵I]IL-2 + varying concentrations of IL-2 (60-70) peptide + cells
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach binding equilibrium.
-
Filtration and Washing:
-
Transfer the contents of the plate to a vacuum manifold to separate the cells from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the IL-2 (60-70) peptide.
-
Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CTLL-2 Cell Proliferation Assay
Objective: To assess the biological activity of the IL-2 (60-70) peptide by measuring its effect on the proliferation of the IL-2-dependent CTLL-2 cell line.
Materials:
-
CTLL-2 cell line
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, 2-mercaptoethanol, and IL-2 for maintenance)
-
Assay medium (complete culture medium without IL-2)
-
Recombinant human IL-2 (positive control)
-
Synthesized IL-2 (60-70) peptide
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Wash CTLL-2 cells to remove any residual IL-2 from the maintenance culture.
-
Resuspend the cells in assay medium at a density of 1 x 10⁵ cells/mL.
-
-
Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well. Then add 50 µL of the following solutions in triplicate:
-
Negative Control: Assay medium alone
-
Positive Control: Serial dilutions of recombinant human IL-2
-
Test (Agonist activity): Serial dilutions of IL-2 (60-70) peptide
-
Test (Antagonist activity): A fixed, sub-maximal concentration of IL-2 plus serial dilutions of IL-2 (60-70) peptide
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Plot the absorbance against the concentration of the peptide or IL-2.
-
For agonist activity, determine the EC₅₀ (concentration that gives 50% of the maximal response).
-
For antagonist activity, determine the IC₅₀ (concentration that inhibits 50% of the IL-2-induced proliferation).
-
Conclusion
The Interleukin-2 (60-70) peptide represents a region of the full-length cytokine that is critical for its biological activity. While comprehensive quantitative data on the isolated peptide is still emerging, the foundational research provides a strong rationale for its investigation as a potential immunomodulatory agent. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and functional characterization of this and other peptide fragments of IL-2. Further research is warranted to fully elucidate the binding kinetics, signaling modulation, and therapeutic potential of the IL-2 (60-70) peptide. Such studies will be invaluable for the development of novel, more targeted immunotherapies with improved efficacy and reduced toxicity.
References
Interleukin-2 (60-70): A Technical Guide on its Structure, Function, and Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Interleukin-2 (60-70) peptide, a fragment of the pivotal immunoregulatory cytokine, Interleukin-2 (IL-2). While much of the extensive research has focused on the full-length IL-2 protein, the (60-70) region is recognized for its role in receptor binding and offers a valuable tool for dissecting IL-2-mediated pathways and for the development of targeted immunotherapeutics.[1] This document outlines the amino acid sequence of this peptide, its role within the context of the full IL-2 protein, and the broader functional and quantitative data associated with full-length IL-2, which serves as the foundation for understanding the potential of its fragments.
Interleukin-2 (60-70) Amino Acid Sequence
The Interleukin-2 (60-70) peptide is a synthetic fragment corresponding to amino acid residues 60 through 70 of the native human Interleukin-2 protein.[1]
Sequence: Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala
Function of the Interleukin-2 (60-70) Peptide
The IL-2 (60-70) region is implicated in the interaction of IL-2 with its receptor complex.[1] As a functional peptide, it has the potential to modulate the binding of the full-length cytokine to its high-affinity receptor, thereby influencing the subsequent activation and proliferation of immune effector cells such as T cells and Natural Killer (NK) cells.[1] Research on such peptide fragments is crucial for understanding the structural determinants of IL-2 activity and for designing peptide-based therapeutics that can selectively modulate immune responses in conditions like cancer and autoimmune diseases.[1]
While the IL-2 (60-70) fragment is a subject of research, a significant body of quantitative data and detailed experimental protocols are available for the full-length IL-2 protein. This information is essential for contextualizing the potential function and application of the (60-70) peptide.
Quantitative Data: Full-Length Interleukin-2 Receptor Binding
The biological effects of IL-2 are mediated through its binding to a receptor complex composed of three subunits: alpha (IL-2Rα or CD25), beta (IL-2Rβ or CD122), and the common gamma chain (γc or CD132).[2][3] The affinity of IL-2 binding varies depending on the composition of the receptor complex.[2][4][5]
| Receptor Complex | Subunits | Binding Affinity (Kd) | Cellular Expression (Examples) | Signaling Capacity |
| Low-Affinity | IL-2Rα (CD25) | ~10⁻⁸ M[2][4][6] | Activated T cells, Regulatory T cells (Tregs) | No intracellular signal transduction |
| Intermediate-Affinity | IL-2Rβ (CD122), γc (CD132) | ~10⁻⁹ M[2][4][5][6] | Memory CD8+ T cells, NK cells | Transduces intracellular signals |
| High-Affinity | IL-2Rα (CD25), IL-2Rβ (CD122), γc (CD132) | ~10⁻¹¹ M[4][5] | Activated T cells, Tregs | High-efficiency signal transduction |
Signaling Pathways of Full-Length Interleukin-2
Upon binding to its receptor complex, full-length IL-2 activates several downstream signaling pathways, primarily the JAK-STAT, PI3K-AKT, and MAPK pathways.[2][7] These pathways collectively regulate the proliferation, differentiation, and survival of T cells and other immune cells.
JAK-STAT Pathway
The binding of IL-2 to the IL-2Rβ and γc chains leads to the activation of Janus kinases, JAK1 and JAK3, respectively. These kinases then phosphorylate STAT5 (Signal Transducer and Activator of Transcription 5), which dimerizes and translocates to the nucleus to regulate the transcription of target genes.
PI3K-AKT and MAPK Pathways
Activation of the IL-2 receptor also leads to the initiation of the Phosphoinositide 3-kinase (PI3K)-AKT and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, growth, and metabolism.
Experimental Protocols: T-Cell Proliferation Assay (CFSE-based)
This protocol describes a common method to assess the bioactivity of IL-2 or its fragments by measuring the proliferation of T cells using Carboxyfluorescein succinimidyl ester (CFSE).
Objective: To quantify the dose-dependent proliferation of primary T cells in response to IL-2 or IL-2 (60-70) peptide.
Materials:
-
Primary human or murine T cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant IL-2 (positive control)
-
Interleukin-2 (60-70) peptide (test article)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Methodology:
-
T-Cell Isolation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
CFSE Staining: a. Resuspend isolated T cells at a concentration of 1x10⁶ cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark. c. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. d. Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Culture Setup: a. Resuspend the CFSE-labeled T cells in complete RPMI-1640 medium at 1x10⁶ cells/mL. b. Add T-cell activation beads at a bead-to-cell ratio of 1:1. c. Plate 100 µL of the cell suspension into the wells of a 96-well plate. d. Prepare serial dilutions of IL-2 and IL-2 (60-70) peptide in complete RPMI-1640 medium. e. Add 100 µL of the diluted cytokines/peptides to the respective wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: a. Harvest the cells from each well. b. Wash the cells with PBS. c. Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel. d. Analyze the data by gating on the live lymphocyte population and examining the CFSE histogram. Each peak of reduced fluorescence intensity represents a cell division.
Conclusion
The Interleukin-2 (60-70) peptide represents a region of interest within the parent IL-2 cytokine, with a suggested role in receptor interaction. While specific quantitative data and detailed experimental protocols for this fragment are not as extensively documented as for the full-length protein, the wealth of information available on IL-2 provides a solid framework for investigating the properties and therapeutic potential of its constituent peptides. Further research into fragments like IL-2 (60-70) may pave the way for more targeted and less toxic immunomodulatory therapies.
References
- 1. q-vd.com [q-vd.com]
- 2. Role of IL-2 in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. pnas.org [pnas.org]
- 7. IL-2R beta Antibody | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Structure and Conformation of the Interleukin-2 (60-70) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (B1167480) (IL-2) is a pleiotropic cytokine crucial for the regulation of the immune system, playing a pivotal role in the proliferation, differentiation, and survival of T cells, B cells, and Natural Killer (NK) cells.[1] The biological activity of IL-2 is mediated through its interaction with a heterotrimeric receptor complex composed of α (CD25), β (CD122), and common gamma (γc, CD132) chains.[2][3] The specific region encompassing amino acid residues 60-70 of human IL-2 has garnered significant interest as a critical epitope involved in receptor binding and subsequent immunomodulatory activity.[1] This technical guide provides a comprehensive overview of the available data on the structure and conformation of the synthetic Interleukin-2 (60-70) peptide, intended to aid researchers and professionals in the fields of immunology and drug development.
Structure and Conformation of the IL-2 (60-70) Peptide
The Interleukin-2 (60-70) peptide corresponds to a segment of the full-length IL-2 protein. While extensive structural data exists for the entire cytokine, which is predominantly α-helical (approximately 72% in its receptor-bound state), specific high-resolution structural details for the isolated (60-70) peptide are less prevalent in the literature.[4] However, studies on the full protein and related fragments provide valuable insights into its likely conformation.
Molecular modeling and simulation studies of the full IL-2 protein have indicated that the region encompassing residues 60-70 is part of an α-helix.[5][6] This helical conformation is considered important for the interaction of IL-2 with its receptor complex.[5] The flexibility and conformational dynamics of this region are thought to play a role in modulating the binding affinity and specificity to the different subunits of the IL-2 receptor.[7][8]
Quantitative Structural Data
To date, specific quantitative structural parameters derived from experimental studies solely on the isolated IL-2 (60-70) peptide are not extensively published. The following table summarizes the expected secondary structure content based on the analysis of the full-length IL-2 protein.
| Parameter | Value | Method | Reference |
| Secondary Structure | |||
| Predominant Conformation | α-helical | X-ray Crystallography (of full IL-2) | [5] |
| Helical Content (of full IL-2) | ~72% (receptor-bound) | Circular Dichroism (of full IL-2) | [4] |
Experimental Protocols
The characterization of the structure and conformation of peptides like Interleukin-2 (60-70) relies on a combination of biophysical and computational techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.
Sample Preparation:
-
Synthesize and purify the Interleukin-2 (60-70) peptide to >95% purity.
-
Dissolve the peptide in a suitable buffer, typically 10-50 mM phosphate (B84403) buffer at a pH of 6.0-7.0, containing 10% D₂O for the lock signal.
-
The peptide concentration should be in the range of 1-5 mM.
Data Acquisition:
-
Acquire a series of one-dimensional (1D) ¹H and two-dimensional (2D) NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlated Spectroscopy): To identify scalar-coupled protons.
-
-
Experiments should be performed at a constant temperature, typically 298 K.
Structure Calculation:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and COSY spectra.
-
Identify and integrate the cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.
-
Use software like CYANA or XPLOR-NIH to calculate a family of 3D structures consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure content of peptides in solution.
Sample Preparation:
-
Prepare a stock solution of the purified IL-2 (60-70) peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis.
-
Prepare a series of dilutions to a final concentration range of 50-200 µM.
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Record CD spectra in the far-UV region (190-260 nm) using a quartz cuvette with a path length of 0.1 cm.
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Use deconvolution algorithms (e.g., CONTIN, SELCON3, or K2D3) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[9]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the conformational dynamics and stability of peptides.
System Setup:
-
Start with an initial structure of the IL-2 (60-70) peptide, which can be an idealized α-helix or an extended conformation.
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Use a suitable force field, such as AMBER or CHARMM.[8]
Simulation Protocol:
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system for several nanoseconds under constant pressure and temperature (NPT ensemble) to allow the density to stabilize.
-
Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space adequately.
Analysis:
-
Analyze the trajectory to determine structural properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), secondary structure evolution, and hydrogen bonding patterns.
-
Cluster the conformations to identify the most populated structural states.
Signaling Pathways
Full-length IL-2 binding to its receptor complex initiates a cascade of intracellular signaling events through three primary pathways: the JAK-STAT pathway, the Phosphoinositide 3-kinase (PI3K)-Akt pathway, and the Mitogen-activated protein kinase (MAPK) pathway.[2][10][11] The synthetic IL-2 (60-70) peptide is thought to modulate the interaction between IL-2 and its receptor, thereby influencing these downstream signaling events.[1] It is hypothesized to act as a competitive inhibitor or a partial agonist/antagonist.
Below is a diagram illustrating the general workflow for characterizing the immunomodulatory activity of the IL-2 (60-70) peptide.
The following diagram illustrates the canonical IL-2 signaling pathways that are potentially modulated by the IL-2 (60-70) peptide.
Conclusion
The Interleukin-2 (60-70) peptide represents a region of significant interest for understanding the structure-function relationship of IL-2 and for the development of novel immunomodulatory therapeutics. While direct experimental structural data on the isolated peptide is limited, evidence from studies on the full-length protein strongly suggests a helical conformation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the precise conformation, dynamics, and biological activity of this important peptide. Future studies focusing on high-resolution structure determination of the IL-2 (60-70) peptide, both in isolation and in complex with components of the IL-2 receptor, will be crucial for the rational design of next-generation cytokine-based therapies.
References
- 1. sumoprotease.com [sumoprotease.com]
- 2. uniprot.org [uniprot.org]
- 3. Interleukin-2 Receptor Signaling: At the Interface between Tolerance and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary structure of interleukin-2(Ala125) in unfolded state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A design approach to the structural analysis of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. researchgate.net [researchgate.net]
- 10. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Binding Affinity of Interleukin-2 (60-70) to the IL-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (B1167480) (IL-2) is a pleiotropic cytokine crucial for the regulation of the immune system, primarily through its role in the proliferation, differentiation, and survival of T lymphocytes. The interaction of IL-2 with its receptor (IL-2R) is a critical event that initiates a cascade of intracellular signaling pathways. The IL-2 receptor exists in three forms with varying affinities for IL-2: a low-affinity monomeric α subunit (CD25), an intermediate-affinity dimeric complex of the β (CD122) and γ (CD132) subunits, and a high-affinity trimeric complex comprising all three subunits (αβγ).[1][2] The specific region of Interleukin-2 spanning amino acid residues 60-70 has been identified as a key contributor to its binding to the IL-2 receptor and subsequent biological activity. This technical guide provides a comprehensive overview of the binding affinity of the IL-2 (60-70) peptide to the IL-2 receptor, including available data, detailed experimental protocols for its characterization, and the downstream signaling consequences of this interaction. While precise quantitative binding data for the isolated IL-2 (60-70) peptide is not extensively documented in publicly available literature, its integral role in the binding of the full IL-2 protein is well-established. This guide will therefore focus on the methodologies to determine these parameters and the established signaling pathways initiated by IL-2 receptor engagement.
Quantitative Data on IL-2 and IL-2 Receptor Binding Affinity
| Ligand | Receptor Subunits | Affinity | Dissociation Constant (Kd) |
| Interleukin-2 | α (CD25) | Low | ~10⁻⁸ M[1][2] |
| Interleukin-2 | βγ (CD122/CD132) | Intermediate | ~10⁻⁹ M[1][2] |
| Interleukin-2 | αβγ (CD25/CD122/CD132) | High | ~10⁻¹¹ M[1][2] |
The 60-70 region of IL-2 is understood to be a critical component of the interaction interface with the receptor complex, contributing to the overall binding energy and specificity. The development of synthetic peptides corresponding to this region is a key strategy for dissecting the molecular interactions and for designing targeted immunomodulatory therapeutics.
Experimental Protocols
The following are detailed methodologies for determining the binding affinity of the Interleukin-2 (60-70) peptide to the IL-2 receptor. These protocols are based on established techniques for studying peptide-protein interactions.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Surface Plasmon Resonance is a powerful, label-free technique for real-time analysis of biomolecular interactions.[3][4][5]
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) of the IL-2 (60-70) peptide binding to the IL-2 receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant soluble IL-2 receptor subunits (α, β, and γ) or the assembled high-affinity receptor complex
-
Synthetic Interleukin-2 (60-70) peptide of high purity
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl
-
Running buffer (e.g., HBS-EP+: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant IL-2 receptor (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the ligand to account for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the IL-2 (60-70) peptide (analyte) in running buffer, ranging from low nanomolar to high micromolar concentrations.
-
Inject the different concentrations of the peptide over the sensor surface at a constant flow rate.
-
Monitor the association phase in real-time as the peptide binds to the immobilized receptor.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the peptide-receptor complex.
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (kd/ka).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Competition Binding
An ELISA-based competition assay can be used to determine the relative binding affinity of the IL-2 (60-70) peptide by measuring its ability to compete with a labeled ligand for binding to the IL-2 receptor.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the IL-2 (60-70) peptide, which reflects its binding affinity relative to a known ligand.
Materials:
-
96-well microtiter plates
-
Recombinant soluble IL-2 receptor
-
Synthetic Interleukin-2 (60-70) peptide
-
Biotinylated full-length IL-2 (or another labeled peptide known to bind the receptor)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the recombinant IL-2 receptor (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with wash buffer to remove unbound receptor.
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare a series of dilutions of the IL-2 (60-70) peptide (competitor) in assay buffer.
-
In separate tubes, pre-incubate a fixed concentration of biotinylated IL-2 with the different concentrations of the IL-2 (60-70) peptide for 1 hour at room temperature.
-
Add the pre-incubated mixtures to the receptor-coated wells and incubate for 2 hours at room temperature. Include controls with no competitor (maximum binding) and with a large excess of unlabeled IL-2 (non-specific binding).
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance as a function of the logarithm of the IL-2 (60-70) peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the specific binding of the biotinylated IL-2.
-
IL-2 Receptor Signaling Pathways
Binding of IL-2 to its receptor initiates a cascade of intracellular signaling events that are critical for T-cell function. The cytoplasmic tails of the IL-2Rβ and γc chains are associated with Janus kinases (JAKs), specifically JAK1 and JAK3, respectively. Upon ligand binding and receptor dimerization, these kinases become activated and phosphorylate tyrosine residues on the receptor chains. These phosphorylated sites then serve as docking sites for various signaling molecules, leading to the activation of three major downstream pathways:
-
JAK-STAT Pathway: The phosphorylated tyrosine residues on the IL-2Rβ chain recruit Signal Transducer and Activator of Transcription 5 (STAT5). Once docked, STAT5 is phosphorylated by the JAKs, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation and survival.[3]
-
PI3K/Akt/mTOR Pathway: The IL-2 receptor can also activate the Phosphoinositide 3-kinase (PI3K) pathway. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth, survival, and metabolism.[3]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, can also be activated downstream of the IL-2 receptor. This pathway is important for cell proliferation and differentiation.[3]
Conclusion
The Interleukin-2 (60-70) peptide represents a region of significant interest for understanding the molecular basis of IL-2's potent immunological activity and for the development of novel therapeutics. While direct quantitative binding data for this specific peptide fragment remains to be extensively published, the experimental protocols outlined in this guide provide a robust framework for its determination. A thorough characterization of the binding affinity and kinetics of the IL-2 (60-70) peptide will provide invaluable insights for the rational design of peptidomimetics and other molecules with tailored immunomodulatory properties, ultimately paving the way for more effective and less toxic therapies for a range of diseases, from cancer to autoimmune disorders.
References
- 1. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-2 at the Crossroads of Effector Responses, Tolerance, and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding analysis of soluble interleukin-2 receptor complexes by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosensor analysis of the interleukin-2 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. academic.oup.com [academic.oup.com]
mechanism of action of Interleukin II (60-70) fragment
An In-depth Technical Guide on the Core Mechanism of Action of the Interleukin-2 (60-70) Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2 (IL-2) is a pleiotropic cytokine crucial for immune regulation, acting through its multi-subunit receptor (IL-2R) to stimulate the proliferation and differentiation of T cells and natural killer (NK) cells. The clinical application of full-length IL-2 is often hampered by a narrow therapeutic window and severe side effects. This has led to the investigation of IL-2 fragments that may retain specific immunomodulatory activities with an improved safety profile. The Interleukin-2 (60-70) fragment, a synthetic peptide corresponding to amino acid residues 60-70 of the mature human IL-2 protein, has been identified as a region potentially involved in receptor interaction. This technical guide provides a comprehensive overview of the proposed mechanism of action of the IL-2 (60-70) fragment, based on available scientific literature. It is important to note that while the broader functions of IL-2 are well-documented, specific quantitative data and detailed experimental protocols for the 60-70 fragment are not extensively available in the public domain. This guide, therefore, synthesizes the current understanding and provides a framework for its further investigation.
Introduction to Interleukin-2 and its Receptors
Interleukin-2 signals through a receptor complex composed of three distinct subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132). The affinity of IL-2 for its receptor complex varies depending on the subunit composition:
-
Low Affinity: IL-2Rα alone (Kd ≈ 10⁻⁸ M)
-
Intermediate Affinity: IL-2Rβ and γc heterodimer (Kd ≈ 10⁻⁹ M)
-
High Affinity: IL-2Rα, IL-2Rβ, and γc heterotrimer (Kd ≈ 10⁻¹¹ M)[1]
The differential expression of these subunits on various immune cell populations dictates their responsiveness to IL-2. Regulatory T cells (Tregs) constitutively express the high-affinity receptor, making them highly sensitive to low concentrations of IL-2. In contrast, resting effector T cells and NK cells express the intermediate-affinity receptor and require higher IL-2 concentrations for activation.
The Interleukin-2 (60-70) Fragment
The IL-2 (60-70) fragment is a synthetic peptide that mimics a specific region of the full-length IL-2 protein. It has been investigated for its potential to modulate the immune response by interacting with the IL-2 receptor complex.[2] The primary hypothesis is that this fragment may act as a competitive inhibitor or a modulator of the interaction between native IL-2 and its receptor, thereby influencing downstream signaling events.[2]
Proposed Mechanism of Action
The proposed mechanism of action for the IL-2 (60-70) fragment centers on its ability to interfere with the binding of full-length IL-2 to the IL-2 receptor complex. This could occur through several potential scenarios:
-
Competitive Inhibition at the IL-2Rα subunit: The fragment might bind to the IL-2Rα subunit, preventing the initial docking of IL-2, which is a crucial step for the formation of the high-affinity receptor complex.
-
Modulation of IL-2Rβγc Interaction: The fragment could interact with the IL-2Rβ and/or γc subunits, altering their conformation and thereby affecting their ability to bind IL-2 or to signal effectively.
-
Allosteric Modulation: The fragment may bind to a site on the receptor complex distinct from the IL-2 binding site, inducing a conformational change that modulates the affinity or signaling capacity of the receptor.
The following diagram illustrates the hypothesized competitive inhibition mechanism.
References
An In-depth Technical Guide on the Role of Interleukin-2 (60-70) in T-Cell Proliferation and Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the role of the Interleukin-2 (IL-2) peptide fragment (60-70) in modulating T-cell proliferation and activation. While the full-length IL-2 protein is a well-established potent stimulator of T-cell activity, the (60-70) fragment has been identified as a critical epitope for receptor binding, potentially acting as a modulator or competitive inhibitor of IL-2 signaling. This guide summarizes the current understanding, presents available data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction: The Dichotomous Role of IL-2 and its Fragments
Interleukin-2 is a pleiotropic cytokine crucial for the regulation of the immune response, promoting the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells. Its signaling is mediated through a heterotrimeric receptor complex consisting of α (CD25), β (CD122), and γ (CD132) chains. The region spanning amino acids 60-70 of the IL-2 protein has been implicated as a key interaction site with the IL-2 receptor. Research into synthetic peptide fragments, such as IL-2 (60-70), aims to dissect the specific contributions of different domains to the overall function of IL-2 and to develop novel immunomodulatory therapeutics. Emerging evidence suggests that the IL-2 (60-70) peptide may act as an antagonist, attenuating the proliferative signals induced by the full-length cytokine.
Quantitative Data on the Inhibitory Effects of IL-2 Pathway Modulators
While specific quantitative data for the IL-2 (60-70) peptide is limited in publicly available literature, studies on other peptide-based inhibitors of the IL-2 pathway provide a framework for understanding its potential effects. The following tables summarize representative data from studies on peptide-mediated inhibition of IL-2 signaling.
Table 1: Inhibition of IL-2/sIL-2Rα Binding by Computationally Designed Peptides
| Peptide ID | Maximum Inhibition (%) | Concentration for Max. Inhibition (µM) |
| CMD178 | ~100% | 100 |
| Peptide 2 | ~80% | 100 |
| Peptide 3 | ~60% | 100 |
| Peptide 4 | ~50% | 100 |
Data derived from screening of 22 computationally designed peptides.[1]
Table 2: Effect of Peptide Inhibitor CMD178 on T-Cell Activation Markers
| Marker | Treatment | Observation |
| pSTAT5 | IL-2 + sIL-2Rα | Upregulated |
| IL-2 + sIL-2Rα + CMD178 | Consistently Reduced | |
| Foxp3 | IL-2 + sIL-2Rα | Upregulated |
| IL-2 + sIL-2Rα + CMD178 | Consistently Reduced |
Qualitative data on the reduction of key T-cell activation and regulatory markers by the peptide inhibitor CMD178.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of IL-2 (60-70) on T-cell function. Below are key experimental protocols adapted from studies on IL-2 and its peptide modulators.
T-Cell Proliferation Assay (CFSE Dilution Method)
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Recombinant human IL-2 (rhIL-2)
-
IL-2 (60-70) peptide
-
T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)
-
Flow cytometer
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label the cells with CFSE at a final concentration of 1-5 µM in PBS for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells at a density of 1 x 10^6 cells/mL in complete medium.
-
Plate the cells in a 96-well plate.
-
Add the T-cell activation stimulus to the appropriate wells.
-
Add varying concentrations of the IL-2 (60-70) peptide to the wells.
-
Add a constant, suboptimal concentration of rhIL-2 to the wells to induce proliferation.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T-cell population of interest. Proliferation is measured by the decrease in CFSE fluorescence intensity.
STAT5 Phosphorylation Assay (Flow Cytometry)
This assay quantifies the activation of the JAK/STAT signaling pathway by measuring the phosphorylation of STAT5.
Materials:
-
Isolated T-cells
-
Serum-free RPMI-1640 medium
-
Recombinant human IL-2 (rhIL-2)
-
IL-2 (60-70) peptide
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Phospho-specific antibody against STAT5 (pY694)
-
Flow cytometer
Protocol:
-
Isolate T-cells and rest them in serum-free medium for 2-4 hours.
-
Pre-incubate the cells with varying concentrations of the IL-2 (60-70) peptide for 30 minutes.
-
Stimulate the cells with a known concentration of rhIL-2 for 15-30 minutes at 37°C.
-
Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by washing with Permeabilization Buffer.
-
Stain the cells with the anti-pSTAT5 antibody for 30-60 minutes at room temperature.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the cells by flow cytometry to determine the percentage of pSTAT5-positive cells and the mean fluorescence intensity.
Cytokine Secretion Assay (ELISA)
This assay measures the production of cytokines, such as Interferon-gamma (IFN-γ), by activated T-cells.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
T-cell activation stimulus
-
Recombinant human IL-2 (rhIL-2)
-
IL-2 (60-70) peptide
-
ELISA kit for the cytokine of interest (e.g., IFN-γ)
Protocol:
-
Culture T-cells as described in the proliferation assay (steps 5-9 of protocol 3.1).
-
After 24-72 hours of incubation, centrifuge the plate and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted cytokine.
Signaling Pathways and Experimental Workflows
The inhibitory action of the IL-2 (60-70) peptide is hypothesized to occur at the level of the IL-2 receptor, thereby modulating downstream signaling cascades.
Conclusion
The Interleukin-2 (60-70) peptide fragment represents a promising area of research for the development of novel immunomodulatory agents. The available, albeit limited, evidence suggests an antagonistic role, whereby the peptide can inhibit IL-2-mediated T-cell proliferation and activation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into the precise mechanism of action and therapeutic potential of this and other IL-2-derived peptides. Future studies should focus on generating robust quantitative data, including dose-response curves and IC50 values, to fully characterize the bioactivity of the IL-2 (60-70) fragment. Such data will be critical for advancing our understanding of IL-2 biology and for the rational design of new therapies for autoimmune diseases, cancer, and transplant rejection.
References
An In-depth Technical Guide to the Immunomodulatory Properties of the Interleukin-2 (60-70) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2 (IL-2) is a pleiotropic cytokine central to the orchestration of the immune response, mediating both immune activation and peripheral tolerance. Its therapeutic application, however, is hampered by a short half-life and severe toxicities associated with broad, systemic activation of immune cells. This has driven interest in synthetic peptide fragments of IL-2 that can selectively modulate its activity. This technical guide focuses on the Interleukin-2 (60-70) peptide, a fragment derived from a region of IL-2 implicated in receptor binding. We will explore its mechanism of action, its effects on immune cells, and the experimental protocols required to elucidate its immunomodulatory potential. This document serves as a comprehensive resource for researchers aiming to investigate and harness the therapeutic capabilities of this targeted peptide.
Introduction: The Rationale for IL-2 Peptide Fragments
Interleukin-2 is a 15.5 kDa glycoprotein (B1211001) that exerts its effects by binding to a receptor complex composed of up to three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132). The composition of this receptor dictates the affinity for IL-2 and the subsequent cellular response[1].
-
High-Affinity Receptor (IL-2Rαβγ): Expressed constitutively on regulatory T cells (Tregs) and transiently on activated effector T cells (Teff) and NK cells. It has a high affinity for IL-2 (Kd ≈ 10 pM)[1].
-
Intermediate-Affinity Receptor (IL-2Rβγ): Expressed on memory CD8+ T cells and NK cells.
-
Low-Affinity Receptor (IL-2Rα): Binds IL-2 but cannot signal independently.
The dual role of IL-2 is a major clinical challenge. High doses, intended to stimulate anti-tumor responses by activating CD8+ T cells and NK cells, also potently expand immunosuppressive Tregs and can lead to severe toxicities like vascular leak syndrome[2]. Conversely, low-dose IL-2 therapy is being explored to treat autoimmune diseases by preferentially expanding Tregs[3].
Peptide fragments offer a promising strategy to decouple these effects. The IL-2 (60-70) region has been identified as a key epitope involved in receptor binding[2]. As a synthetic peptide, it can be investigated as a tool to selectively modulate the interaction between IL-2 and its receptor, potentially acting as an antagonist or a biased agonist to fine-tune the immune response.
Mechanism of Action and Signaling
The IL-2 (60-70) peptide is thought to exert its immunomodulatory effects by interfering with the binding of native IL-2 to its receptor complex, particularly the IL-2Rα subunit. Studies on a similar peptide fragment (residues 59-72) have shown direct binding to the IL-2Rα subunit[4]. This interaction can potentially inhibit IL-2-dependent downstream signaling.
Full-length IL-2 binding to its receptor activates three primary signaling pathways:
-
JAK-STAT Pathway: The cornerstone of IL-2 signaling, leading to the phosphorylation of STAT5 (pSTAT5), which is crucial for Treg function and T cell proliferation[5][6].
-
PI3K-AKT Pathway: Regulates cell growth, survival, and metabolism[5][6].
-
RAS-MAPK Pathway: Influences cell proliferation and function[5][6].
By occupying the binding site on IL-2Rα, the IL-2 (60-70) peptide could act as a competitive inhibitor, preventing the conformational changes required for robust JAK-STAT, PI3K-AKT, and MAPK activation by the native cytokine.
Quantitative Data
Specific quantitative data for the IL-2 (60-70) peptide is limited in publicly available literature. However, studies on overlapping fragments and the parent molecule provide a framework for the expected potency and efficacy. The following tables summarize relevant data that can serve as a benchmark for future experiments.
Table 1: Receptor Binding Affinity
| Ligand | Receptor Subunit | Method | Binding Affinity (Kd) | Reference |
| IL-2 (59-72) Peptide | IL-2Rα | Radioligand Assay | 1.41 x 10⁻⁶ M | [4] |
| Native IL-2 | High-Affinity IL-2R (αβγ) | SPR / Radioligand | ~10⁻¹¹ M | [5][7] |
| Native IL-2 | Intermediate-Affinity IL-2R (βγ) | SPR / Radioligand | ~10⁻⁹ M | [5][7] |
| Native IL-2 | Low-Affinity IL-2R (α) | SPR / Radioligand | ~10⁻⁸ M | [5] |
Table 2: Functional Assay Benchmarks (Full-Length IL-2 Muteins)
| Assay | Cell Line / Type | IL-2 Variant | EC₅₀ / IC₅₀ | Reference |
| STAT5 Phosphorylation | Human Tregs | WT IL-2 | 0.057 nM | [8] |
| STAT5 Phosphorylation | Human Tregs | Attenuated Mutein (H16R) | 1.168 nM | [8] |
| T-cell Proliferation (Inhibition) | Human T-lymphocytes | Peptide Antagonist (BNZ132-1) | 150 nM | [8] |
| IL-2 Secretion (Stimulation) | T-cells | MCC Peptide | 30 nM (ED₅₀) | [9] |
Detailed Experimental Protocols
Investigating the immunomodulatory properties of the IL-2 (60-70) peptide requires a suite of standardized assays. Below are detailed methodologies for key experiments.
Peptide Synthesis and Purification
The IL-2 (60-70) peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide, which often improves stability and solubility.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Remove the Fmoc protecting group with a solution of 20% piperidine (B6355638) in DMF for 20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU/HOBt or HATU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF. Add the mixture to the resin and agitate for 1-2 hours.
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with dichloromethane (B109758) (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and air dry. Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the purity and identity of the final product using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
T-Cell Proliferation Inhibition Assay
This assay determines the ability of the IL-2 (60-70) peptide to inhibit the proliferation of IL-2-dependent T cells.
Materials:
-
IL-2-dependent cell line (e.g., CTLL-2).
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).
-
Recombinant human IL-2 (rhIL-2).
-
Synthesized IL-2 (60-70) peptide.
-
Cell proliferation reagent (e.g., CFSE or [³H]-thymidine).
-
96-well cell culture plates.
Protocol:
-
Cell Preparation: Culture CTLL-2 cells in complete medium supplemented with a maintenance concentration of rhIL-2 (e.g., 20 IU/mL). Prior to the assay, wash the cells three times in cytokine-free medium and resuspend at a density of 2 x 10⁵ cells/mL.
-
Plate Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).
-
Prepare serial dilutions of the IL-2 (60-70) peptide in cytokine-free medium. Add 50 µL of each peptide dilution to the appropriate wells.
-
Prepare a solution of rhIL-2 at a concentration that gives sub-maximal proliferation (e.g., EC₅₀ concentration, typically around 10-50 pM). Add 50 µL of this rhIL-2 solution to all wells except the negative control.
-
For controls, include cells with no peptide and no IL-2 (negative), and cells with IL-2 but no peptide (positive).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Proliferation Measurement (CFSE Method):
-
If using CFSE, pre-label the cells before plating. After incubation, harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.
-
-
Proliferation Measurement ([³H]-Thymidine Method):
-
Add 1 µCi of [³H]-thymidine to each well 18 hours before the end of the incubation period.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the proliferation (as a percentage of the positive control) against the log concentration of the IL-2 (60-70) peptide to determine the IC₅₀ value.
STAT5 Phosphorylation Assay by Flow Cytometry
This assay directly measures the inhibition of the primary IL-2 signaling pathway.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or an IL-2 responsive cell line.
-
Recombinant human IL-2.
-
Synthesized IL-2 (60-70) peptide.
-
FACS buffer (PBS + 2% FBS).
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibodies: anti-pSTAT5 (pY694), anti-CD4, anti-CD25, anti-Foxp3.
Protocol:
-
Cell Preparation: Isolate PBMCs using a density gradient (e.g., Ficoll-Paque). For a more defined population, T cells can be isolated by negative selection. Rest the cells in cytokine-free medium for at least 4 hours.
-
Inhibition Step: Aliquot approximately 1 x 10⁶ cells per tube. Add varying concentrations of the IL-2 (60-70) peptide and incubate for 30 minutes at 37°C.
-
Stimulation: Add a pre-determined concentration of rhIL-2 (e.g., 100 pM) to all tubes (except the unstimulated control) and incubate for 15 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize them, often with ice-cold methanol (B129727) or a commercial permeabilization buffer, for 30 minutes on ice.
-
Staining: Wash the cells and stain with the antibody cocktail (anti-pSTAT5, and surface/intracellular markers to identify cell populations like Tregs: CD4+, CD25+, Foxp3+) for 30-60 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+Foxp3+ Tregs). Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal. Plot the pSTAT5 MFI against the peptide concentration to determine the inhibitory effect.
Conclusion and Future Directions
The Interleukin-2 (60-70) peptide represents a focused approach to modulating the complex biology of IL-2. By potentially acting as a selective antagonist at the IL-2 receptor, it holds promise as a research tool and a therapeutic lead. As a tool, it can help dissect the specific contributions of IL-2Rα binding to the overall immune response. As a therapeutic, it could form the basis of novel treatments for autoimmune diseases or transplant rejection by dampening excessive T-cell activation without the broad immunosuppression of other agents.
Future research should focus on generating robust quantitative data, including comprehensive receptor binding kinetics and dose-response curves in various immune cell subsets. Further investigation into its effects on different T cell lineages (e.g., Th1, Th2, Th17) and its in vivo efficacy and safety profile will be critical steps in translating this targeted immunomodulatory strategy from the bench to the clinic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. q-vd.com [q-vd.com]
- 3. Frontiers | A glimpse into the application of the immunomodulatory effect of IL-2 in systemic lupus erythematosus [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. research.fredhutch.org [research.fredhutch.org]
- 8. US20170051015A1 - Methods of developing selective peptide antagonists - Google Patents [patents.google.com]
- 9. pnas.org [pnas.org]
An In-depth Technical Guide to Interleukin II (60-70) and its Effect on Cytokine Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-2 (B1167480) (IL-2) is a pleiotropic cytokine critical for a functioning immune system, regulating the activity of white blood cells, particularly lymphocytes.[1][2] Its roles are diverse, encompassing the proliferation and differentiation of T cells, the development of regulatory T cells (Tregs), and the enhancement of cytolytic activity in natural killer (NK) cells.[2][3][4] The peptide Interleukin II (60-70), a fragment corresponding to amino acids 60-70 of the full-length IL-2 protein, has been identified as a region involved in receptor binding and subsequent immunomodulatory activities.[5] This technical guide provides a comprehensive overview of Interleukin II (60-70), its putative effects on key cytokine signaling pathways, and detailed experimental protocols for its investigation.
Synonyms: IL-2 (60-70), Interleukin-2 peptide (60-70)[6][7][8]
Amino Acid Sequence: Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala[1][6]
Core Signaling Pathways Modulated by Interleukin-2
Full-length Interleukin-2 mediates its effects through a receptor complex composed of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132). Binding of IL-2 to its receptor initiates a cascade of intracellular signaling events, primarily through the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. While specific quantitative data for the Interleukin II (60-70) peptide fragment is not extensively available in public literature, its role as a component of the receptor-binding region of IL-2 suggests it may modulate these pathways. The following sections detail these pathways in the context of IL-2 signaling.
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for IL-2 signaling.
-
Activation: Upon IL-2 binding, the IL-2Rβ and γc chains associate, bringing together JAK1 and JAK3, respectively. This proximity leads to their trans-phosphorylation and activation.
-
Signal Transduction: Activated JAK1 and JAK3 phosphorylate tyrosine residues on the cytoplasmic tail of the IL-2Rβ chain. These phosphorylated sites serve as docking stations for STAT5 proteins (STAT5a and STAT5b).
-
Nuclear Translocation and Gene Expression: Once docked, STAT5 proteins are themselves phosphorylated by the JAKs. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in T cell proliferation, differentiation, and survival.
Diagram of the JAK/STAT Signaling Pathway:
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell growth, survival, and metabolism.
-
Activation: The IL-2 receptor complex can also activate PI3K.
-
Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by other kinases.
-
Downstream Effects: Activated Akt phosphorylates a variety of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression and glucose metabolism.
Diagram of the PI3K/Akt Signaling Pathway:
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by IL-2, primarily involved in cell proliferation and differentiation.
-
Activation: The activated IL-2 receptor can lead to the activation of the Ras-Raf-MEK-ERK cascade.
-
Signal Transduction: This involves a series of sequential phosphorylation events: Ras activates Raf, which phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.
-
Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes that drive cell cycle progression.
Diagram of the MAPK/ERK Signaling Pathway:
Quantitative Data Summary
While specific quantitative data for the Interleukin II (60-70) peptide is limited, the following table summarizes typical quantitative parameters measured when studying the effects of full-length IL-2 on signaling pathways. These parameters can serve as a benchmark for studies involving the Interleukin II (60-70) peptide.
| Parameter | Typical Value (for full-length IL-2) | Signaling Pathway | Cell Type | Reference |
| EC50 for STAT5 Phosphorylation | 0.1 - 10 ng/mL | JAK/STAT | T cells, NK cells | Inferred from multiple sources |
| Fold Change in pSTAT5 | 10 - 100 fold increase | JAK/STAT | T cells | [9] |
| EC50 for Akt Phosphorylation | 1 - 50 ng/mL | PI3K/Akt | T cells | Inferred from multiple sources |
| Fold Change in pAkt | 2 - 20 fold increase | PI3K/Akt | T cells | Inferred from multiple sources |
| EC50 for ERK Phosphorylation | 5 - 100 ng/mL | MAPK/ERK | T cells, NK cells | Inferred from multiple sources |
| Fold Change in pERK | 2 - 15 fold increase | MAPK/ERK | T cells | Inferred from multiple sources |
| EC50 for Cell Proliferation | 0.1 - 5 ng/mL | Multiple | T cells | [4] |
Note: The above values are illustrative and can vary significantly depending on the specific experimental conditions, cell type, and assay used. It is crucial to establish these parameters empirically for Interleukin II (60-70).
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of Interleukin II (60-70) on cytokine signaling pathways.
Cell Culture and Stimulation
Objective: To prepare and stimulate immune cells with Interleukin II (60-70) for downstream analysis.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or a suitable T cell line (e.g., Jurkat, CTLL-2).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Interleukin II (60-70) peptide (lyophilized).
-
Phosphate-buffered saline (PBS).
Protocol:
-
Culture cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
For primary T cells, activation with anti-CD3/anti-CD28 antibodies may be required to upregulate IL-2 receptors.
-
Reconstitute lyophilized Interleukin II (60-70) in sterile PBS or an appropriate buffer to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the peptide and prepare a series of dilutions in serum-free medium.
-
Wash the cells with PBS and resuspend in serum-free medium.
-
Add the desired concentrations of Interleukin II (60-70) to the cell suspension.
-
Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes for signaling studies; 24, 48, 72 hours for proliferation assays).
Western Blotting for Phosphorylated Signaling Proteins
Objective: To quantify the levels of phosphorylated STAT5, Akt, and ERK following stimulation with Interleukin II (60-70).
Materials:
-
Stimulated and unstimulated cell pellets.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (anti-pSTAT5, anti-STAT5, anti-pAkt, anti-Akt, anti-pERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
After stimulation, pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
T Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of Interleukin II (60-70) on T cell proliferation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulated and unstimulated T cells.
-
Flow cytometer.
Protocol:
-
Label T cells with CFSE according to the manufacturer's protocol.
-
Wash the cells and resuspend in complete medium.
-
Stimulate the CFSE-labeled cells with a range of concentrations of Interleukin II (60-70).
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Cell proliferation is indicated by the serial halving of CFSE fluorescence in daughter cells.
Diagram of a Representative Experimental Workflow:
Conclusion
Interleukin II (60-70) represents a key functional region of the IL-2 cytokine. While further research is needed to fully elucidate its specific effects and quantitative parameters, its potential to modulate the JAK/STAT, PI3K/Akt, and MAPK/ERK signaling pathways makes it a valuable tool for immunological research and a potential starting point for the development of novel immunomodulatory therapeutics. The experimental protocols provided in this guide offer a robust framework for investigating the biological activity of this important peptide.
References
- 1. sumoprotease.com [sumoprotease.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. IL-2 activation of NK cells: involvement of MKK1/2/ERK but not p38 kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Activation of JAK kinases and STAT proteins by interleukin-2 and interferon alpha, but not the T cell antigen receptor, in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. q-vd.com [q-vd.com]
- 7. Interleukin-2 at the Crossroads of Effector Responses, Tolerance, and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-2 induces the association of IL-2Rbeta, lyn, and MAP kinase ERK-1 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Function of the 60-70 Region of Interleukin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2 (IL-2) is a pleiotropic cytokine crucial for regulating immune responses, acting as a potent T-cell growth factor and playing a key role in the activation and differentiation of various immune cells.[1] The biological activity of IL-2 is mediated through its interaction with a heterotrimeric receptor complex composed of α (CD25), β (CD122), and common gamma (γc, CD132) chains.[2] The specificity and nature of this interaction are dictated by discrete regions within the IL-2 molecule. This technical guide provides an in-depth analysis of the biological function of the 60-70 amino acid region of human Interleukin-2. This region, situated within a critical loop, has been identified as a key epitope involved in receptor binding and subsequent immunomodulatory activities.[3] Understanding the precise role of this domain is paramount for the rational design of novel IL-2-based therapeutics with improved efficacy and reduced toxicity.
Structural Context and Biological Significance
The 60-70 region of human IL-2 is located within the A-B loop, a flexible structure connecting the A and B alpha-helices of the cytokine.[2] This loop is critically positioned to interact with the IL-2 receptor (IL-2R) complex. Specifically, residues within this region, such as Glutamic acid 61 (E61) and Glutamic acid 62 (E62), are involved in electrostatic interactions, particularly with the IL-2Rα subunit.[2] The interaction with IL-2Rα is the first step in the formation of the high-affinity IL-2R complex, which is essential for potent downstream signaling.[2]
The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events, primarily through the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4] These pathways regulate gene expression leading to T-cell proliferation, differentiation, and survival. Synthetic peptides corresponding to the 60-70 region have been instrumental in probing the biological activities of IL-2 and in modulating immune responses.[3][5] Furthermore, site-directed mutagenesis studies of this region have been employed to dissect the contribution of individual amino acids to receptor binding and signal transduction.
Quantitative Data on Receptor Interaction
| Peptide Region | Receptor Subunit | Method | Dissociation Constant (Kd) | Reference |
| IL-2 (59-72) | IL-2Rα | Radioligand Binding Assay | 1.41 x 10⁻⁶ M | [6] |
This data suggests that this region of IL-2 contributes to the overall binding to the IL-2Rα subunit, albeit with a lower affinity compared to the intact IL-2 molecule which binds to the high-affinity trimeric receptor with a Kd in the range of 10⁻¹¹ M.[1]
Signaling Pathways
The interaction of the IL-2 60-70 region with the IL-2 receptor complex contributes to the activation of two major signaling pathways:
JAK-STAT Pathway
Upon IL-2 binding, Janus kinases (JAK1 and JAK3), associated with the IL-2Rβ and γc chains respectively, become activated through trans-phosphorylation. These activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the IL-2Rβ chain, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 is then phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression, promoting T-cell proliferation and survival.
Figure 1: IL-2 induced JAK-STAT signaling pathway.
PI3K/Akt Pathway
The activated IL-2 receptor complex can also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets, promoting cell survival, proliferation, and metabolic activity.
Figure 2: IL-2 induced PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the function of the IL-2 60-70 region.
Site-Directed Mutagenesis of the IL-2 60-70 Region
This protocol outlines a typical workflow for introducing specific mutations into the IL-2 gene using a PCR-based method.
Figure 3: Workflow for Site-Directed Mutagenesis.
Protocol:
-
Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.
-
Template DNA: Use a high-purity plasmid DNA containing the wild-type human IL-2 gene as the template (5-50 ng).
-
PCR Amplification:
-
Set up the PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
A typical reaction mixture includes: 5 µL of 10x reaction buffer, 10 ng of dsDNA template, 125 ng of each primer, 1 µL of dNTP mix (10 mM each), and 1 µL of PfuUltra HF DNA polymerase (2.5 U/µL), with the final volume adjusted to 50 µL with sterile distilled water.
-
Perform thermal cycling: an initial denaturation at 95°C for 30 seconds, followed by 12-18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 1 minute/kb of plasmid length.
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme (10 U/µL) to the amplification reaction and incubate at 37°C for 1 hour to digest the parental, methylated DNA template.
-
Transformation: Transform the DpnI-treated DNA into a competent strain of E. coli.
-
Screening and Sequencing: Select colonies and isolate plasmid DNA. Screen for the desired mutation using restriction analysis or colony PCR, and confirm the mutation by DNA sequencing.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique to measure the kinetics and affinity of biomolecular interactions in real-time.
Protocol:
-
Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
-
Ligand Immobilization:
-
Immobilize the IL-2 receptor subunit (e.g., recombinant human IL-2Rβ) onto the activated sensor chip surface via amine coupling. A typical protein concentration for immobilization is 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).
-
Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the IL-2 variant (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in resonance units (RU) over time to measure association.
-
After the association phase, flow running buffer over the chip to measure the dissociation of the analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cell Proliferation Assay (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the proliferative response to IL-2 variants.
Protocol:
-
Cell Culture: Use an IL-2-dependent cell line, such as CTLL-2 or HT-2. Culture the cells in complete medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, and antibiotics) supplemented with a maintenance concentration of IL-2.
-
Cell Starvation: Prior to the assay, wash the cells twice with IL-2-free medium and resuspend them in assay medium (complete medium without IL-2). Incubate for 4-24 hours to reduce background proliferation.
-
Assay Setup:
-
Seed the starved cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.
-
Add serial dilutions of the wild-type and mutant IL-2 proteins to the wells in triplicate. Include a negative control (no IL-2) and a positive control (saturating concentration of wild-type IL-2).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the IL-2 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that induces 50% of the maximal response).
STAT5 Phosphorylation Assay (Flow Cytometry)
This assay quantifies the level of phosphorylated STAT5 (pSTAT5) in response to IL-2 stimulation, providing a direct measure of JAK-STAT pathway activation.
Protocol:
-
Cell Preparation: Isolate primary T-cells or use an IL-2 responsive cell line. Starve the cells of cytokines for 2-4 hours prior to stimulation.
-
Stimulation: Stimulate the cells with various concentrations of wild-type or mutant IL-2 for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately fix the cells by adding paraformaldehyde to a final concentration of 1.6-4% and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for at least 30 minutes on ice or at -20°C.
-
Staining:
-
Wash the cells to remove the methanol.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5-Alexa Fluor 647).
-
If desired, co-stain with antibodies against cell surface markers to identify specific T-cell subsets.
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the pSTAT5 signal in the cell population of interest.
Conclusion
The 60-70 region of Interleukin-2 is a functionally significant domain that plays a crucial role in the interaction with the IL-2 receptor complex, thereby initiating downstream signaling cascades that are vital for T-cell mediated immunity. A thorough understanding of the structure-function relationship of this region, facilitated by the experimental approaches detailed in this guide, is essential for the development of next-generation IL-2 therapeutics. By precisely modulating the interaction of this region with the IL-2 receptor, it may be possible to design novel IL-2 variants with tailored signaling properties, leading to more effective and safer immunotherapies for a range of diseases, including cancer and autoimmune disorders.
References
- 1. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human IL-2Rɑ subunit binding modulation of IL-2 through a decline in electrostatic interactions: A computational and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sumoprotease.com [sumoprotease.com]
- 4. IL-2R beta Antibody | Cell Signaling Technology [cellsignal.com]
- 5. q-vd.com [q-vd.com]
- 6. researchgate.net [researchgate.net]
Interleukin-2 (60-70): A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine critical for the regulation of the immune response, playing a key role in the proliferation, differentiation, and survival of T cells, B cells, and Natural Killer (NK) cells.[1][2] The therapeutic potential of IL-2 in cancer immunotherapy is well-established; however, its clinical application is often limited by a short half-life and severe dose-limiting toxicities.[1] This has driven research into smaller, synthetic fragments of IL-2 that may retain specific immunomodulatory activities with an improved safety profile.
This technical guide focuses on the synthetic peptide fragment Interleukin-2 (60-70), corresponding to amino acid residues 60 through 70 of the native human IL-2 protein. This region is implicated as a critical epitope for receptor binding and subsequent biological activity.[1] As a research tool, the IL-2 (60-70) peptide offers a targeted approach to dissect the mechanisms of IL-2 receptor (IL-2R) interaction and to modulate downstream signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][3] This document provides an in-depth overview of the experimental use of IL-2 (60-70) in immunological research.
Data Presentation: In Vitro Effects of IL-2 (60-70)
While specific quantitative data for the IL-2 (60-70) fragment is not extensively available in public literature, the following tables represent the expected outcomes from key in vitro assays based on the known functions of IL-2 and the principles of competitive peptide inhibition. These tables are illustrative and intended to guide experimental design.
Table 1: Competitive Binding of IL-2 (60-70) to the IL-2 Receptor
This table illustrates the expected results from a competitive binding assay where the IL-2 (60-70) peptide competes with radiolabeled full-length IL-2 for binding to IL-2R on activated T cells.
| Concentration of IL-2 (60-70) (µM) | Percent Inhibition of Radiolabeled IL-2 Binding (%) |
| 0.1 | 5 ± 1.2 |
| 1 | 25 ± 3.5 |
| 10 | 60 ± 4.1 |
| 50 | 85 ± 2.8 |
| 100 | 95 ± 1.9 |
Table 2: Effect of IL-2 (60-70) on T-Cell Proliferation
This table demonstrates the potential inhibitory effect of the IL-2 (60-70) peptide on IL-2-dependent T-cell proliferation, as would be measured in a CTLL-2 cell proliferation assay.
| Concentration of IL-2 (60-70) (µM) | T-Cell Proliferation (as % of control with IL-2 alone) |
| 0 | 100 |
| 1 | 88 ± 5.2 |
| 10 | 55 ± 6.8 |
| 50 | 25 ± 4.3 |
| 100 | 12 ± 3.1 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the immunological activity of the IL-2 (60-70) peptide.
Protocol 1: Competitive IL-2 Receptor Binding Assay
Objective: To determine the ability of the IL-2 (60-70) peptide to competitively inhibit the binding of full-length IL-2 to its receptor on immune cells.
Materials:
-
IL-2 dependent cell line (e.g., CTLL-2) or activated primary T-cells
-
Recombinant human IL-2
-
Radiolabeled recombinant human IL-2 (e.g., ¹²⁵I-IL-2)
-
IL-2 (60-70) peptide
-
Binding Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Scintillation fluid and counter
Procedure:
-
Culture and harvest IL-2 dependent cells. Ensure high viability.
-
Wash cells twice with cold Binding Buffer and resuspend to a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of the IL-2 (60-70) peptide and a constant concentration of unlabeled IL-2 (for non-specific binding control) in Binding Buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted IL-2 (60-70) peptide or unlabeled IL-2 to the respective wells.
-
Add 50 µL of radiolabeled IL-2 at a final concentration determined by prior saturation binding experiments.
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
Wash the cells three times with cold Binding Buffer to remove unbound radiolabeled IL-2.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of radiolabeled IL-2 binding for each concentration of the IL-2 (60-70) peptide.
Protocol 2: T-Cell Proliferation Assay (CTLL-2)
Objective: To assess the effect of the IL-2 (60-70) peptide on IL-2-induced T-cell proliferation.
Materials:
-
CTLL-2 cell line
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Recombinant human IL-2
-
IL-2 (60-70) peptide
-
Cell proliferation reagent (e.g., MTT, XTT, or BrdU)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Culture CTLL-2 cells in complete medium supplemented with a maintenance concentration of IL-2.
-
Prior to the assay, wash the cells three times in IL-2-free medium to remove residual IL-2.
-
Resuspend the cells in IL-2-free complete medium and seed at 5 x 10⁴ cells/well in a 96-well plate.
-
Prepare serial dilutions of the IL-2 (60-70) peptide in complete medium.
-
Add the diluted IL-2 (60-70) peptide to the wells.
-
Add a sub-maximal stimulatory concentration of recombinant IL-2 to all wells except the negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express the results as a percentage of the proliferation observed with IL-2 alone.
Signaling Pathways and Visualizations
The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events, with the JAK/STAT pathway being a primary mediator.[3][4][5] It is hypothesized that the IL-2 (60-70) peptide, by competitively binding to the IL-2R, can modulate the activation of this pathway.
IL-2 Receptor Signaling and Potential Modulation by IL-2 (60-70)
Caption: IL-2 signaling and its potential inhibition by the IL-2 (60-70) peptide.
Experimental Workflow for Assessing JAK/STAT Pathway Modulation
Caption: Workflow for analyzing IL-2 (60-70) effects on STAT5 phosphorylation.
Conclusion
The Interleukin-2 (60-70) peptide represents a valuable research tool for the targeted investigation of IL-2 biology. Its potential to act as a competitive inhibitor of the IL-2 receptor allows for the fine-dissection of IL-2-mediated signaling and cellular responses. While comprehensive quantitative data on this specific fragment remains to be fully elucidated in the public domain, the experimental frameworks provided in this guide offer a robust starting point for researchers aiming to characterize its immunomodulatory properties. Further investigation into the precise interactions of IL-2 (60-70) with the IL-2R complex and its downstream effects on various immune cell subsets will be crucial in defining its potential as a modulator of the immune response in health and disease.
References
- 1. sumoprotease.com [sumoprotease.com]
- 2. q-vd.com [q-vd.com]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Biology and significance of the JAK/STAT signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK-STAT pathway: from structural biology to cytokine engineering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Interleukin-2 (60-70)
Introduction
Interleukin-2 (IL-2) is a cytokine that plays a crucial role in the proliferation and differentiation of T-cells, B-cells, and natural killer cells, making it a key regulator of the immune response. The peptide fragment corresponding to amino acids 60-70 of human IL-2 has the sequence Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala and is of significant interest to researchers for its potential immunomodulatory properties.[1] This document provides a detailed protocol for the chemical synthesis of Interleukin-2 (60-70) using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting.[2][3][4]
Quantitative Data Summary
The following tables summarize the materials, reagents, and expected outcomes for the solid-phase synthesis of Interleukin-2 (60-70) on a 0.1 mmol scale.
Table 1: Materials and Reagents
| Item | Description | Quantity |
| Resin | Rink Amide MBHA Resin | ~200 mg (0.5 mmol/g loading) |
| Amino Acids | Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH | 3 equivalents per coupling |
| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 3 equivalents per coupling |
| Base | DIPEA (N,N-Diisopropylethylamine) | 6 equivalents per coupling |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 5 mL per deprotection |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | As needed for washing |
| Cleavage Cocktail | TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) | 10 mL |
| Precipitation | Cold Diethyl Ether | ~40 mL |
Table 2: Synthesis Yield and Purity
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Theoretical Yield | 137.4 mg |
| Expected Crude Yield | 90-110 mg |
| Expected Final Yield (after purification) | 35-55 mg (25-40%) |
| Purity (by RP-HPLC) | >95% |
Experimental Protocols
1. Resin Preparation and Swelling
-
Weigh 200 mg of Rink Amide MBHA resin (0.1 mmol) and place it into a solid-phase synthesis reaction vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
2. Fmoc Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid in the sequence, starting from the C-terminal (Alanine) to the N-terminal (Leucine).
-
Step 1: Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Repeat the addition of 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Step 2: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in 3 mL of DMF.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Protected Amino Acids Used in Order of Coupling:
-
Fmoc-Ala-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Pro-OH
-
Fmoc-Met-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Phe-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Phe-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Leu-OH
3. Cleavage and Deprotection
-
After the final coupling step and subsequent Fmoc deprotection, wash the peptidyl-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 9.25 mL Trifluoroacetic acid (TFA), 0.25 mL Triisopropylsilane (TIS), 0.25 mL deionized water, and 0.25 mL 3,6-Dioxa-1,8-octanedithiol (DODT). Caution: Work in a well-ventilated fume hood as TFA is highly corrosive.
-
Add 10 mL of the freshly prepared cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
4. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate should form. Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with another 20 mL of cold diethyl ether. Centrifuge again.
-
Repeat the washing step one more time.
-
After the final wash, dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile (B52724) in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions corresponding to the major peak and confirm the molecular weight of the purified peptide using mass spectrometry.
-
Lyophilize the pure fractions to obtain the final Interleukin-2 (60-70) peptide as a white fluffy powder.
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
References
Application Notes and Protocols for Interleukin II (60-70) Peptide in Primary Lymphocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine critical for the regulation of the immune response, influencing the proliferation, differentiation, and survival of various lymphocyte populations.[1][2] It is a cornerstone of immunotherapy for certain cancers and has been investigated for its role in autoimmune diseases.[3][4] The biological effects of IL-2 are mediated through its interaction with the IL-2 receptor (IL-2R), which exists in low, intermediate, and high-affinity forms composed of different subunits (α, β, and γ).[5] The full-length IL-2 protein activates several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, to exert its effects.[6][7]
Recent research has explored the use of fragments of larger proteins, such as cytokines, to isolate specific functions and potentially reduce off-target effects. The Interleukin II (60-70) peptide, with the amino acid sequence NH2-LEU-THR-PHE-LYS-PHE-TYR-MET-PRO-LYS-LYS-ALA-COOH, is a fragment of the full-length IL-2 molecule.[8] While research specifically on this peptide is limited, preliminary information suggests it may have immunomodulatory properties, including the potential to attenuate IL-2-induced T cell proliferation.[9]
These application notes provide a framework for investigating the effects of the Interleukin II (60-70) peptide on primary lymphocyte cultures, drawing upon established methodologies for studying lymphocyte biology and the known functions of the parent IL-2 molecule.
Potential Applications
Based on the limited available information and the known functions of full-length IL-2, the IL-2 (60-70) peptide could be investigated for the following applications in primary lymphocyte cultures:
-
Modulation of Lymphocyte Proliferation: Assessing the ability of the peptide to inhibit or enhance the proliferation of T cells, B cells, and NK cells, both alone and in competition with full-length IL-2.
-
Investigation of Receptor Binding: Determining if the peptide interacts with one or more subunits of the IL-2 receptor, potentially acting as an antagonist or partial agonist.
-
Analysis of Cytokine Secretion: Evaluating the effect of the peptide on the production of other cytokines by lymphocytes.
-
Differentiation Studies: Examining the influence of the peptide on the differentiation of naive T cells into various helper T cell subsets (Th1, Th2, Th17) or regulatory T cells (Tregs).
Data Presentation
The following table summarizes the potential and reported, though unverified, effects of the Interleukin II (60-70) peptide on primary lymphocytes. This table is intended as a guide for experimental design, and the listed effects require empirical validation.
| Biological Effect | Target Lymphocyte Population | Expected Outcome | Evidence Level |
| Proliferation | T Cells | Attenuation of IL-2-induced proliferation | Directly Reported (Unverified)[9] |
| Receptor Binding | T Cells, NK Cells | Potential competitive binding to IL-2R subunits | Inferred from other IL-2 fragments |
| Cytokine Secretion | T Cells, NK Cells | Modulation of IFN-γ, TNF-α, etc. | Speculative |
| Differentiation | Naive CD4+ T Cells | Potential influence on Th subset or Treg differentiation | Speculative |
Experimental Protocols
Protocol 1: Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which serve as the source of primary lymphocytes for culture.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Cell counter or hemocytometer
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Perform a cell count and viability assessment using a cell counter or a hemocytometer with trypan blue exclusion.
-
The cells are now ready for use in culture.
Protocol 2: Lymphocyte Proliferation Assay using CFSE
This protocol details a method to assess the effect of the IL-2 (60-70) peptide on lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Isolated PBMCs
-
Interleukin II (60-70) peptide (stock solution of known concentration)
-
Recombinant human IL-2 (rhIL-2) as a positive control
-
Complete RPMI 1640 medium
-
CFSE staining solution (e.g., 5 µM in PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a mitogenic stimulus)
Procedure:
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE staining solution to the cell suspension and mix gently. Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with complete RPMI 1640 medium.
-
Resuspend the CFSE-labeled cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of the IL-2 (60-70) peptide and add 100 µL to the appropriate wells. Include the following controls:
-
Unstimulated cells (medium only)
-
Cells stimulated with a mitogen (e.g., PHA or anti-CD3/CD28 beads)
-
Cells stimulated with rhIL-2
-
Cells co-stimulated with rhIL-2 and varying concentrations of the IL-2 (60-70) peptide.
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 days.
-
After incubation, harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence, which is indicative of cell division.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General IL-2 signaling pathway and hypothesized interaction of IL-2 (60-70) peptide.
Caption: Experimental workflow for assessing peptide effects on lymphocyte proliferation.
Disclaimer
The information provided regarding the specific biological activities of the Interleukin II (60-70) peptide is based on limited and, in some cases, unverified sources. The protocols and potential applications described herein are intended as a guide for research and development purposes. All experimental findings should be independently verified. This product is for research use only and is not intended for diagnostic or therapeutic applications.
References
- 1. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 2. Interleukin 2: from immunostimulation to immunoregulation and back again | EMBO Reports [link.springer.com]
- 3. research.fredhutch.org [research.fredhutch.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. sumoprotease.com [sumoprotease.com]
Application Notes and Protocols: In Vitro Stimulation of T-Cell Lines with Interleukin-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro stimulation of T-cell lines using Interleukin-2 (B1167480) (IL-2), a key cytokine in the regulation of immune responses. While detailed experimental data on the specific Interleukin-2 (60-70) fragment is not extensively available in the current scientific literature, this document outlines the established principles and protocols for working with full-length IL-2 and general peptide-based T-cell stimulation. This information can serve as a foundational guide for investigating the effects of specific IL-2 fragments.
Introduction to Interleukin-2 and T-Cell Activation
Interleukin-2 is a pleiotropic cytokine crucial for the proliferation, differentiation, and survival of T-lymphocytes.[1][2] Its biological effects are mediated through binding to the IL-2 receptor (IL-2R), which exists in low, intermediate, and high-affinity forms composed of different subunits (α, β, and γ).[3][4] The high-affinity receptor, typically expressed on activated T-cells, is a trimer of the α (CD25), β (CD122), and common gamma (γc, CD132) chains.[3][4][5] Upon IL-2 binding, a cascade of intracellular signaling events is initiated, leading to T-cell activation, proliferation, and cytokine production.
While the full-length IL-2 protein is well-characterized, the specific biological activities of its fragments, such as Interleukin-2 (60-70) with the sequence H2N-Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala-COOH, are not well-documented in publicly available research.[1] The protocols and data presented below are based on the established knowledge of full-length IL-2 and general peptide stimulation of T-cells and should be adapted and optimized for the specific fragment of interest.
Key Signaling Pathways in IL-2 Mediated T-Cell Activation
The binding of IL-2 to its receptor complex triggers three primary downstream signaling pathways that orchestrate the cellular response.[2][3][4][6][7][8]
-
JAK-STAT Pathway: This is the principal signaling cascade for many cytokines, including IL-2. Upon IL-2 binding, Janus kinases (JAK1 and JAK3) associated with the IL-2Rβ and γc chains, respectively, become activated and phosphorylate each other.[2][3] These activated JAKs then phosphorylate tyrosine residues on the IL-2Rβ chain, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] Phosphorylated STAT5 dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation.[2]
-
Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: The p85 subunit of PI3K can be recruited to the phosphorylated IL-2Rβ chain, leading to the activation of the p110 catalytic subunit. This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (also known as Protein Kinase B). Activated Akt plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins and fostering cell growth and proliferation through the activation of mTOR (mammalian target of rapamycin).[2][6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, specifically the Ras-Raf-MEK-ERK cascade, can also be activated downstream of the IL-2 receptor. This pathway is important for cell proliferation and differentiation.
Diagram of the IL-2 Signaling Pathway
Caption: Figure 1: Simplified diagram of the major signaling pathways activated by IL-2 binding to its receptor on T-cells.
Experimental Protocols
The following are generalized protocols for in vitro T-cell stimulation assays. It is critical to note that optimal conditions, including peptide concentration, incubation time, and cell density, must be empirically determined for the specific T-cell line and peptide fragment being investigated.
Protocol 1: T-Cell Proliferation Assay using CFSE Staining
This protocol allows for the tracking of cell division by flow cytometry.
Materials:
-
T-cell line (e.g., Jurkat, CTLL-2, or primary human T-cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Interleukin-2 (or IL-2 (60-70) peptide)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest T-cells in their logarithmic growth phase and wash them with PBS.
-
CFSE Staining: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.
-
Washing: Wash the cells 2-3 times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Seeding: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Stimulation: Add varying concentrations of IL-2 or the IL-2 (60-70) peptide to the wells. Include a negative control (no stimulation) and a positive control (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Figure 2: Step-by-step workflow for assessing T-cell proliferation using CFSE staining and flow cytometry.
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol measures the production and secretion of cytokines (e.g., IFN-γ, TNF-α) by stimulated T-cells.
Materials:
-
T-cell line
-
Complete RPMI-1640 medium
-
Interleukin-2 (or IL-2 (60-70) peptide)
-
96-well flat-bottom culture plates
-
ELISA kit for the cytokine of interest (e.g., human IFN-γ)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation: Add varying concentrations of IL-2 or the IL-2 (60-70) peptide to the wells. Include appropriate negative and positive controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.
Data Presentation
Quantitative data from T-cell stimulation experiments should be presented in a clear and organized manner to facilitate comparison between different conditions.
Table 1: Example Data Table for T-Cell Proliferation
| Treatment Group | Concentration | % Proliferating Cells (Mean ± SD) |
| Negative Control | 0 µg/mL | 5.2 ± 1.1 |
| IL-2 (60-70) | 1 µg/mL | Data to be determined |
| IL-2 (60-70) | 10 µg/mL | Data to be determined |
| IL-2 (60-70) | 50 µg/mL | Data to be determined |
| Positive Control (PHA) | 5 µg/mL | 85.6 ± 4.3 |
Table 2: Example Data Table for Cytokine Secretion (IFN-γ)
| Treatment Group | Concentration | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| Negative Control | 0 µg/mL | 15.3 ± 3.8 |
| IL-2 (60-70) | 1 µg/mL | Data to be determined |
| IL-2 (60-70) | 10 µg/mL | Data to be determined |
| IL-2 (60-70) | 50 µg/mL | Data to be determined |
| Positive Control (anti-CD3/CD28) | 1 µg/mL | 1250.7 ± 98.2 |
Conclusion
While the direct stimulatory effects of the Interleukin-2 (60-70) fragment on T-cell lines require empirical investigation, the protocols and background information provided here offer a solid foundation for designing and executing such studies. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental system. The use of appropriate controls and robust analytical methods, such as flow cytometry and ELISA, will be essential for generating reliable and reproducible data. Further research into the biological activity of specific IL-2 fragments may uncover novel modulators of the immune response with potential therapeutic applications.
References
- 1. apexbt.com [apexbt.com]
- 2. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-2 at the Crossroads of Effector Responses, Tolerance, and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. IL-2R beta Antibody | Cell Signaling Technology [cellsignal.com]
- 6. IL-2 signaling prevents T cell anergy by inhibiting the expression of anergy inducing genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper deficiency reduces interleukin-2 (IL-2) production and IL-2 mRNA in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.fredhutch.org [research.fredhutch.org]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Activation Markers with Interleukin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response, initiating a cascade of events that leads to the proliferation and differentiation of T-cells, cytokine production, and the elimination of pathogens or malignant cells. Interleukin-2 (IL-2) is a key cytokine that plays a pivotal role in promoting T-cell proliferation and differentiation.[1][2] The analysis of T-cell activation markers by flow cytometry is a powerful technique to quantitatively assess the immunological response to various stimuli, including IL-2. This document provides detailed application notes and protocols for the analysis of T-cell activation markers in response to IL-2 stimulation.
Key T-Cell Activation Markers
Several cell surface and intracellular markers are upregulated upon T-cell activation. The choice of markers for a flow cytometry panel depends on the specific aspect of T-cell activation being investigated (e.g., early vs. late activation, differentiation state).
| Marker | Type | Expression and Function |
| CD69 | Early Activation | A C-type lectin receptor, it is one of the earliest markers upregulated on T-cells following activation, typically within hours.[3][4] |
| CD25 | Early to Intermediate Activation | The alpha chain of the IL-2 receptor (IL-2Rα). Its expression is significantly upregulated upon T-cell activation, indicating responsiveness to IL-2.[4] |
| HLA-DR | Late Activation | A major histocompatibility complex (MHC) class II molecule, its expression on T-cells is a marker of late and sustained activation.[3][5] |
| CD71 | Intermediate Activation | The transferrin receptor, its expression is upregulated to support the increased metabolic demands of proliferating T-cells.[3] |
| Intracellular Cytokines (e.g., IFN-γ, TNF-α) | Functional Activation | The production of cytokines is a key function of activated T-cells. Intracellular staining allows for the identification of cytokine-producing cells.[6] |
IL-2 Signaling Pathway and T-Cell Activation
Interleukin-2 binding to its receptor (IL-2R) on the surface of T-cells triggers a signaling cascade that promotes cell survival, proliferation, and differentiation. The IL-2R exists in three forms with varying affinities for IL-2: a low-affinity monomeric IL-2Rα (CD25), an intermediate-affinity dimeric complex of IL-2Rβ (CD122) and the common gamma chain (γc, CD132), and a high-affinity trimeric complex of all three subunits.[1][7][8]
Upon IL-2 binding, the associated Janus kinases (JAK1 and JAK3) are activated, leading to the phosphorylation of tyrosine residues on the IL-2Rβ chain.[1][9] This creates docking sites for various signaling molecules, primarily the Signal Transducer and Activator of Transcription 5 (STAT5).[10] Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it induces the transcription of genes involved in cell cycle progression (e.g., cyclins), survival (e.g., Bcl-2), and further T-cell activation (e.g., IL2RA encoding CD25).[1][9] Other key pathways activated by IL-2 signaling include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which also contribute to T-cell growth and survival.[1][9]
References
- 1. invivogen.com [invivogen.com]
- 2. agilent.com [agilent.com]
- 3. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. IL-2 Signaling and its Effects in Immune Cell Types: R&D Systems [rndsystems.com]
- 8. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Inhibition of Interleukin 2 Signaling and Signal Transducer and Activator of Transcription (Stat)5 Activation during T Cell Receptor–Mediated Feedback Inhibition of T Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Release Following Interleukin II (60-70) Treatment Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine critical for the regulation of the immune response, playing a key role in the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells.[1][2][3] The peptide fragment Interleukin II (60-70) is a specific region of the full IL-2 protein. While research on this particular fragment is less extensive than on the full cytokine, it is hypothesized to retain some immunomodulatory activity, potentially by interacting with components of the IL-2 receptor complex.[4] Measuring the release of other cytokines following treatment with Interleukin II (60-70) can provide valuable insights into its specific biological activity and therapeutic potential.
This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive method for quantifying cytokine concentrations in biological samples such as cell culture supernatants.[5][6] Adherence to this protocol will enable researchers to reliably measure the cytokine release profile induced by Interleukin II (60-70) treatment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathway of Interleukin-2 and the general experimental workflow for the ELISA protocol.
References
Application Notes and Protocols: Developing a Bioassay for Interleukin-2 (60-70) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (B1167480) (IL-2) is a pleiotropic cytokine crucial for the proliferation, differentiation, and survival of various immune cells, particularly T cells and Natural Killer (NK) cells.[1][2][3] Its signaling is mediated through a heterotrimeric receptor complex composed of alpha (CD25), beta (CD122), and gamma (CD132) chains.[1][4] The interaction of IL-2 with its receptor activates downstream signaling cascades, including the JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK pathways, which orchestrate the cellular response.[1][5]
Interleukin-2 (60-70) is a synthetic peptide fragment corresponding to amino acid residues 60-70 of the mature human IL-2 protein.[6][7] This region is of interest for its potential involvement in receptor binding and the modulation of IL-2's biological activity.[7][8] Developing a robust bioassay for this peptide is essential to characterize its function, determine its potential as a therapeutic agent, and screen for novel immunomodulatory drugs.
These application notes provide a detailed protocol for a cell-based bioassay to determine the biological activity of the Interleukin-2 (60-70) peptide. The primary method described is a proliferation assay using the IL-2-dependent murine T-cell line, CTLL-2. This cell line expresses the IL-2 receptor and its proliferation is directly proportional to the concentration of bioactive IL-2.[9][10][11] Additionally, an alternative reporter gene assay is presented for higher throughput applications.
Signaling Pathways and Experimental Workflow
Interleukin-2 Signaling Pathway
The binding of IL-2 to its receptor complex initiates a signaling cascade that is fundamental to the immune response. The IL-2 receptor exists in low, intermediate, and high-affinity forms, depending on the combination of its α, β, and γ subunits.[1][4] Upon ligand binding, the receptor chains dimerize, activating Janus kinases (JAK1 and JAK3) associated with the β and γ chains.[1][5] These kinases then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT5 transcription factors.[5] Recruited STAT5 proteins are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1][5]
Figure 1: Simplified IL-2 signaling pathway.
Experimental Workflow for CTLL-2 Proliferation Bioassay
The workflow for assessing the activity of the IL-2 (60-70) peptide involves several key stages, from cell culture maintenance to data analysis. The assay is designed to determine if the peptide can act as an agonist (stimulating proliferation) or an antagonist (inhibiting IL-2-mediated proliferation).
Figure 2: Experimental workflow for the CTLL-2 proliferation bioassay.
Experimental Protocols
Protocol 1: CTLL-2 Proliferation Assay
This protocol details a method to assess the agonistic or antagonistic activity of the IL-2 (60-70) peptide using the IL-2-dependent CTLL-2 cell line.
Materials and Reagents:
-
CTLL-2 cell line (ATCC® TIB-214™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant human IL-2 (hIL-2) standard
-
Interleukin-2 (60-70) peptide
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO (for MTT assay)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture Maintenance:
-
Culture CTLL-2 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 U/mL of hIL-2.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 5 x 10^4 and 5 x 10^5 cells/mL.
-
-
Assay Preparation:
-
The day before the assay, ensure cells are in the logarithmic growth phase.
-
Prepare a stock solution of the IL-2 (60-70) peptide in a suitable solvent (e.g., sterile water or DMSO) and create a serial dilution series.
-
Prepare a serial dilution series of the hIL-2 standard. For antagonist testing, prepare a constant concentration of hIL-2 (e.g., at its EC80 value, predetermined).
-
-
Assay Setup:
-
Harvest CTLL-2 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with IL-2-free RPMI-1640 medium to remove any residual IL-2.
-
Resuspend the cells in IL-2-free assay medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) and adjust the cell density to 2 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
-
Treatment:
-
For Agonist Activity: Add 50 µL of the serially diluted IL-2 (60-70) peptide to the wells. Include wells with hIL-2 standard as a positive control and medium only as a negative control.
-
For Antagonist Activity: Add 25 µL of the serially diluted IL-2 (60-70) peptide to the wells. Then, add 25 µL of hIL-2 at a constant concentration (e.g., EC80). Include controls with hIL-2 only and medium only.
-
Bring the final volume in each well to 100 µL with assay medium if necessary.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.
-
If using MTT, add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm for WST-1 or 570 nm for MTT using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Plot the absorbance against the log of the peptide or hIL-2 concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
-
Protocol 2: Reporter Gene Assay
This protocol provides a higher-throughput alternative using a commercially available reporter cell line, such as HEK293 cells engineered to express the IL-2 receptor and a STAT5-inducible reporter (e.g., luciferase or SEAP).[12][13]
Materials and Reagents:
-
IL-2 reporter cell line (e.g., HEK-Blue™ IL-2/IL-15 cells)
-
Appropriate cell culture medium and selection antibiotics
-
Recombinant human IL-2 (hIL-2) standard
-
Interleukin-2 (60-70) peptide
-
96-well flat-bottom cell culture plates
-
Luciferase or SEAP detection reagent (e.g., QUANTI-Blue™)
-
Luminometer or microplate reader
Procedure:
-
Cell Culture and Assay Preparation:
-
Culture the reporter cell line according to the manufacturer's instructions.
-
The day before the assay, seed the cells into a 96-well plate at the recommended density.
-
Prepare serial dilutions of the IL-2 (60-70) peptide and hIL-2 standard as described in Protocol 1.
-
-
Treatment:
-
Add the diluted peptide and/or hIL-2 to the wells as described for the agonist and antagonist assays in Protocol 1.
-
Incubate the plate for the time recommended by the manufacturer (typically 16-24 hours) at 37°C and 5% CO2.
-
-
Measurement of Reporter Activity:
-
Follow the manufacturer's protocol for the reporter gene detection reagent. This typically involves adding the reagent to each well or transferring the supernatant to a new plate for analysis.
-
Measure the luminescence or absorbance using the appropriate instrument.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the EC50 or IC50 values.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the bioassays.
Table 1: Agonist Activity of IL-2 (60-70) Peptide on CTLL-2 Proliferation
| Concentration (µM) | hIL-2 (Absorbance 450nm) | IL-2 (60-70) (Absorbance 450nm) |
| 100 | 1.85 | 0.15 |
| 10 | 1.82 | 0.12 |
| 1 | 1.75 | 0.11 |
| 0.1 | 1.55 | 0.10 |
| 0.01 | 0.85 | 0.10 |
| 0.001 | 0.35 | 0.10 |
| 0 | 0.10 | 0.10 |
| EC50 | ~0.005 µM | No Activity |
This hypothetical data suggests that the IL-2 (60-70) peptide does not have agonistic activity on its own.
Table 2: Antagonist Activity of IL-2 (60-70) Peptide on hIL-2-Stimulated CTLL-2 Proliferation
| IL-2 (60-70) Conc. (µM) | Absorbance 450nm (with constant hIL-2) | % Inhibition |
| 100 | 0.45 | 75% |
| 10 | 0.85 | 50% |
| 1 | 1.25 | 25% |
| 0.1 | 1.55 | 6% |
| 0.01 | 1.65 | 0% |
| 0 | 1.65 | 0% |
| IC50 | ~10 µM |
This hypothetical data suggests that the IL-2 (60-70) peptide can act as an antagonist, inhibiting the proliferative effect of full-length hIL-2.
Conclusion
The provided protocols offer a framework for characterizing the biological activity of the Interleukin-2 (60-70) peptide. The CTLL-2 proliferation assay is a well-established method for measuring IL-2 bioactivity and can be readily adapted to assess the agonistic or antagonistic potential of IL-2-derived peptides.[9][10] The reporter gene assay serves as a valuable high-throughput alternative. By employing these methods with appropriate controls, researchers can effectively elucidate the functional role of the IL-2 (60-70) region and evaluate its potential in immunomodulatory drug development.
References
- 1. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. IL-2 receptor - Wikipedia [en.wikipedia.org]
- 5. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. q-vd.com [q-vd.com]
- 8. sumoprotease.com [sumoprotease.com]
- 9. immunservice.com [immunservice.com]
- 10. Development and validation of a bioassay for interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immobilized IL-2 preserves the viability of an IL-2 dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. accegen.com [accegen.com]
Application Notes: Utilizing Interleukin II (60-70) in Autoimmune Disease Models
Introduction
Interleukin-2 (B1167480) (IL-2) is a pleiotropic cytokine with a paradoxical role in the immune system; it is critical for both mounting an effective immune response and maintaining peripheral tolerance.[1][2][3] This dual functionality is concentration-dependent. High doses of IL-2 typically promote the proliferation and activity of effector T cells (Teff) and Natural Killer (NK) cells, while low-dose IL-2 therapy has shown promise in treating autoimmune diseases by selectively expanding immunosuppressive regulatory T cells (Tregs).[1][4] Tregs constitutively express the high-affinity IL-2 receptor (IL-2Rαβγ, CD25/CD122/CD132), making them highly responsive to low concentrations of IL-2.[5][6]
The Interleukin II (60-70) peptide is a synthetic fragment corresponding to amino acid residues 60-70 of the native human IL-2 protein. This region has been identified as a crucial epitope for binding to the IL-2 receptor.[7] As such, the IL-2 (60-70) peptide serves as a valuable research tool for specifically probing and modulating the IL-2/IL-2R signaling axis. Its proposed mechanism involves competitive inhibition or modulation of IL-2R interactions, allowing for a more targeted approach to dissecting IL-2-mediated immune processes compared to using the full-length cytokine.[7][8] These notes provide detailed applications and protocols for using the IL-2 (60-70) peptide in preclinical models of autoimmune diseases.
Mechanism of Action: Modulating the IL-2 Signaling Pathway
IL-2 exerts its effects by binding to the IL-2 receptor, which exists in low-, intermediate-, and high-affinity forms. The differential expression of these receptor subunits on various immune cell populations dictates their response to IL-2.
-
High-Affinity IL-2R (CD25+): Found on Tregs, this receptor allows them to be activated by picomolar concentrations of IL-2, leading to their proliferation and enhanced suppressive function.
-
Intermediate-Affinity IL-2R: Expressed on memory CD8+ T cells and NK cells, requiring higher IL-2 concentrations for activation.
-
Low-Affinity IL-2R: Found on naive T cells.
The IL-2 (60-70) peptide is hypothesized to act as a competitive antagonist or a partial agonist at the IL-2R. By occupying the receptor binding site, it can block the binding of endogenous, full-length IL-2, thereby attenuating downstream signaling through pathways like JAK/STAT.[7] This targeted modulation can potentially dampen Teff cell activation while preserving or selectively modulating Treg function, representing a key strategy in autoimmune disease research.
References
- 1. Molecular engineering of interleukin-2 for enhanced therapeutic activity in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-2: A Two-Faced Master Regulator of Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Low-Dose IL-2 Therapy in Autoimmune and Rheumatic Diseases [frontiersin.org]
- 5. rupress.org [rupress.org]
- 6. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sumoprotease.com [sumoprotease.com]
- 8. q-vd.com [q-vd.com]
Troubleshooting & Optimization
solubility and stability of Interleukin II (60-70) peptide in buffers
Welcome to the technical support center for the Interleukin II (60-70) peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and what are the basic physicochemical properties of the Interleukin II (60-70) peptide?
The Interleukin II (60-70) peptide is an 11-amino acid fragment of the full-length IL-2 protein.[1][2]
-
Sequence: Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala[1]
-
Molecular Weight: Approximately 1373.74 Da[1]
Based on its sequence, we can predict its key properties, which are summarized in the table below.
| Property | Predicted Value / Characteristic |
| Net Charge (at pH 7) | +3 (Basic Peptide) |
| Isoelectric Point (pI) | High (predicted > 9.5) |
| Hydrophobicity | High (Contains 7 hydrophobic or aromatic residues: L, F, F, Y, M, P, A) |
| Special Residues | Contains Methionine (Met), which is susceptible to oxidation.[3][4] |
| Recommended Solvent Class | Acidic buffers are recommended due to its basic nature.[3][5] Organic co-solvents may be needed for high concentrations due to its hydrophobicity. |
Q2: How should I dissolve the lyophilized Interleukin II (60-70) peptide?
Due to its basic and hydrophobic nature, a systematic approach is recommended. Always test solubility with a small amount of the peptide first.[5]
-
Start with an Acidic Solution: Since the peptide has a net positive charge, it is considered basic. Attempt to dissolve it in a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then dilute with sterile water or your experimental buffer to the desired concentration.[5]
-
Use Organic Co-solvents if Necessary: If the peptide does not dissolve in an acidic aqueous solution due to its high hydrophobicity, you may need to use an organic solvent. First, dissolve the peptide in a minimal amount of DMSO. Then, slowly add your aqueous buffer to the DMSO stock with gentle vortexing. Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate.
-
Sonication: If you observe particulates, brief sonication (e.g., 3 cycles of 10 seconds on ice) can help break up aggregates and aid dissolution.[5]
Q3: What factors can affect the stability of the IL-2 (60-70) peptide in solution?
Several factors can impact the stability of the peptide in solution:
-
pH: Storing peptide solutions in a slightly acidic buffer (pH 5-6) is generally recommended to maintain stability and prevent microbial growth.[4]
-
Oxidation: The peptide contains a Methionine (Met) residue, which is prone to oxidation.[3] It is highly recommended to use sterile, oxygen-free buffers for reconstitution and storage.
-
Temperature: For short-term storage (hours to days), keep the peptide solution at 4°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C.[1][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation and aggregation. It is critical to prepare single-use aliquots to avoid this.[1][3][4]
-
Aggregation: As a fragment of IL-2, which is known to have aggregation-prone regions, this peptide may self-associate, especially at high concentrations or in certain buffers like PBS. Aggregation can lead to precipitation and loss of activity.
Q4: How should I store the lyophilized powder and prepared stock solutions?
Proper storage is critical to maintaining the peptide's integrity.
-
Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C in a desiccator, protected from light.[4] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[3] Under these conditions, the powder can be stable for several years.
-
Peptide Solutions: Storing peptides in solution is not recommended for the long term.[4] If necessary, prepare single-use aliquots and store them at -20°C (or preferably -80°C). Use sterile, slightly acidic buffers (pH 5-6).[4] Avoid using frost-free freezers, as their temperature cycles can degrade the peptide.
Troubleshooting Guide
Problem: The peptide won't dissolve in my aqueous buffer (e.g., PBS).
-
Cause: The IL-2 (60-70) peptide is basic and hydrophobic. Neutral buffers like PBS (pH 7.4) are not ideal for initial solubilization, as the peptide's low solubility at this pH can lead to aggregation.
-
Solution:
-
Use a dilute acid like 10% acetic acid to dissolve the peptide first.[5]
-
Alternatively, use a minimal volume of an organic solvent like DMSO to create a concentrated stock solution.
-
Once dissolved, you can slowly dilute this stock into your final experimental buffer. If precipitation occurs, you may need to reduce the final concentration or increase the percentage of the organic co-solvent.
-
Problem: My peptide solution is cloudy or has visible precipitates.
-
Cause: This indicates either poor solubility or aggregation. Aggregation can be triggered by suboptimal pH, high concentration, or the presence of certain salts.
-
Solution:
-
Centrifuge the vial to pellet any undissolved material before use.
-
Try brief sonication to redissolve the peptide.[5]
-
For future preparations, reconsider your solubilization strategy. You may need a stronger organic solvent, a more acidic initial dissolving solution, or a lower final concentration.
-
Evaluate your buffer. Studies on full-length IL-2 have shown it has a tendency to aggregate in PBS, while it remains more stable in 100 mM acetic acid.
-
Problem: I am seeing a loss of activity in my experiments over time.
-
Cause: This suggests the peptide is degrading in solution. Common causes include oxidation of the Methionine residue, hydrolysis, or adsorption to container surfaces. Storing at an inappropriate pH or temperature can accelerate degradation.
-
Solution:
-
Prevent Oxidation: Prepare fresh solutions for each experiment using degassed, oxygen-free buffers.
-
Optimize Storage: Ensure stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Check pH: Verify that the pH of your final solution is in the stable range (ideally pH 5-6).
-
Assess Purity: Use an analytical technique like RP-HPLC to check the purity of your stock solution and identify potential degradation products.[1]
-
Experimental Protocols & Visualizations
Protocol 1: Standardized Peptide Solubility Testing
This protocol provides a systematic way to determine the best solvent for the IL-2 (60-70) peptide.
-
Preparation: Aliquot approximately 1 mg of the lyophilized peptide into several sterile microcentrifuge tubes. Allow one tube to warm to room temperature in a desiccator.
-
Step 1 (Water): Add a small volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex gently. If it doesn't dissolve, proceed to the next step.
-
Step 2 (Acidic Solution): To the same tube, add 10% acetic acid dropwise while vortexing until the peptide dissolves. Note the approximate volume needed. This confirms the peptide's basic nature.
-
Step 3 (Organic Solvent - if needed): If the peptide is still insoluble or forms a gel (common with hydrophobic peptides), use a fresh 1 mg aliquot. Add a minimal volume (e.g., 20-50 µL) of high-purity DMSO and vortex until fully dissolved.
-
Dilution: Once a clear stock is achieved (from Step 2 or 3), perform serial dilutions with your target experimental buffer. Observe for any signs of precipitation at each dilution step to determine the maximum soluble concentration in your final buffer.
-
Record Keeping: Document the solvent system, final concentration, and any observations (e.g., clarity, precipitation).
Solubilization Workflow
Caption: Decision workflow for solubilizing the IL-2 (60-70) peptide.
Protocol 2: Assessing Peptide Stability with RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method to assess peptide purity and stability.[1] It separates the intact peptide from degradation products.
-
Sample Preparation:
-
Prepare a stock solution of the IL-2 (60-70) peptide in a suitable buffer (e.g., 10mM Acetic Acid).
-
Divide the stock into multiple aliquots for different conditions (e.g., 4°C vs. 37°C) and time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, retrieve an aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Method:
-
Column: C18 wide-pore column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would run from 5% to 80% Mobile Phase B over 30-60 minutes to elute the hydrophobic peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Inject the T=0 sample to establish the initial purity and retention time of the intact peptide. The peak area represents 100% at the start.
-
For subsequent time points, inject the samples and integrate the peak areas.
-
Calculate the percentage of intact peptide remaining by comparing its peak area to the total area of all peaks in the chromatogram.
-
The appearance of new peaks or a decrease in the main peak's area indicates degradation.
-
Experimental Workflow for Stability Analysis
Caption: Workflow for conducting a time-course stability study using RP-HPLC.
Factors Influencing Peptide Stability
Caption: Key factors that can negatively impact peptide stability.
References
- 1. peptide.com [peptide.com]
- 2. sumoprotease.com [sumoprotease.com]
- 3. US20190300592A1 - Interleukin-2/interleukin-2 receptor alpha fusion proteins and methods of use - Google Patents [patents.google.com]
- 4. WO2019191295A1 - Interleukin-2/interleukin-2 receptor alpha fusion proteins and methods of use - Google Patents [patents.google.com]
- 5. NMR characterization of interleukin-2 in complexes with the IL-2Rα receptor component, and with low molecular weight compounds that inhibit the IL-2/IL-Rα interaction - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling of synthetic Interleukin II (60-70)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of synthetic Interleukin II (60-70). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting lyophilized synthetic Interleukin II (60-70)?
A1: It is crucial to reconstitute lyophilized peptides correctly to ensure their integrity and activity. For synthetic Interleukin II (60-70), we recommend the following procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation, as peptides can be hygroscopic.[1]
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Reconstitute the peptide in a sterile, appropriate solvent. For initial reconstitution, sterile, distilled water is often a good starting point.[2][3] If the peptide has a net positive charge, a dilute aqueous solution of acetic acid (e.g., 0.1%) can aid dissolution. For peptides with a net negative charge, a dilute aqueous solution of ammonia (B1221849) or a volatile basic buffer may be used.
-
Gently swirl or vortex the vial to dissolve the peptide. Sonication can be used to break up aggregates, but care should be taken to avoid heating the solution.[4]
-
For cell-based assays, it is advisable to make the final dilution in a buffer compatible with your experimental system, such as sterile phosphate-buffered saline (PBS) or cell culture medium.
Q2: What are the optimal storage conditions for synthetic Interleukin II (60-70)?
A2: Proper storage is critical to maintain the stability and biological activity of the peptide.
-
Lyophilized Peptide: For long-term storage, lyophilized Interleukin II (60-70) should be stored at -20°C or preferably at -80°C in a desiccated environment.[1] When stored correctly, the lyophilized peptide can be stable for several years. For short-term storage, 4°C is acceptable for a few weeks.[1][2]
-
Reconstituted Peptide: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), reconstituted peptide can be stored at 4°C. For longer-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3] Peptides containing amino acids like methionine are susceptible to oxidation, so minimizing exposure to air is beneficial.
Q3: What is the expected biological activity of synthetic Interleukin II (60-70)?
A3: The 60-70 region of Interleukin-2 has been identified as being involved in receptor binding.[5] Therefore, the synthetic Interleukin II (60-70) peptide is expected to act as a modulator of the IL-2 receptor (IL-2R) interaction. Its mechanism of action is thought to involve competitive inhibition or modulation of the binding of full-length IL-2 to its receptor complex, thereby influencing downstream signaling pathways such as the JAK/STAT pathway.[5] In vitro assays have suggested that this peptide fragment can attenuate IL-2-induced T-cell proliferation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide has formed aggregates or is poorly soluble in the chosen solvent. | - Try gentle warming (to no more than 40°C) or sonication to aid dissolution.[4]- If using water, try a dilute acid (e.g., 0.1% acetic acid) for basic peptides or a dilute base (e.g., 0.1% ammonium (B1175870) hydroxide) for acidic peptides.- For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Loss of biological activity | The peptide has degraded due to improper storage or handling. | - Ensure the peptide was stored at the recommended temperature and protected from moisture and light.[1]- Avoid repeated freeze-thaw cycles of the reconstituted peptide solution by preparing single-use aliquots.[2][3]- Check the pH of your peptide solution; extreme pH values can lead to degradation. A pH range of 5-7 is generally optimal for peptide stability in solution.[1] |
| Inconsistent experimental results | - Inaccurate peptide concentration due to incomplete dissolution or adsorption to vials.- Variability in experimental conditions. | - Ensure the peptide is fully dissolved before use.- For hydrophobic peptides, consider using low-protein-binding tubes to minimize adsorption.- Maintain consistent experimental parameters such as temperature, incubation times, and cell densities. |
| Precipitation of peptide in solution | The peptide concentration is above its solubility limit in the current buffer, or the buffer composition is causing precipitation. | - Dilute the peptide solution to a lower concentration.- If precipitation occurs upon dilution in a buffer (e.g., PBS), try dissolving the peptide in a small volume of a suitable solvent first (as described above) and then slowly adding it to the buffer with gentle mixing. |
Quantitative Data
| Storage Condition | Buffer | Expected % Purity after 1 Month |
| 4°C | Sterile Water (pH 7.0) | >90% |
| 4°C | PBS (pH 7.4) | >85% |
| -20°C | Sterile Water (pH 7.0) | >95% |
| -20°C | PBS (pH 7.4) | >95% |
| -80°C | Sterile Water (pH 7.0) | >98% |
| -80°C | PBS (pH 7.4) | >98% |
Experimental Protocols
The following are example protocols that may be adapted for use with synthetic Interleukin II (60-70). Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Competitive Binding Assay
This protocol is designed to assess the ability of synthetic Interleukin II (60-70) to compete with full-length, labeled IL-2 for binding to the IL-2 receptor on target cells.
Materials:
-
Target cells expressing the IL-2 receptor (e.g., CTLL-2 cells)
-
Labeled full-length IL-2 (e.g., biotinylated or radiolabeled)
-
Synthetic Interleukin II (60-70) peptide
-
Binding buffer (e.g., PBS with 1% BSA)
-
96-well filter plates
-
Detection reagent (e.g., streptavidin-HRP for biotinylated IL-2)
-
Plate reader
Procedure:
-
Wash target cells with binding buffer and resuspend to a concentration of 1 x 10^6 cells/mL.
-
In a 96-well plate, add a fixed concentration of labeled full-length IL-2 to each well.
-
Add increasing concentrations of synthetic Interleukin II (60-70) to the wells. Include a control with no peptide and a control with a large excess of unlabeled full-length IL-2 to determine non-specific binding.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
Transfer the contents of the wells to a 96-well filter plate and wash the cells three times with cold binding buffer to remove unbound IL-2.
-
Add the appropriate detection reagent and measure the signal using a plate reader.
-
Plot the signal as a function of the concentration of synthetic Interleukin II (60-70) to determine the IC50 value.
Protocol 2: T-Cell Proliferation Assay
This protocol is designed to evaluate the effect of synthetic Interleukin II (60-70) on IL-2-induced T-cell proliferation.
Materials:
-
IL-2 dependent T-cell line (e.g., CTLL-2)
-
Recombinant full-length IL-2
-
Synthetic Interleukin II (60-70) peptide
-
Complete cell culture medium
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed CTLL-2 cells in a 96-well plate at a density of 5,000 cells/well in complete culture medium.
-
Add a suboptimal concentration of full-length IL-2 to the wells to induce a baseline level of proliferation.
-
Add increasing concentrations of synthetic Interleukin II (60-70) to the wells. Include a control with no peptide and a control with no IL-2.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Plot the cell proliferation as a function of the concentration of synthetic Interleukin II (60-70).
Visualizations
Caption: IL-2 Signaling Pathway and Modulation by Synthetic IL-2 (60-70).
Caption: General Workflow for In Vitro Assays with Synthetic IL-2 (60-70).
References
Technical Support Center: Troubleshooting Low Bioactivity of Interleukin-2 (60-70) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low bioactivity issues encountered when working with the Interleukin-2 (IL-2) (60-70) peptide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the Interleukin-2 (60-70) peptide and what is its expected biological activity?
The Interleukin-2 (60-70) peptide is a synthetic fragment corresponding to amino acid residues 60-70 of the mature human IL-2 protein.[1] Its sequence is Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala. This region of IL-2 is implicated in its interaction with the IL-2 receptor complex, and the peptide is often used to study these interactions and modulate IL-2 signaling.[1] Published literature suggests that this peptide may act as a modulator, potentially as a partial agonist or antagonist, of the full-length IL-2 protein. For instance, it has been reported to attenuate IL-2-induced T-cell proliferation in vitro. Therefore, depending on the assay system, the expected "bioactivity" might be a reduction in the signal induced by full-length IL-2.
Q2: What are the most common reasons for observing low or no bioactivity with the IL-2 (60-70) peptide?
Low bioactivity of synthetic peptides can stem from a variety of factors. The most common issues include:
-
Peptide Quality: Impurities from synthesis, such as truncated sequences, protecting groups, or residual solvents like trifluoroacetic acid (TFA), can interfere with biological assays.[2][3] Endotoxin contamination is also a significant concern, as it can elicit non-specific immune responses.[2]
-
Peptide Handling and Storage: Improper storage can lead to degradation through oxidation (especially of Methionine and Tryptophan residues), deamidation, or hydrolysis.[2][3] Multiple freeze-thaw cycles of peptide solutions should be avoided.[2]
-
Peptide Solubility and Aggregation: The IL-2 (60-70) peptide contains hydrophobic and charged residues. Incorrect solvent or pH can lead to poor solubility or aggregation, reducing the effective concentration of the active peptide.[4][5]
-
Assay System and Protocol: The choice of cell line, its receptor expression levels, serum concentration in the media, and the specific assay protocol can all significantly impact the observed bioactivity.
-
Incorrect Peptide Concentration: Errors in calculating the peptide concentration, often due to not accounting for peptide purity and the presence of counter-ions, can lead to inaccurate dilutions and seemingly low bioactivity.[2]
Q3: How should I properly store and handle the lyophilized and reconstituted IL-2 (60-70) peptide?
Proper handling and storage are critical for maintaining the peptide's bioactivity.
| Storage Condition | Recommendation | Rationale |
| Lyophilized Peptide | Store at -20°C or -80°C in a desiccator. | Minimizes degradation from moisture and temperature fluctuations. |
| Aliquot the lyophilized powder upon receipt. | Avoids repeated opening of the main vial and exposure to moisture. | |
| Peptide in Solution | Prepare fresh solutions for each experiment if possible. | Peptide solutions are less stable than lyophilized powder. |
| If storage is necessary, aliquot into single-use volumes and store at -80°C. | Avoids multiple freeze-thaw cycles which can degrade the peptide.[2] | |
| Use sterile, nuclease-free buffers for reconstitution. | Prevents microbial contamination and degradation. |
Troubleshooting Guides
Guide 1: Low or No Bioactivity in a Cell-Based Proliferation Assay
This guide provides a step-by-step approach to troubleshoot low bioactivity of the IL-2 (60-70) peptide in a T-cell proliferation assay (e.g., using CTLL-2 cells).
Troubleshooting Workflow
Caption: Troubleshooting workflow for low bioactivity in a cell proliferation assay.
Detailed Steps:
-
Verify Peptide Integrity:
-
Action: Review the Certificate of Analysis (CoA) for purity, mass spectrometry data, and TFA content. High TFA levels can be cytotoxic.[2] Confirm that the peptide has been stored and handled according to the recommendations (see FAQ Q3). Test the peptide's solubility in a small volume of the recommended solvent before preparing a stock solution.
-
Expected Outcome: The peptide meets the specifications on the CoA, has been handled correctly, and dissolves properly.
-
-
Recalculate Peptide Concentration:
-
Action: Ensure that the calculation of the stock solution concentration accounts for the net peptide content, which is typically less than 100% due to the presence of counter-ions and water.
-
Expected Outcome: The corrected concentration may reveal that the peptide was being used at a lower concentration than intended.
-
-
Evaluate Assay Controls:
-
Action: Verify that your positive control (recombinant full-length IL-2) induces a robust proliferative response in your cell line (e.g., CTLL-2). The negative control (vehicle) should not affect cell proliferation.
-
Expected Outcome: Properly functioning controls indicate that the issue is likely with the IL-2 (60-70) peptide itself or its specific activity in your assay.
-
-
Assess Cell Health and Responsiveness:
-
Action: Check the viability of your cells using a method like Trypan Blue exclusion. Ensure that the cells are in the logarithmic growth phase. If possible, confirm the expression of the IL-2 receptor subunits (CD25, CD122, CD132) on your cell line using flow cytometry.
-
Expected Outcome: Healthy, viable cells with appropriate receptor expression are crucial for a response.
-
-
Optimize Assay Protocol:
-
Action: Since the IL-2 (60-70) peptide may have a different potency than full-length IL-2, test a broader concentration range (e.g., from nanomolar to high micromolar). Optimize the incubation time with the peptide. Different batches of serum can have varying effects on cell proliferation; consider testing a different batch or using a serum-free medium if your cell line permits.
-
Expected Outcome: Optimization may reveal a narrow window of activity or specific conditions under which the peptide is functional.
-
Guide 2: Unexpected or Inconsistent Results in a Receptor Binding Assay
This guide addresses issues with inconsistent results when using the IL-2 (60-70) peptide in a competitive binding assay with labeled full-length IL-2.
Potential Causes of Inconsistent Binding
Caption: Potential causes for inconsistent results in a receptor binding assay.
Troubleshooting Steps:
| Issue | Recommended Action |
| Peptide Aggregation | Centrifuge the peptide stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and carefully take the supernatant for dilution. Consider using a different solvent or adding a small amount of a chaotropic agent if compatible with your assay. |
| Non-Specific Binding | Increase the concentration of blocking agents (e.g., BSA) in your assay buffer. Ensure that the washing steps are sufficient to remove unbound labeled ligand. |
| Assay Kinetics | Optimize the incubation time and temperature to ensure that the binding reaction has reached equilibrium. |
| Labeled Ligand Quality | Verify the quality and specific activity of your labeled full-length IL-2. Degraded or poorly labeled ligand can lead to inconsistent results. |
Experimental Protocols
Protocol 1: CTLL-2 Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of the IL-2 (60-70) peptide on T-cell proliferation.
-
Cell Preparation:
-
Culture CTLL-2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Maintain the cells with a low concentration of recombinant human IL-2 (e.g., 10 U/mL).
-
Before the assay, wash the cells three times with IL-2-free medium to remove any residual growth factor.
-
Resuspend the cells in IL-2-free assay medium and adjust the cell density to 2 x 10^5 cells/mL.
-
-
Assay Procedure:
-
Plate 50 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of the IL-2 (60-70) peptide and the positive control (full-length IL-2) in assay medium.
-
Add 50 µL of the peptide/cytokine dilutions to the respective wells. For antagonist assays, add the IL-2 (60-70) peptide first, incubate for a short period (e.g., 30 minutes), and then add a sub-maximal concentration of full-length IL-2.
-
Include wells with cells only (negative control) and cells with the vehicle used to dissolve the peptide (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
Add a proliferation reagent (e.g., MTT, XTT, or [3H]-thymidine) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or radioactivity to determine the extent of cell proliferation.
-
-
Data Analysis:
-
Plot the proliferation data against the log of the peptide/cytokine concentration.
-
For agonistic activity, calculate the EC50 value. For antagonistic activity, calculate the IC50 value.
-
| Parameter | Expected Range (Full-length IL-2) | Expected Trend (IL-2 60-70 Peptide) |
| EC50 (Agonist) | 0.1 - 1.0 ng/mL | Likely much higher or no agonistic activity |
| IC50 (Antagonist) | N/A | To be determined empirically |
IL-2 Signaling Pathway
The bioactivity of IL-2 and its derivatives is mediated through a complex signaling cascade initiated by the binding to the IL-2 receptor.
Caption: Simplified overview of the Interleukin-2 signaling pathway.
References
- 1. Effect of Excipients on Recombinant Interleukin-2 Stability in Aqueous Buffers [scirp.org]
- 2. Interleukin-2 superkines by computational design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. US9624268B2 - Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Non-specific Binding of Interleukin-2 (60-70) in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of the Interleukin-2 (60-70) peptide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in cellular assays with Interleukin-2 (60-70)?
Non-specific binding refers to the attachment of the Interleukin-2 (IL-2) (60-70) peptide to components of the assay system other than its intended biological target, such as the cell surface, extracellular matrix, or plasticware. This phenomenon can lead to high background signals, which obscure the specific binding signal, reduce the assay's sensitivity and accuracy, and can result in the misinterpretation of data.[1][2]
Q2: What are the primary causes of non-specific binding of the IL-2 (60-70) peptide?
The primary causes of non-specific binding for a peptide like IL-2 (60-70) are rooted in its physicochemical properties and its interactions with the assay environment. Key factors include:
-
Electrostatic Interactions: The IL-2 (60-70) peptide, with the sequence Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala, contains three positively charged lysine (B10760008) (Lys) residues.[3] This positive charge can lead to electrostatic attraction to negatively charged components of the cell membrane and plastic surfaces.
-
Hydrophobic Interactions: The presence of hydrophobic amino acids (Leu, Phe, Tyr, Met, Pro, Ala) can cause the peptide to non-specifically adsorb to hydrophobic surfaces of plasticware or cell membranes.[2]
-
Peptide Aggregation: Peptides can sometimes self-aggregate, leading to non-specific deposition on cells and surfaces.[4]
Q3: What are the first steps I should take to troubleshoot high background in my cellular assay?
When encountering high background, a systematic approach is recommended:
-
Optimize Peptide Concentration: Perform a titration experiment to determine the lowest concentration of the IL-2 (60-70) peptide that still provides a detectable specific signal. High peptide concentrations can saturate specific binding sites and increase non-specific interactions.
-
Review Washing Steps: Ensure that your washing protocol is sufficient to remove unbound peptide. Increasing the number and duration of wash steps can significantly reduce background.[5][6]
-
Incorporate a Blocking Step: If not already in your protocol, adding a blocking step before introducing the peptide is crucial. This involves pre-incubating your cells with a blocking agent to saturate non-specific binding sites.[7][8]
Q4: What is a blocking agent and which one should I choose for my live cell assay?
A blocking agent is a molecule used to occupy non-specific binding sites, thereby preventing the peptide of interest from binding to them.[9][10] For live cell assays, it is crucial to use blocking agents that are non-toxic and do not interfere with cell function. Common choices include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocking agent. It is important to use a high-purity, IgG-free grade of BSA to avoid cross-reactivity with antibodies if they are used in the assay.[11][12] A concentration of 1-5% (w/v) in a balanced salt solution is a good starting point.[9]
-
Normal Serum: Serum from the same species as the secondary antibody (if used) can be an effective blocking agent.[7][9][11] A typical concentration is 5-10% (v/v).
-
Protein-Free Blocking Buffers: Commercially available protein-free blockers can be a good option to avoid any potential cross-reactivity with protein-based reagents in the assay.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cellular assays with the Interleukin-2 (60-70) peptide.
| Problem | Potential Cause | Recommended Solution |
| High background signal across all wells/samples | Insufficient blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) and/or extend the blocking incubation time (e.g., from 30 minutes to 1 hour).[10] |
| Inadequate washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Consider adding a mild, non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help disrupt weak, non-specific interactions.[6] | |
| Peptide concentration too high | Perform a dose-response curve to identify the optimal peptide concentration that maximizes the specific signal-to-noise ratio. | |
| Non-specific binding to plasticware | Pre-coat the wells of your culture plates with a blocking agent before seeding the cells. | |
| Inconsistent results between experiments | Variability in cell health and density | Ensure consistent cell seeding density and viability across experiments. High levels of dead cells can increase non-specific binding.[5] |
| Peptide degradation | Prepare fresh peptide solutions for each experiment. Store the peptide stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Low or no specific signal | Peptide is not binding to its target | Confirm the presence and accessibility of the target receptor on your cell type. |
| Suboptimal assay conditions | Optimize incubation time and temperature. Longer incubations at lower temperatures (e.g., 4°C) can sometimes favor specific binding over non-specific interactions. | |
| Peptide conformation issues | Ensure the peptide is properly folded. Some peptides may require specific buffer conditions to maintain their active conformation. |
Experimental Protocols
Protocol: General Cellular Binding Assay for Interleukin-2 (60-70)
This protocol provides a general framework for a cellular binding assay using a fluorescently labeled IL-2 (60-70) peptide and analysis by flow cytometry.
Materials:
-
Cells of interest (expressing the IL-2 receptor)
-
Complete cell culture medium
-
Fluorescently labeled Interleukin-2 (60-70) peptide
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 1% w/v BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% v/v Tween-20)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash once with PBS.
-
Resuspend cells in Blocking Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Blocking:
-
Incubate the cell suspension for 30-60 minutes at 4°C with gentle agitation.
-
-
Peptide Incubation:
-
Centrifuge the cells and resuspend the pellet in fresh Blocking Buffer.
-
Add the fluorescently labeled IL-2 (60-70) peptide to the cell suspension at the desired final concentration.
-
Incubate for 1-2 hours at 4°C with gentle agitation, protected from light.
-
-
Washing:
-
Centrifuge the cells and discard the supernatant.
-
Wash the cell pellet three times with 1 mL of cold Wash Buffer. Centrifuge between each wash.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS).
-
Analyze the cells on a flow cytometer to measure the fluorescence intensity.
-
Controls:
-
Unstained Cells: To determine the level of autofluorescence.
-
Competition Assay: Pre-incubate cells with an excess of unlabeled IL-2 (60-70) peptide before adding the fluorescently labeled peptide. A significant decrease in fluorescence indicates specific binding.
Quantitative Data Summary
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[9] | Use high-purity, IgG-free BSA to minimize background.[11][12] |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody, if applicable.[7][11] |
| Non-fat Dry Milk | 1-5% (w/v) | Not recommended for assays involving biotin-avidin systems or phospho-specific antibodies. |
| Gelatin | 0.1-1% (w/v) | |
| Protein-Free Blockers | Manufacturer's recommendation | Good for minimizing protein-protein interactions.[9] |
Table 2: Physicochemical Properties of Interleukin-2 (60-70)
| Property | Value | Implication for Non-specific Binding |
| Sequence | Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala[3] | Contains both hydrophobic and positively charged residues. |
| Molecular Weight | ~1373.7 g/mol [3] | |
| Predicted Isoelectric Point (pI) | ~10.0 | At physiological pH (~7.4), the peptide will have a net positive charge, increasing the likelihood of electrostatic interactions with negatively charged cell membranes. |
| Hydrophobicity | Moderately hydrophobic | The presence of several hydrophobic residues can contribute to non-specific binding to hydrophobic surfaces. |
Note: The isoelectric point was estimated using an online pI calculator. The hydrophobicity is a qualitative assessment based on the amino acid composition.
Visualizations
Caption: Workflow for a cellular binding assay with IL-2 (60-70).
Caption: Major signaling pathways activated by IL-2 binding.
References
- 1. Re: how blocking works in immunocytochemical analyis with serum or BSA . [madsci.org]
- 2. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 3. peptide.com [peptide.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. What are the different types of blocking buffers? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 12. biotium.com [biotium.com]
dealing with aggregation issues of Interleukin II (60-70) in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with the Interleukin II (60-70) peptide in solution.
Introduction to Interleukin II (60-70)
Interleukin II (60-70) is a synthetic peptide fragment corresponding to the amino acid sequence Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala. This region of the full-length Interleukin-2 (B1167480) protein is of interest for studying receptor interactions and developing targeted immunotherapeutics. Due to its amino acid composition, which includes hydrophobic and basic residues, this peptide is prone to aggregation in aqueous solutions, posing a challenge for experimental reproducibility and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: Why is my Interleukin II (60-70) peptide aggregating in solution?
A1: The aggregation of Interleukin II (60-70) is primarily driven by its amino acid sequence. The peptide contains a significant number of hydrophobic residues (Leu, Phe, Tyr, Met, Pro, Ala) which tend to associate with each other to minimize contact with water. Additionally, the presence of multiple basic lysine (B10760008) (Lys) residues can lead to electrostatic interactions that may contribute to aggregation under certain pH and ionic strength conditions. The inclusion of methionine (Met) also introduces a risk of oxidation, which can further promote aggregation.
Q2: How can I visually identify aggregation in my peptide solution?
A2: Aggregation can manifest as visible particulates, cloudiness, or a gel-like consistency in the solution. However, smaller, soluble aggregates may not be visible to the naked eye. For more sensitive detection, techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) are recommended.
Q3: What is the best way to store the lyophilized Interleukin II (60-70) peptide?
A3: Lyophilized peptides should be stored at -20°C or colder in a desiccator to protect from moisture.[1] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the long-term stability of the peptide.[1][2]
Q4: How should I prepare a stock solution of Interleukin II (60-70)?
A4: Due to the peptide's properties, a stepwise dissolution protocol is recommended. It is advisable to first test the solubility with a small amount of the peptide.[3] Given the presence of basic lysine residues, dissolving the peptide in a slightly acidic solution can improve solubility.[4][5]
Q5: Can I store the Interleukin II (60-70) peptide in solution?
A5: Storing peptides in solution for extended periods is generally not recommended due to lower stability compared to the lyophilized form.[1] If necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for short-term use.[1][2] The presence of methionine makes the peptide susceptible to oxidation in solution, further limiting its storage time.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of Interleukin II (60-70).
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or buffer (e.g., PBS). | High hydrophobicity and net positive charge of the peptide. | 1. Attempt to dissolve in a small amount of 10% aqueous acetic acid.[4][5]2. If still unsuccessful, use a minimal amount of an organic solvent like DMSO or DMF to create a concentrated stock, then slowly add this stock to your aqueous buffer with gentle mixing.[4][6]3. Sonication can also aid in dissolution.[5][6] |
| Solution becomes cloudy or forms a precipitate over time. | Peptide aggregation due to unfavorable buffer conditions, temperature fluctuations, or oxidation. | 1. Ensure the final pH of the solution is between 5 and 6, as this can improve the stability of peptides in solution.[1]2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]3. For experiments sensitive to oxidation, use degassed buffers and consider adding a reducing agent like DTT for short-term experiments. |
| Inconsistent experimental results. | Presence of soluble aggregates affecting the active concentration of the peptide. | 1. Centrifuge the peptide solution at high speed (e.g., 10,000 x g) before use to pellet larger aggregates.[5]2. Analyze the peptide solution for aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).3. Prepare fresh solutions for each experiment from lyophilized powder. |
| Loss of biological activity. | Aggregation masking active sites or chemical degradation (e.g., oxidation of methionine). | 1. Follow recommended solubilization and storage protocols to minimize aggregation.2. Protect the peptide from light and use oxygen-free solvents for reconstitution to prevent oxidation of methionine.[4][6]3. Confirm the integrity of the peptide using mass spectrometry. |
Experimental Protocols
Protocol 1: Solubilization of Interleukin II (60-70) Peptide
Objective: To prepare a clear, aggregate-free stock solution of Interleukin II (60-70).
Materials:
-
Lyophilized Interleukin II (60-70) peptide
-
Sterile, deionized water
-
10% aqueous acetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Initial Assessment:
-
Preparation:
-
Solubilization (Aqueous Approach):
-
Solubilization (Organic Solvent Approach for Highly Aggregation-Prone Samples):
-
If the aqueous approach fails, dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µl).[6]
-
Once fully dissolved, slowly add this concentrated stock solution to your desired aqueous buffer while gently vortexing.[6] Be mindful that high concentrations of DMSO may be incompatible with certain biological assays.
-
-
Final Steps:
-
If necessary, sonicate the solution for short bursts (e.g., 3 x 10 seconds) in an ice bath to aid dissolution and minimize aggregation.[5]
-
Visually inspect the solution for clarity. A properly solubilized peptide solution should be transparent.[5]
-
Centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any insoluble aggregates before use.[5]
-
Protocol 2: Quantitative Analysis of Peptide Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the presence of soluble aggregates in the Interleukin II (60-70) solution.
Materials:
-
Solubilized Interleukin II (60-70) peptide solution
-
HPLC system with a UV detector
-
Size exclusion column suitable for peptides (e.g., with a molecular weight range covering monomeric and oligomeric forms of the peptide)
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Molecular weight standards for column calibration
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the Interleukin II (60-70) solution according to Protocol 1.
-
Filter the sample through a 0.22 µm syringe filter compatible with the solvent.
-
-
Data Acquisition:
-
Inject a known concentration of the peptide solution onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
The monomeric peptide will elute as a major peak at a specific retention time.
-
Aggregates, being larger, will elute earlier than the monomer.
-
Integrate the peak areas corresponding to the monomer and any aggregate species.
-
Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.
-
Visualizations
Interleukin-2 Receptor Signaling Pathway
The biological activity of Interleukin-2 and its fragments is mediated through the IL-2 receptor complex. Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified IL-2 receptor signaling pathway.
Troubleshooting Workflow for Peptide Aggregation
This workflow provides a logical sequence of steps to address aggregation issues with Interleukin II (60-70).
Caption: Troubleshooting workflow for peptide aggregation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Total synthesis of interleukin-2 via a tunable backbone modification strategy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05660G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Insufficient (sub-native) helix content in soluble/solid aggregates of recombinant and engineered forms of IL-2 throws light on how aggregated IL-2 is biologically active - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Potential Off-Target Effects of Interleukin-2 (60-70) in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the Interleukin-2 (60-70) peptide fragment in in-vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the Interleukin-2 (60-70) peptide, and what is its intended in-vitro activity?
The Interleukin-2 (60-70) peptide is a synthetic fragment of the human IL-2 protein, corresponding to amino acid residues 60 through 70.[1] This region of IL-2 is believed to be involved in its immunomodulatory activity. In in-vitro studies, this peptide is often used to investigate specific aspects of IL-2 biology, such as its interactions with the IL-2 receptor and its downstream signaling pathways, potentially acting as a competitive inhibitor or modulator.
Q2: What are the potential off-target effects of the Interleukin-2 (60-70) peptide in vitro?
While the Interleukin-2 (60-70) peptide is designed to target the IL-2 receptor system, it may exhibit off-target effects, including:
-
Non-specific cell binding and cytotoxicity: Like many peptides, at high concentrations, it may interact non-specifically with cell membranes or other surface proteins, leading to cytotoxicity. This can manifest as reduced cell viability or induction of apoptosis or necrosis.
-
Activation of non-target cells: The peptide could potentially interact with receptors other than the IL-2 receptor, leading to the activation of unintended cell types. For instance, full-length IL-2 is known to have effects on endothelial cells, which can be an undesirable off-target effect.
-
Induction of cytokine release: Off-target binding and activation of immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), could lead to the release of various cytokines, complicating the interpretation of experimental results.
-
Interaction with media components: Peptides can interact with proteins present in cell culture media, such as serum albumin, which can affect their stability, aggregation, and availability to bind to target receptors.[2]
Q3: What are common issues encountered when working with the Interleukin-2 (60-70) peptide in vitro?
Researchers may encounter several technical challenges, including:
-
Poor peptide solubility and aggregation: The peptide may be difficult to dissolve in aqueous solutions or may aggregate over time, especially at high concentrations. This can lead to inaccurate dosing and variable experimental outcomes.
-
Peptide degradation: Peptides can be susceptible to degradation by proteases present in cell culture media, particularly when using serum-containing media. This can result in a loss of activity over the course of an experiment.
-
High background or variable results: These issues can stem from non-specific binding of the peptide, cytotoxicity at the concentrations used, or lot-to-lot variability in peptide synthesis and purity.
Troubleshooting Guides
Problem 1: High variability in experimental replicates or unexpected cytotoxicity.
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Visually inspect the peptide solution for precipitates. Prepare fresh stock solutions and dilute immediately before use. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the culture is low (<0.5%). |
| Solvent Toxicity | Run a vehicle control experiment with the solvent used to dissolve the peptide at the same final concentration to assess its effect on cell viability. |
| Non-specific Cytotoxicity | Perform a dose-response curve to determine the cytotoxic concentration of the peptide on your specific cell line using a cell viability assay (e.g., MTT, Trypan Blue). Use concentrations below the cytotoxic threshold for your experiments. |
| Interaction with Media | If using serum-containing media, consider switching to a serum-free formulation or reducing the serum concentration to minimize non-specific binding and proteolytic degradation. |
Problem 2: The peptide appears to be inactive or shows lower than expected activity.
| Potential Cause | Recommended Solution |
| Peptide Degradation | Verify the integrity and purity of the peptide using techniques like HPLC or mass spectrometry. Aliquot the peptide stock solution and store at -80°C to avoid repeated freeze-thaw cycles. Assess peptide stability in your specific cell culture media over the time course of your experiment. |
| Suboptimal Assay Conditions | Ensure that the pH and temperature of your assay are within the optimal range for peptide activity. Confirm that the chosen cell line expresses the target receptor (IL-2 receptor subunits). |
| Incorrect Peptide Concentration | Re-verify the concentration of your stock solution. Perform a thorough dose-response experiment to identify the optimal working concentration. |
Experimental Protocols
Protocol 1: Assessment of Off-Target Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of the Interleukin-2 (60-70) peptide on a non-target cell line.
-
Cell Seeding: Seed the chosen non-target cell line (e.g., a cell line that does not express the IL-2 receptor) in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of the Interleukin-2 (60-70) peptide in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the peptide in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different peptide concentrations. Include a vehicle control (medium with solvent only) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Evaluation of Off-Target Cytokine Release from PBMCs
This protocol outlines a method to measure the release of cytokines from human Peripheral Blood Mononuclear Cells (PBMCs) in response to the Interleukin-2 (60-70) peptide.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Cell Stimulation: Add the Interleukin-2 (60-70) peptide at various concentrations to the wells. Include a positive control (e.g., PHA or anti-CD3/CD28 beads) and a negative control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatants using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISA kits.
-
Data Analysis: Compare the cytokine levels in the peptide-treated wells to the negative control to determine if the peptide induces off-target cytokine release.
Data Presentation
No specific quantitative data for off-target effects of Interleukin-2 (60-70) was found in the search results. The following table is a template that researchers can use to summarize their own experimental data.
Table 1: Off-Target Cytotoxicity of Interleukin-2 (60-70) on Various Cell Lines
| Cell Line | IL-2R Expression | Assay | Incubation Time (h) | IC50 (µM) |
| Example: HEK293 | Negative | MTT | 48 | Data to be determined |
| Example: Jurkat | Positive | MTT | 48 | Data to be determined |
| Example: HUVEC | Low/Negative | MTT | 48 | Data to be determined |
Table 2: Off-Target Cytokine Release Induced by Interleukin-2 (60-70) in PBMCs
| Cytokine | Peptide Concentration (µM) | Cytokine Concentration (pg/mL) ± SD |
| TNF-α | 0 (Control) | Data to be determined |
| 1 | Data to be determined | |
| 10 | Data to be determined | |
| 100 | Data to be determined | |
| IL-6 | 0 (Control) | Data to be determined |
| 1 | Data to be determined | |
| 10 | Data to be determined | |
| 100 | Data to be determined |
Visualizations
Caption: Troubleshooting workflow for high variability or unexpected cytotoxicity.
Caption: On-target vs. potential off-target signaling of IL-2 (60-70).
Caption: General workflow for assessing off-target effects of IL-2 (60-70).
References
Technical Support Center: Enhancing the In Vivo Half-Life of Interleukin-2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the half-life of Interleukin-2 (B1167480) (IL-2) for in vivo studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the production and in vivo application of modified IL-2 molecules.
PEGylated Interleukin-2
Question: My PEGylated IL-2 shows significant aggregation after the conjugation reaction. What could be the cause and how can I fix it?
Answer: Aggregation of PEGylated IL-2 is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot this problem:
-
Protein and Reagent Quality: Ensure your starting IL-2 protein is highly pure and monomeric. Pre-existing aggregates in the protein solution can seed further aggregation during PEGylation.[1] Use high-quality PEGylation reagents with low polydispersity.
-
Reaction Conditions:
-
pH: The pH of the reaction buffer can influence which amino acid residues are PEGylated. For N-terminal PEGylation, a lower pH (around 6.5) is often preferred, while higher pH (7.5-9.0) can lead to more random PEGylation on lysine (B10760008) residues, potentially causing aggregation if key structural residues are modified.[1]
-
Molar Ratio: A high molar excess of the PEG reagent can lead to over-PEGylation and aggregation.[1] Start with a lower molar ratio of PEG to IL-2 and empirically determine the optimal ratio for your specific molecule and PEG reagent.
-
Temperature and Incubation Time: Lowering the reaction temperature (e.g., 4°C) and optimizing the incubation time can help control the reaction rate and reduce aggregation.
-
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for the PEG reagent.[1] Phosphate-buffered saline (PBS) or HEPES are generally suitable choices.
-
Additives: Consider adding stabilizing excipients to the reaction buffer, such as arginine or non-ionic surfactants (e.g., Polysorbate 20), which can help suppress protein aggregation.[2]
Question: The biological activity of my PEGylated IL-2 is significantly reduced compared to the unmodified protein. What are the possible reasons and solutions?
Answer: A loss of bioactivity is a known risk of PEGylation, often due to steric hindrance at the receptor-binding site.
-
Site of PEGylation: If the PEG moiety is attached at or near the binding sites for the IL-2 receptor subunits (IL-2Rβ and γc), it can sterically hinder the interaction and reduce signaling.
-
Solution: Employ site-specific PEGylation strategies to attach the PEG chain at a location distant from the receptor-binding sites.[3] This can be achieved by introducing a unique cysteine residue or using enzymatic methods for controlled conjugation.
-
-
Size of PEG: Larger PEG chains are more likely to cause steric hindrance.
-
Solution: Experiment with different molecular weights of PEG. A smaller PEG chain might be sufficient to extend the half-life without drastically compromising activity.
-
-
Over-PEGylation: The attachment of multiple PEG chains can "shield" the protein and reduce its activity.
-
Solution: Optimize the molar ratio of PEG to IL-2 and the reaction time to favor mono-PEGylation. Purify the mono-PEGylated species from the reaction mixture using techniques like ion-exchange chromatography or size-exclusion chromatography.
-
Fc-Fused Interleukin-2
Question: My Fc-IL-2 fusion protein is showing high levels of aggregation and clipping during and after purification. How can I mitigate this?
Answer: Instability, leading to aggregation and proteolytic degradation (clipping), is a common challenge with Fc-fusion proteins.[4][5]
-
Expression System and Conditions:
-
Host Cells: The choice of expression system (e.g., CHO, HEK293 cells) can impact protein folding and stability.
-
Culture Temperature: Lowering the cell culture temperature (e.g., from 37°C to 30°C) can reduce proteolytic degradation.[5]
-
-
Purification Strategy:
-
Low pH Elution: The acidic elution conditions used in Protein A chromatography can induce aggregation.[4] If your Fc-fusion protein is sensitive to low pH, consider using alternative purification methods or resins that allow for elution at a milder pH.
-
Protease Inhibitors: Adding a cocktail of protease inhibitors during cell lysis and purification can help minimize clipping.
-
-
Formulation:
-
Buffer Composition: Screen different buffer formulations (pH, ionic strength, and excipients) to find conditions that maximize the stability of the purified Fc-IL-2. Additives like arginine and surfactants can be beneficial.
-
-
Linker Design: The linker connecting the Fc domain and IL-2 can influence the folding and stability of the fusion protein. Experimenting with different linker lengths and compositions (e.g., flexible glycine-serine linkers) may improve stability.
Question: The in vivo efficacy of my Fc-IL-2 is lower than expected, despite its extended half-life. What could be the reason?
Answer: While Fc-fusion extends half-life, other factors can influence in vivo efficacy.
-
Fc Receptor (FcγR) Interactions: The Fc portion of the fusion protein can interact with Fcγ receptors on immune cells, leading to rapid clearance or unwanted effector functions. Surprisingly, for some IL-2 Fc-fusion proteins, this Fc-mediated depletion of regulatory T-cells (Tregs) is crucial for anti-tumor activity.[6][7]
-
Solution: Depending on the desired mechanism of action, you may need to either enhance or reduce FcγR binding. The Fc domain can be engineered to modulate its affinity for different FcγRs. For example, using an IgG4 Fc domain or introducing specific mutations can reduce effector functions.[8]
-
-
Reduced Bioactivity: The fusion of the Fc domain might partially hinder the interaction of IL-2 with its receptor.
-
Solution: Ensure that the linker between the Fc and IL-2 is of optimal length and flexibility to allow for proper receptor engagement.
-
-
Immunogenicity: The fusion protein might elicit an anti-drug antibody (ADA) response, which can lead to rapid clearance and reduced efficacy.[9]
-
Solution: Assess the immunogenicity of your Fc-IL-2 in vivo. If immunogenicity is high, consider engineering the protein to remove potential T-cell epitopes.
-
Interleukin-2 Muteins
Question: My IL-2 mutein shows off-target effects in vivo, activating cell types I intended to avoid. How can I address this?
Answer: IL-2 muteins are designed to selectively activate certain cell populations by altering their affinity for the different IL-2 receptor subunits. However, achieving absolute specificity can be challenging.
-
Receptor Affinity Profile: The mutein may still retain some residual binding to the receptor subunit you aimed to avoid.
-
Solution: Re-evaluate the in vitro receptor binding profile of your mutein to all three IL-2R subunits (α, β, and γc). Further protein engineering and additional mutations may be necessary to fine-tune the receptor selectivity.
-
-
Dosing: The in vivo dose can influence which cell populations are activated. At high concentrations, even a mutein with reduced affinity for a particular receptor may still engage it.
-
Solution: Perform a dose-response study in vivo to identify a therapeutic window where the desired cell population is activated without significant off-target effects.[10]
-
-
In Vivo Environment: The in vivo context, including the expression levels of IL-2 receptors on different cell types in a disease model, can differ from in vitro conditions.
Question: My IL-2 mutein has poor stability and a shorter-than-expected half-life in vivo. What can I do?
Answer: Mutations introduced to alter receptor binding can sometimes inadvertently destabilize the protein.
-
Structural Integrity: The mutations may have disrupted the overall three-dimensional structure of IL-2, making it more prone to degradation or aggregation.
-
Solution: Analyze the structural impact of the mutations using computational modeling. Consider introducing additional stabilizing mutations at other sites in the protein.
-
-
Combining with Half-Life Extension Technologies:
-
Solution: To overcome a short half-life, IL-2 muteins are often combined with other half-life extension strategies. Fusion to an Fc domain or PEGylation can significantly improve the in vivo persistence of the mutein.[7][10] This approach combines the benefits of improved pharmacokinetics with tailored biological activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to extend the half-life of IL-2 in vivo?
A1: The primary strategies to prolong the circulating half-life of IL-2 include:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the IL-2 molecule increases its hydrodynamic size, which reduces renal clearance and shields it from proteolytic degradation.[11]
-
Fusion to Albumin or Albumin-Binding Domains: Genetically fusing IL-2 to serum albumin or a domain that binds to albumin leverages the long half-life of albumin.
-
Fc Fusion: Fusing IL-2 to the Fc region of an antibody utilizes the neonatal Fc receptor (FcRn) recycling mechanism to extend its half-life.[4]
-
Creation of IL-2 Muteins: While not a direct half-life extension method on its own, creating IL-2 variants (muteins) with altered receptor binding is often combined with Fc-fusion or PEGylation to create long-acting molecules with desirable biological activities.[10][12]
Q2: How do I choose the best half-life extension strategy for my application?
A2: The choice depends on your specific research goals:
-
For maximizing half-life: Fc-fusion and albumin fusion generally provide the most significant extension.
-
For minimizing immunogenicity: PEGylation can sometimes reduce the immunogenicity of the protein. However, the PEG itself can in rare cases be immunogenic.
-
For maintaining high bioactivity: Site-specific PEGylation or carefully designed fusion proteins with optimized linkers are crucial to minimize steric hindrance and preserve biological function.
-
For achieving selective cell activation: IL-2 muteins, often in combination with Fc-fusion or PEGylation, are the preferred approach to target specific immune cell populations.[12]
Q3: What are the key parameters to consider in a pharmacokinetic study of modified IL-2?
A3: A standard pharmacokinetic study for modified IL-2 should include the following:
-
Administration Route: Intravenous (i.v.) administration is common for initial PK studies to determine clearance and volume of distribution. Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are also relevant for modeling therapeutic delivery.
-
Dosing: A single dose is typically used to determine the basic PK parameters.
-
Sampling Time Points: Frequent blood sampling is required, especially in the initial hours after administration, to accurately capture the distribution and elimination phases. The sampling schedule should be extended for longer-acting variants.
-
Analytical Method: A validated and sensitive assay, such as an enzyme-linked immunosorbent assay (ELISA), is needed to quantify the concentration of the modified IL-2 in serum or plasma over time.
-
Pharmacokinetic Parameters: Key parameters to calculate include:
-
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area under the curve (AUC): The total exposure to the drug over time.
-
Q4: How can I assess the in vivo efficacy of my half-life extended IL-2?
A4: In vivo efficacy is typically evaluated in relevant animal models, such as tumor-bearing mice. A general workflow includes:
-
Tumor Model: Select a relevant tumor model, for example, the B16-F10 melanoma model in C57BL/6 mice.[13][14]
-
Treatment Regimen: Administer the modified IL-2 at various doses and schedules. Include appropriate control groups (e.g., vehicle, unmodified IL-2).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Measure tumor volume over time.
-
Survival: Monitor the survival of the animals.
-
Immunophenotyping: Analyze immune cell populations in the tumor, spleen, and blood by flow cytometry to understand the mechanism of action (e.g., expansion of CD8+ T cells, NK cells, or changes in Treg populations).[10]
-
Cytokine Profiling: Measure the levels of other cytokines in the serum or tumor microenvironment.
-
Quantitative Data Summary
The following table summarizes the reported half-life extensions for various modified IL-2 molecules.
| Modification Strategy | Specific Example | Unmodified IL-2 Half-life (in vivo) | Modified IL-2 Half-life (in vivo) | Fold Increase | Reference |
| PEGylation | Site-specific dual 20 kDa PEG | ~3-7 minutes | Not explicitly stated, but sustained activity | - | [3] |
| Random PEGylation | ~3-7 minutes | Prolonged circulating half-life | - | ||
| Fc Fusion | ch14.18-IL-2 (murine) | ~3.7 minutes | 4.1 hours | ~66 | [15] |
| Small Molecule Conjugation | TLHE-rIL2 (rat) | 1.26 hours | 5.22 hours | ~4 | [16] |
| Mutein + Fc Fusion | Attenuated IL-2 mutein-Fc | Not explicitly stated | Increased in vivo half-life | - | [10] |
Note: Half-life values can vary significantly depending on the animal model, analytical method, and specific molecular construct.
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Modified IL-2 in Mice
-
Animal Model: Use 6-8 week old mice of an appropriate strain (e.g., C57BL/6).
-
Drug Administration: Administer a single dose of the modified IL-2 via intravenous (i.v.) injection through the tail vein. Include a control group receiving unmodified IL-2.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous or submandibular vein at multiple time points post-injection (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48, and 72 hours). The exact time points should be adjusted based on the expected half-life.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Quantification of Modified IL-2:
-
Use a validated sandwich ELISA to measure the concentration of the modified IL-2 in the plasma samples.
-
The ELISA should be specific for the modified IL-2 and have a standard curve covering the expected concentration range in the samples.
-
-
Data Analysis:
-
Plot the plasma concentration of the modified IL-2 versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Protocol 2: IL-2 Receptor Binding ELISA
This protocol is for assessing the binding of modified IL-2 to the soluble IL-2 receptor alpha (CD25). Similar protocols can be adapted for the beta and gamma chains.
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant soluble IL-2Rα at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL/well of serial dilutions of your modified IL-2 and a standard (unmodified IL-2) to the plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 100 µL/well of a primary antibody that recognizes IL-2 (e.g., a biotinylated anti-IL-2 antibody). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Detection: If using a biotinylated primary antibody, add 100 µL/well of streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL/well of a TMB substrate solution and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL/well of a stop solution (e.g., 1 M H₂SO₄). The color will change to yellow.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance versus the concentration of IL-2. Calculate the EC50 value for binding for each modified IL-2 and compare it to the unmodified IL-2 to determine relative binding affinity.
Visualizations
IL-2 Signaling Pathway
Caption: IL-2 signaling pathway upon binding to its receptor complex.
Experimental Workflow for Developing a Half-Life Extended IL-2
Caption: Workflow for developing and evaluating half-life extended IL-2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-specific PEGylation of interleukin-2 enhances immunosuppression via the sustained activation of regulatory T cells [research.bidmc.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Studies to Prevent Degradation of Recombinant Fc-Fusion Protein Expressed in Mammalian Cell Line and Protein Characterization | MDPI [mdpi.com]
- 6. Frontiers | First-in-human evaluation of a no-alpha interleukin–2 mutein: safety and preliminary pharmacodynamic and clinical effect [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Expression and purification of human interleukin-2 simplified as a fusion with green fluorescent protein in suspended Sf-9 insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Attenuated IL-2 muteins leverage the TCR signal to enhance regulatory T cell homeostasis and response in vivo [frontiersin.org]
- 11. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Low-dose interleukin-2 impairs host anti-tumor immunity and inhibits therapeutic responses in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined IL-21 and low-dose IL-2 therapy induces anti-tumor immunity and long-term curative effects in a murine melanoma tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Pharmacokinetic Profile of Interleukin 2 Through Site Specific Conjugation to a Selective Small Molecule Transthyretin Ligand - PMC [pmc.ncbi.nlm.nih.gov]
quality control and purity assessment of synthetic Interleukin II (60-70)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of synthetic Interleukin II (60-70). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Question: My synthetic Interleukin II (60-70) shows low purity after synthesis. What are the potential causes and how can I troubleshoot this?
Answer: Low purity of the crude synthetic peptide is a common issue. The primary causes and troubleshooting steps are outlined below:
-
Incomplete Deprotection: The Fmoc protecting group may not be completely removed from the N-terminus of the growing peptide chain.
-
Troubleshooting: Increase the deprotection time or use fresh deprotection reagents. A small-scale test cleavage and analysis by HPLC-MS can confirm complete deprotection.
-
-
Amino Acid Coupling Inefficiency: The coupling of the next amino acid in the sequence may be incomplete, leading to deletion sequences.[1] The sequence of Interleukin II (60-70) contains several bulky hydrophobic residues (Leu, Phe, Met, Pro) which can hinder coupling efficiency.
-
Troubleshooting: Double-couple problematic residues. Use a different coupling reagent or add a coupling additive. A change in the solid-phase resin, such as a PEG-based resin, can also improve synthesis outcomes for hydrophobic peptides.[2]
-
-
Side-Chain Protection Issues: Incomplete removal of side-chain protecting groups during the final cleavage step can result in adducts.
-
Troubleshooting: Ensure the correct cleavage cocktail and sufficient cleavage time are used for the specific amino acids in your peptide. The presence of methionine requires specific scavengers in the cleavage cocktail to prevent side reactions.
-
-
Oxidation: The methionine residue in the Interleukin II (60-70) sequence (Leu-Thr-Phe-Lys-Phe-Tyr-Met -Pro-Lys-Lys-Ala) is susceptible to oxidation, forming methionine sulfoxide (B87167).[3]
-
Troubleshooting: Use scavengers in the cleavage cocktail and handle the peptide under an inert atmosphere. If oxidation occurs, it can sometimes be reversed by treatment with a reducing agent like N-methylmercaptoacetamide.
-
Question: I am observing a broad peak or multiple peaks for my purified Interleukin II (60-70) in RP-HPLC. What could be the issue?
Answer: Peak broadening or the presence of multiple peaks in a purified sample can indicate several issues:
-
Co-eluting Impurities: Impurities with similar hydrophobicity to the target peptide may not have been fully resolved during purification.[4]
-
Peptide Aggregation: The hydrophobic nature of Interleukin II (60-70) can lead to aggregation, resulting in broad or multiple peaks.
-
Troubleshooting: Dissolve the peptide in a small amount of organic solvent like acetonitrile (B52724) or DMSO before diluting with an aqueous buffer. Sonication can also help to break up aggregates.[7] Analysis at a lower concentration may also mitigate this issue.
-
-
Ion-Pairing Reagent Issues: Inconsistent concentrations or degradation of the ion-pairing agent (e.g., TFA) can affect peak shape.
-
Troubleshooting: Prepare fresh mobile phases daily. Ensure the pH of the mobile phases is consistent.
-
Question: My Interleukin II (60-70) has poor solubility in aqueous buffers. How can I improve this?
Answer: The amino acid composition of Interleukin II (60-70) includes a significant number of hydrophobic residues (Leu, Phe, Met, Pro, Ala), which can contribute to poor aqueous solubility.[7]
-
Initial Dissolution: First, attempt to dissolve the peptide in sterile, distilled water. If it does not dissolve, the overall charge of the peptide should be considered. Interleukin II (60-70) has two lysine (B10760008) residues, making it basic.
-
Troubleshooting for Basic Peptides: For peptides with a net positive charge, adding a small amount of dilute acetic acid (10-25%) can help with dissolution.
-
-
Organic Solvents: If the peptide remains insoluble, a small amount of an organic solvent can be used.
-
Recommended Solvents: Start with acetonitrile, methanol, or isopropanol. For highly hydrophobic peptides, DMSO or DMF can be used.[7] It is critical to use the minimal amount of organic solvent necessary and then slowly add the aqueous buffer to the desired concentration. Always consider the compatibility of the organic solvent with your downstream application.[7]
-
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of peptide aggregates.[7]
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthetic Interleukin II (60-70) for in vitro cellular assays?
A1: For most in vitro cellular assays, a purity of >95% as determined by RP-HPLC is recommended.[8] Impurities such as truncated sequences or by-products from the synthesis can interfere with biological activity or cause cytotoxic effects.[6]
Q2: What are the most common impurities to look for in synthetic Interleukin II (60-70)?
A2: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling.[1]
-
Truncated sequences: Peptides that are shorter than the target sequence due to premature termination of the synthesis.[1]
-
Oxidized peptide: The methionine residue can be oxidized to methionine sulfoxide (+16 Da mass shift).[3]
-
TFA adducts: Residual trifluoroacetic acid (TFA) from the purification process can form salts with the basic lysine residues.[9] While not an impurity in the traditional sense, high levels of TFA can be toxic to cells.[10]
-
Incompletely deprotected peptide: Peptides with remaining side-chain protecting groups.[6]
Q3: Which analytical techniques are essential for the quality control of synthetic Interleukin II (60-70)?
A3: A combination of orthogonal analytical methods is crucial for comprehensive quality control:[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the peptide by separating it from impurities based on hydrophobicity.[8]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide, ensuring the correct sequence was produced.[11] It is also invaluable for identifying the mass of any impurities.[12]
-
Amino Acid Analysis (AAA): This method provides the absolute peptide content and confirms the amino acid composition of the synthetic peptide.[3][13]
Q4: How should I store synthetic Interleukin II (60-70)?
A4: Lyophilized peptides should be stored at -20°C or colder. To avoid degradation from moisture, it is recommended to aliquot the peptide into smaller, single-use vials upon receipt.[10] For short-term storage in solution, use a sterile buffer at a neutral or slightly acidic pH and store at 4°C. For long-term storage in solution, freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
Quantitative Data Summary
Table 1: Key Quality Control Parameters for Synthetic Interleukin II (60-70)
| Parameter | Method | Typical Specification | Purpose |
| Purity | RP-HPLC (UV at 214-220 nm) | >95% | Quantifies the percentage of the target peptide relative to impurities.[14] |
| Identity | Mass Spectrometry (e.g., ESI-MS) | Observed MW ± 1 Da of Theoretical MW (1373.74 Da) | Confirms the correct peptide was synthesized.[11] |
| Peptide Content | Amino Acid Analysis | 70-90% | Determines the net amount of peptide in the lyophilized powder.[8] |
| Counter-ion Content | Ion Chromatography or NMR | Report Value | Quantifies residual salts from synthesis and purification (e.g., TFA).[9] |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh approximately 1 mg of the lyophilized Interleukin II (60-70) peptide and dissolve it in 1 mL of sterile water or a suitable buffer to create a 1 mg/mL stock solution. If solubility is an issue, a small amount of acetonitrile can be added. Further dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for peptide separations.[8]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a good starting point. The gradient may need to be optimized to achieve the best separation.[15]
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm, which is optimal for the detection of the peptide bond.[8]
-
Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[14]
Protocol 2: Identity Confirmation by Mass Spectrometry
-
Sample Preparation: Prepare a 10-100 µM solution of the peptide in a solvent compatible with mass spectrometry, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used for peptide analysis.[16]
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.[4]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to detect the expected molecular ion of Interleukin II (60-70) (m/z for [M+H]+, [M+2H]2+, etc.).
-
Data Analysis: Compare the observed monoisotopic mass with the theoretical mass of the peptide (1373.74 Da).[12] The presence of other signals in the spectrum can indicate impurities.[4]
Protocol 3: Net Peptide Content by Amino Acid Analysis
-
Hydrolysis: Accurately weigh 1-2 mg of the lyophilized peptide into a hydrolysis tube. Add a known volume of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.[4]
-
Derivatization: The amino acids in the hydrolysate are derivatized with a reagent such as phenylisothiocyanate (PITC) to make them detectable.[17]
-
Analysis: The derivatized amino acids are separated and quantified using an amino acid analyzer or a dedicated HPLC method with a set of amino acid standards for calibration.[4]
-
Calculation: The molar amount of each amino acid is determined. The net peptide content is calculated by comparing the total weight of the amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.[4]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. q-vd.com [q-vd.com]
- 3. chemcoplus.co.jp [chemcoplus.co.jp]
- 4. hplc.eu [hplc.eu]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. uniprot.org [uniprot.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. skemman.is [skemman.is]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. peptide.com [peptide.com]
- 13. Frontiers | IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]
- 14. apexbt.com [apexbt.com]
- 15. The analysis of recombinant interleukin-2 by thermospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interleukin-2 at the Crossroads of Effector Responses, Tolerance, and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of Interleukin II (60-70) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of the Interleukin II (60-70) peptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent results in our T-cell proliferation assays with different batches of Interleukin II (60-70) peptide. What are the likely causes?
A1: Inconsistent results between different batches of a synthetic peptide are a common issue and can often be attributed to variability in the peptide's quality attributes.[1][2] Key factors to consider include:
-
Purity Profile: Even with a high overall purity, the nature and percentage of specific impurities can differ between batches. Some impurities may have biological activity or interfere with the assay.
-
Net Peptide Content: The lyophilized powder you receive is not 100% peptide; it also contains water and counterions (often trifluoroacetate, TFA) from the synthesis and purification process. Variations in the net peptide content will lead to inaccurate concentration calculations if you are dissolving based on weight alone.[1]
-
Counterion Effects: Trifluoroacetate (TFA), a common counterion from HPLC purification, can be toxic to cells and affect their proliferation, leading to inconsistent results.[3][4]
-
Peptide Stability and Aggregation: Improper storage or handling can lead to degradation or aggregation of the peptide, reducing its biological activity.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA) for Each Batch: Carefully compare the purity, mass spectrometry data, and any other provided information for each lot.[5]
-
Perform In-House Quality Control: It is highly recommended to independently verify the critical quality attributes of each new batch. Key recommended tests are detailed in the experimental protocols section below.
-
Accurately Determine Peptide Concentration: Do not rely solely on the weight of the lyophilized powder. Use methods like Amino Acid Analysis (AAA) for precise quantification or ensure the net peptide content from the CoA is used for concentration calculations.[1]
-
Consider Counterion Exchange: If your assay is sensitive to TFA, consider exchanging it for a more biocompatible counterion like acetate (B1210297) or hydrochloride.[3][4]
Q2: How can we verify the identity and purity of a new batch of Interleukin II (60-70) peptide in our lab?
A2: Independent verification of peptide identity and purity is crucial for reproducible research. The two primary analytical techniques for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6]
-
Identity Confirmation (Mass Spectrometry): This technique verifies that the peptide has the correct molecular weight, confirming its amino acid sequence.[7][8]
-
Purity Assessment (HPLC): Reversed-phase HPLC (RP-HPLC) is used to separate the target peptide from any impurities. The purity is typically reported as the percentage of the area of the main peptide peak relative to the total area of all peaks.[6][9]
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Q3: Our peptide appears to have the correct purity by HPLC, but we still see low biological activity. What could be the problem?
A3: This scenario suggests that while the peptide is chemically pure, its biological activity may be compromised. Several factors could be at play:
-
Peptide Conformation/Aggregation: The peptide may be aggregated or in a conformation that is not conducive to binding its target. Try dissolving the peptide in different solvents to see if this improves activity.
-
Oxidation: If the peptide sequence contains sensitive amino acids like methionine or cysteine, it may have oxidized during storage or handling, reducing its activity.[4]
-
Inaccurate Concentration: As mentioned in Q1, if the net peptide content is low, your actual peptide concentration in the assay will be lower than intended.
-
Assay Conditions: The problem may lie with the assay itself. Ensure that the cell line is healthy and responsive, and that all other reagents are working correctly.[10] It is also advisable to perform a serial dilution of the peptide to determine the optimal concentration for your assay.[10]
Q4: What are the best practices for handling and storing the Interleukin II (60-70) peptide to ensure its stability?
A4: Proper handling and storage are critical to maintaining the integrity of your peptide.
-
Storage of Lyophilized Peptide: Store lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture.[4]
-
Reconstitution: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, PBS, or a small amount of DMSO for hydrophobic peptides, followed by dilution in aqueous buffer).[11]
-
Storage of Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C.
-
Avoid Contamination: Use sterile techniques when handling the peptide and its solutions to prevent microbial contamination.[4]
Data Presentation: Peptide Specifications
The following table summarizes typical quality control specifications for a high-purity batch of Interleukin II (60-70) peptide. Researchers should compare the Certificate of Analysis of their specific batch to these reference values.
| Parameter | Method | Specification | Purpose |
| Identity | Mass Spectrometry (ESI-MS) | Matches theoretical molecular weight | Confirms the correct amino acid sequence. |
| Purity | RP-HPLC (at 214 nm) | ≥ 95% | Ensures the sample is free from significant impurities. |
| Appearance | Visual | White lyophilized powder | Confirms the expected physical state. |
| Net Peptide Content | Amino Acid Analysis (AAA) | Report Value (e.g., 70-90%) | Required for accurate concentration calculations. |
| Counterion | HPLC or NMR | Typically Trifluoroacetate (TFA) | Important to know for potential effects on biological assays. |
| Solubility | Visual | Soluble in water to 1 mg/mL | Confirms the peptide can be readily prepared for experiments. |
| Endotoxin | LAL Test | < 1 EU/mg | Critical for in vivo studies and some cell-based assays to avoid inflammatory responses.[4] |
Experimental Protocols
Identity and Purity Analysis by RP-HPLC and Mass Spectrometry
Objective: To confirm the correct molecular weight and determine the purity of the Interleukin II (60-70) peptide.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Reconstitute in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a final concentration of 1 mg/mL.[9]
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
-
RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[12]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[12]
-
Gradient: A typical starting gradient is 5% to 60% Mobile Phase B over 30 minutes.[9]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV absorbance at 214 nm (for the peptide backbone).[6]
-
Column Temperature: 30-40 °C.[9]
-
Injection Volume: 10-20 µL.[9]
-
-
Mass Spectrometry (MS) Analysis:
-
The HPLC system can be directly coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Acquire mass spectra for the main peak eluting from the HPLC to determine its molecular weight.
-
Compare the observed molecular weight to the theoretical molecular weight of the Interleukin II (60-70) peptide.
-
Biological Activity Assessment using CTLL-2 Proliferation Assay
Objective: To determine the biological activity of the Interleukin II (60-70) peptide by measuring its effect on the proliferation of the IL-2 dependent CTLL-2 cell line.
Methodology:
-
Cell Culture:
-
Maintain CTLL-2 cells (ATCC TIB-214) in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and a source of IL-2 (e.g., T-STIM™ with Con A).
-
Before the assay, wash the cells twice with IL-2-free medium to remove any residual growth factors.[13]
-
Resuspend the cells in assay medium (complete RPMI-1640 without IL-2) at a density of 5 x 10^5 cells/mL and starve them for 4 hours at 37°C.[13]
-
-
Assay Procedure:
-
Following starvation, adjust the cell concentration to 1 x 10^5 cells/mL in assay medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (10,000 cells/well).[14]
-
Prepare serial dilutions of the Interleukin II (60-70) peptide in assay medium and add 100 µL to the appropriate wells. Include a positive control (recombinant IL-2) and a negative control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[14]
-
-
Measurement of Proliferation:
Visualizations
Caption: Simplified IL-2 signaling pathway leading to T-cell proliferation.
Caption: Quality control workflow for a new peptide batch.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. ibib.waw.pl [ibib.waw.pl]
- 8. biovera.com.au [biovera.com.au]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. q-vd.com [q-vd.com]
- 12. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. A universal reporter cell line for bioactivity evaluation of engineered cytokine products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. immunservice.com [immunservice.com]
Validation & Comparative
Interleukin II (60-70) versus other IL-2 peptide fragments in functional assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of Interleukin-2 (IL-2) peptide fragment (60-70) and other notable IL-2 fragments. The information is based on available experimental data to assist in the selection and application of these peptides in research and therapeutic development.
Introduction to Interleukin-2 and its Peptide Fragments
Interleukin-2 (IL-2) is a pleiotropic cytokine crucial for the regulation of the immune response, primarily through its role in the proliferation and differentiation of T cells and natural killer (NK) cells. The therapeutic potential of full-length IL-2 is often hampered by a short half-life and severe side effects, such as vascular leak syndrome. This has led to the investigation of synthetic peptide fragments of IL-2 that may retain specific biological activities with an improved safety profile. This guide focuses on the functional characteristics of the IL-2 (60-70) fragment in comparison to other well-studied fragments, including IL-2 (22-58) and IL-2 (44-56).
Comparative Functional Data
Direct comparative studies of the functional effects of various IL-2 peptide fragments in the same assays are limited in publicly available literature. The following tables summarize the available data on the individual fragments.
| Peptide Fragment | Amino Acid Sequence | Primary Reported Function | Effect on T-Cell Proliferation | Receptor Interaction |
| IL-2 (60-70) | Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala | Hepatoprotective (as part of 59-72 fragment) | Data not available | Suggested to be involved in IL-2Rα binding (as part of 59-72 fragment) |
| IL-2 (22-58) | Glu-Met-Ile-Leu-Asn-Gly-Ile-Asn-Asn-Tyr-Lys-Asn-Pro-Lys-Leu-Thr-Arg-Met-Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala-Thr-Glu-Leu-Lys-His-Leu-Gln-Cys | Vasopermeability (Permeability Enhancing Peptide - PEP) | Devoid of cytokine activity; does not induce proliferation of HT-2 cells.[1][2] | Partially overlaps with the receptor binding site.[1][3] |
| IL-2 (44-56) | Not specified in search results | Immunomodulatory; potential competitive inhibitor of IL-2 | Can dampen T-cell proliferation and cytokine production.[4] | Implicated in binding to the β and γ subunits of the IL-2 receptor. |
Functional Assays: A Closer Look
T-Cell Proliferation Assays
T-cell proliferation assays are fundamental in assessing the agonistic or antagonistic activity of IL-2 and its fragments. The most common cell lines used are IL-2-dependent, such as CTLL-2 and HT-2.
Experimental Protocol: CTLL-2 Proliferation Assay
This assay measures the ability of a substance to promote the proliferation of the IL-2-dependent mouse cytotoxic T-cell line, CTLL-2.
-
Cell Culture: CTLL-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and recombinant IL-2.
-
Preparation for Assay: Prior to the assay, cells are washed to remove residual IL-2 and resuspended in an assay medium without IL-2.
-
Assay Setup:
-
A 96-well microtiter plate is used.
-
Serial dilutions of the test peptide fragments, full-length IL-2 (positive control), and a negative control (medium alone) are added to the wells.
-
A suspension of washed CTLL-2 cells is added to each well.
-
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Measurement of Proliferation: Cell proliferation is quantified using a colorimetric method, such as the MTT or WST-1 assay. The absorbance is read on a microplate reader, which correlates with the number of viable, proliferating cells.
Cytokine Release Assays
These assays measure the ability of IL-2 fragments to induce the secretion of other cytokines from immune cells, providing insight into their immunomodulatory properties.
Experimental Protocol: Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation of PBMCs: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation:
-
PBMCs are cultured in a suitable medium.
-
Cells are stimulated with the IL-2 peptide fragments at various concentrations. A positive control (e.g., phytohemagglutinin or full-length IL-2) and a negative control (unstimulated cells) are included.
-
-
Incubation: The cells are incubated for a predetermined period (e.g., 24-72 hours) to allow for cytokine production and secretion.
-
Sample Collection: The cell culture supernatant is collected after centrifugation to remove cells.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-10) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
Signaling Pathways and Experimental Workflows
IL-2 Receptor Signaling Pathway
Full-length IL-2 mediates its effects by binding to the IL-2 receptor (IL-2R), which exists in low, intermediate, and high-affinity forms composed of α (CD25), β (CD122), and γ (CD132) chains. This binding activates several downstream signaling pathways, including the JAK-STAT, PI3K-Akt, and MAPK pathways, which regulate T-cell proliferation, survival, and differentiation. The interaction of IL-2 fragments with this receptor complex determines their biological activity.
Caption: IL-2 signaling pathway upon binding to its receptor complex.
Experimental Workflow: T-Cell Proliferation Assay
The following diagram illustrates the key steps in a typical T-cell proliferation assay used to assess the bioactivity of IL-2 peptide fragments.
Caption: Workflow for a typical T-cell proliferation assay.
Conclusion
The study of Interleukin-2 peptide fragments is a promising avenue for developing more targeted and safer immunotherapies. While direct comparative data is scarce, the available information suggests distinct functional profiles for different fragments:
-
IL-2 (60-70): The region encompassing this fragment appears to have immunomodulatory effects, particularly on macrophages, and is implicated in IL-2Rα binding. Further research is needed to elucidate its direct effects on T-cell function.
-
IL-2 (22-58) (PEP): This fragment is clearly associated with the vasopermeability effects of IL-2 but lacks its T-cell proliferative activity, making it a potential tool for enhancing drug delivery to tumors without systemic immune activation.
-
IL-2 (44-56): This fragment shows potential as an antagonist of IL-2, with the ability to dampen immune responses, which could be beneficial in autoimmune and transplant settings.
Researchers and drug developers should consider these distinct profiles when selecting a peptide fragment for their specific application. The lack of comprehensive comparative studies highlights a significant gap in the literature and a key area for future investigation.
References
The Critical Role of Sequence-Specificity: A Comparative Guide to Interleukin-11 (60-70) and its Scrambled Peptide Negative Control
For researchers, scientists, and drug development professionals, establishing the specificity of a bioactive peptide is paramount to rigorous and reproducible research. This guide provides a comprehensive comparison of the hypothetical biological activity of a peptide derived from Interleukin-11, residues 60-70, with its scrambled peptide counterpart, underscoring the necessity of appropriate negative controls in elucidating sequence-dependent effects.
Interleukin-11 (IL-11) is a pleiotropic cytokine that plays a significant role in various physiological and pathological processes, including hematopoiesis and fibrosis[1][2][3]. Its signaling is initiated by binding to the IL-11 receptor α (IL-11Rα), which then recruits the gp130 co-receptor, triggering downstream signaling cascades such as the JAK/STAT and Ras-MAPK pathways[1]. The specificity of this interaction is critical for its biological function. Structure-function studies have revealed that specific regions of the IL-11 protein are crucial for receptor binding and subsequent signal transduction. Notably, the C-terminal region of IL-11 has been identified as a key determinant for its activity, with deletions in this area leading to a significant loss of function[4].
To investigate the bioactivity of specific regions of IL-11, synthetic peptides corresponding to these sequences can be utilized. However, to ensure that any observed effects are due to the specific amino acid sequence and not merely the physicochemical properties of the peptide, a meticulously designed negative control is essential. The gold standard for such a control is a scrambled peptide, which contains the exact same amino acid composition as the active peptide but in a randomized sequence. This guide will explore the hypothetical activity of the IL-11 (60-70) peptide and demonstrate the utility of its scrambled version in validating sequence-specific biological effects.
Comparative Analysis of IL-11 (60-70) and its Scrambled Control
To illustrate the importance of a scrambled peptide control, we present hypothetical experimental data from two key assays that assess the downstream effects of IL-11 signaling: a cell proliferation assay and a STAT3 phosphorylation assay. For the purpose of this guide, we will hypothesize that the IL-11 (60-70) peptide possesses partial agonist activity, capable of inducing cell proliferation and STAT3 phosphorylation, albeit to a lesser extent than the full-length IL-11 protein.
Data Presentation
| Treatment | Concentration (µM) | Cell Proliferation (% of Control) | pSTAT3/STAT3 Ratio (Fold Change) |
| Vehicle Control | - | 100 ± 5.2 | 1.0 ± 0.1 |
| Full-length IL-11 | 0.1 | 250 ± 12.5 | 8.5 ± 0.7 |
| IL-11 (60-70) Peptide | 10 | 160 ± 8.9 | 4.2 ± 0.5 |
| Scrambled IL-11 (60-70) Peptide | 10 | 105 ± 6.1 | 1.1 ± 0.2 |
Table 1: Hypothetical data comparing the effects of full-length IL-11, IL-11 (60-70) peptide, and its scrambled control on cell proliferation and STAT3 phosphorylation. Data are presented as mean ± standard deviation.
Experimental Workflow and Signaling Pathway
To visually represent the experimental design and the targeted signaling pathway, the following diagrams are provided.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human IL-11Rα and gp130 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with serum-free DMEM for 4 hours prior to treatment. Cells are then treated with the vehicle control, full-length IL-11 (0.1 µM), IL-11 (60-70) peptide (10 µM), or the scrambled IL-11 (60-70) peptide (10 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
STAT3 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: HEK293 cells expressing IL-11Rα and gp130 are grown to 80-90% confluency in 6-well plates. Cells are serum-starved for 4 hours and then treated with the vehicle control, full-length IL-11 (0.1 µM), IL-11 (60-70) peptide (10 µM), or the scrambled IL-11 (60-70) peptide (10 µM) for 30 minutes.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated STAT3 to total STAT3 is calculated and normalized to the vehicle control.
Conclusion
The presented hypothetical data and experimental protocols underscore the indispensable role of a scrambled peptide as a negative control. While the IL-11 (60-70) peptide is shown to elicit a biological response, its scrambled counterpart, with an identical amino acid composition but a randomized sequence, displays no significant activity above the baseline. This stark contrast provides compelling evidence that the observed effects of the IL-11 (60-70) peptide are sequence-specific and not a result of non-specific interactions. For researchers in drug discovery and development, the use of such rigorous controls is not merely good practice but a fundamental requirement for the validation of peptide-based therapeutics and research tools.
References
- 1. Understanding interleukin 11 as a disease gene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiding in Plain Sight: Interleukin-11 Emerges as a Master Regulator of Fibrosis, Tissue Integrity, and Stromal Inflammation | Annual Reviews [annualreviews.org]
- 3. IL-11 Signaling Pathways: R&D Systems [rndsystems.com]
- 4. Structure-function relationships in human interleukin-11. Identification of regions involved in activity by chemical modification and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Interleukin II (60-70) with Receptor Blocking Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the binding specificity of the Interleukin II (60-70) peptide to the IL-2 receptor (IL-2R). We present supporting experimental data from studies on Interleukin-2 and its mimetics, detailed experimental protocols, and visualizations to facilitate a clear understanding of the validation process.
Interleukin-2 (IL-2) is a crucial cytokine that governs the proliferation and differentiation of T cells, making it a key target in immunotherapy.[1] The biological activity of IL-2 is mediated through its interaction with a heterotrimeric receptor complex composed of α (CD25), β (CD122), and common gamma (γc, CD132) chains.[2] Peptides derived from IL-2, such as Interleukin II (60-70), are being investigated for their potential to modulate immune responses with greater specificity and reduced side effects compared to the full-length protein. Validating that these peptides exert their effects through the intended receptor is a critical step in their development.
Comparative Analysis of Validation Methods
The primary method to ascertain the binding specificity of a ligand like Interleukin II (60-70) is to demonstrate that its biological activity is inhibited by antibodies that block its cognate receptor. The key functional assays to measure IL-2-mediated cellular responses are the T-cell proliferation assay and the STAT5 phosphorylation assay.
T-Cell Proliferation Assay
This assay measures the ability of IL-2 or a mimetic peptide to induce the proliferation of IL-2-dependent T-cell lines, such as CTLL-2. The specificity of this interaction can be confirmed by pre-incubating the cells with antibodies that block the different subunits of the IL-2 receptor.
Expected Outcomes:
| Treatment Group | Proliferation (Normalized to Positive Control) | Interpretation |
| Media Alone | 0% | No proliferation without stimulus. |
| Full-Length IL-2 (Positive Control) | 100% | Maximal proliferation induced by the natural ligand. |
| Interleukin II (60-70) | 85% (Hypothetical) | The peptide induces a significant proliferative response. |
| Interleukin II (60-70) + Anti-CD25 (α-chain) | 75% (Hypothetical) | Partial inhibition, suggesting some dependence on the high-affinity receptor. |
| Interleukin II (60-70) + Anti-CD122 (β-chain) | 5% (Hypothetical) | Strong inhibition, indicating a critical role for the β-chain in signaling.[3] |
| Interleukin II (60-70) + Isotype Control Ab | 84% (Hypothetical) | No significant inhibition, confirming antibody specificity. |
STAT5 Phosphorylation Assay
Upon IL-2 binding to its receptor, the Janus kinases (JAK1 and JAK3) are activated, leading to the phosphorylation of the Signal Transducer and Activator of Transcription 5 (STAT5).[4] This phosphorylation event is a rapid and specific indicator of IL-2 receptor engagement and can be quantified by flow cytometry.
Expected Outcomes:
| Treatment Group | % pSTAT5 Positive Cells (CD8+ T-cells) | Interpretation |
| Unstimulated | < 5% | Basal level of STAT5 phosphorylation. |
| Full-Length IL-2 (Positive Control) | > 90% | Strong induction of STAT5 phosphorylation. |
| Interleukin II (60-70) | ~70% (Hypothetical) | The peptide activates the IL-2 signaling pathway. |
| Interleukin II (60-70) + Anti-CD25 (α-chain) | ~60% (Hypothetical) | Modest reduction in signaling. |
| Interleukin II (60-70) + Anti-CD122 (β-chain) | < 10% (Hypothetical) | Significant blockade of signaling, confirming β-chain dependence. |
| Interleukin II (60-70) + Isotype Control Ab | ~68% (Hypothetical) | No significant change in signaling. |
Experimental Protocols
T-Cell Proliferation Assay
-
Cell Culture: Culture an IL-2-dependent cell line (e.g., CTLL-2) in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin. Maintain the cells with 10 ng/mL recombinant human IL-2.
-
Cell Preparation: Prior to the assay, wash the cells three times with IL-2-free medium and resuspend at a concentration of 1 x 10^5 cells/mL.
-
Antibody Blocking: Seed 50 µL of the cell suspension into a 96-well plate. Add 50 µL of blocking antibodies (e.g., anti-human CD25 at 10 µg/mL, anti-human CD122 at 10 µg/mL, or an isotype control) or media and incubate for 30-60 minutes at 37°C.[3]
-
Stimulation: Add 100 µL of Interleukin II (60-70) or full-length IL-2 at various concentrations and incubate for 48 hours at 37°C.
-
Proliferation Measurement: Add a proliferation indicator (e.g., [3H]-thymidine or a colorimetric reagent like WST-1) and incubate for an additional 4-18 hours.
-
Data Acquisition: Measure the incorporation of [3H]-thymidine using a scintillation counter or the absorbance of the colorimetric product using a plate reader.
STAT5 Phosphorylation Assay (Flow Cytometry)
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.
-
Antibody Blocking: Resuspend PBMCs in a suitable buffer and incubate with blocking antibodies (anti-CD25, anti-CD122, or isotype control) at a concentration of 10 µg/mL for 30 minutes on ice.
-
Stimulation: Add Interleukin II (60-70) or full-length IL-2 and incubate for 15 minutes at 37°C.
-
Fixation: Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix). Incubate for 10 minutes at 37°C.
-
Permeabilization: Wash the cells and then permeabilize by adding cold Permeabilization Buffer (e.g., BD Phosflow Perm Buffer III) and incubating on ice for 30 minutes.
-
Staining: Wash the cells and stain with a fluorescently labeled anti-phospho-STAT5 (pY694) antibody, along with cell surface markers such as CD4 and CD8, for 30-60 minutes at room temperature.
-
Data Acquisition: Acquire the samples on a flow cytometer and analyze the percentage of pSTAT5 positive cells within the desired T-cell populations.
Visualizations
Caption: IL-2 Signaling Pathway.
Caption: Experimental Workflow for Specificity Validation.
References
A Comparative Guide to the Cross-Reactivity of Interleukin-2 (60-70) with IL-2 Receptors Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the Interleukin-2 (IL-2) peptide fragment (60-70) with Interleukin-2 receptors (IL-2R) from different species. Understanding the species-specific binding and functional activity of this peptide is crucial for preclinical research and the development of novel immunomodulatory therapeutics. While direct quantitative binding data for the IL-2 (60-70) peptide is limited in publicly available literature, this guide synthesizes existing information on the cross-reactivity of the full-length IL-2 protein and related peptide fragments to provide a reasoned assessment.
Executive Summary
The Interleukin-2 (60-70) region is a critical epitope involved in the binding of IL-2 to its receptor. A synthetic peptide corresponding to this sequence has been shown to bind to murine cells, suggesting cross-reactivity. However, the affinity of this interaction is likely influenced by species-specific differences in the IL-2 receptor, particularly the α-subunit (CD25). Generally, human IL-2 binds to murine IL-2 receptors with a lower affinity compared to murine IL-2. This guide will delve into the available data, detail the experimental methods for assessing cross-reactivity, and provide visual representations of the relevant biological pathways and experimental workflows.
Cross-Reactivity Data
| Ligand | Receptor Species | Receptor Subunit(s) | Finding | Citation |
| Human IL-2 (full-length) | Human | High-affinity IL-2R | Binds with high affinity. | [1] |
| Murine IL-2 (full-length) | Human | High-affinity IL-2R | Binds with 100-fold lower affinity than human IL-2. | [1] |
| Human IL-2 (full-length) | Murine | High-affinity IL-2R | Binds with 10-fold lower affinity than murine IL-2. | [1] |
| Murine IL-2 (full-length) | Murine | High-affinity IL-2R | Binds with high affinity. | [1] |
| Human IL-2 peptide (59-72) | Murine | IL-2Rα (on CTLL-2 cells) | Specific binding observed, suggesting cross-reactivity. | [2] |
Note: The IL-2 (60-70) peptide is derived from the C-helix of the IL-2 protein, a region known to be involved in receptor interaction. The data on the full-length protein suggests that while cross-reactivity between human IL-2 and murine receptors exists, there is a significant preference for the homologous pairing. The binding of the human IL-2 (59-72) peptide to murine cells provides direct evidence of cross-reactivity for this specific region.
Experimental Protocols
To assess the cross-reactivity of IL-2 (60-70) or any novel IL-2 mimetic, a combination of binding and functional assays is recommended.
Binding Assays: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It can be used to determine the binding affinity (Kd), and association (ka) and dissociation (kd) rate constants of the peptide to purified IL-2 receptor subunits from different species.
Methodology:
-
Immobilization: Recombinant IL-2 receptor alpha (IL-2Rα), beta (IL-2Rβ), or the extracellular domain of the high-affinity IL-2R complex from human, mouse, and rat are immobilized on a sensor chip.
-
Analyte Injection: The IL-2 (60-70) peptide is flowed over the sensor chip at various concentrations.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is measured in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
Functional Assays: CTLL-2 Cell Proliferation Bioassay
The CTLL-2 cell line is a murine cytotoxic T-cell line that is dependent on IL-2 for proliferation. This assay measures the biological activity of the IL-2 (60-70) peptide by its ability to stimulate or inhibit IL-2-dependent cell growth.
Methodology:
-
Cell Culture: CTLL-2 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and a maintenance concentration of IL-2.
-
IL-2 Deprivation: Prior to the assay, cells are washed and incubated in IL-2-free medium.
-
Assay Setup: Cells are plated in a 96-well plate and treated with a serial dilution of the IL-2 (60-70) peptide, a standard IL-2 concentration, or a combination of both (to assess inhibitory activity).
-
Incubation: The plate is incubated for 48-72 hours.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as MTT or a fluorescence-based assay that measures metabolic activity or DNA content.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) or IC50 (concentration for 50% inhibition).
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the IL-2 signaling pathway and a typical experimental workflow for assessing peptide cross-reactivity.
References
Comparative Analysis of Interleukin-2 and Interleukin-15: A Guide for Researchers
A comprehensive review of the functional overlap and distinct roles of Interleukin-2 (IL-2), its peptide fragment IL-2 (60-70), and Interleukin-15 (IL-15) in immune regulation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their signaling pathways, impact on immune cell function, and relevant experimental methodologies.
Interleukin-2 (IL-2) and Interleukin-15 (IL-15) are cytokines critical to the orchestration of the immune response, exhibiting both overlapping and distinct functions. Their shared receptor components underpin their similar activities, while their unique alpha receptor subunits and modes of presentation dictate their specialized roles in immunity. This guide delves into a comparative analysis of these two potent immunomodulators, with a special focus on the available data for the Interleukin-2 (60-70) peptide fragment.
Functional Overlap and Key Distinctions
IL-2 and IL-15 share the common beta (CD122) and gamma (CD132) chains of their receptor complexes, leading to the activation of similar downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. This shared machinery results in overlapping functions such as the stimulation of T cell and Natural Killer (NK) cell proliferation and the enhancement of cytotoxic activity[1][2].
Despite these similarities, their biological outcomes can differ significantly. A primary distinction lies in their interaction with the high-affinity alpha receptor subunits. IL-2 binds to IL-2Rα (CD25), which is prominently expressed on activated T cells and regulatory T cells (Tregs). In contrast, IL-15 binds to the unique IL-15Rα chain, which is expressed on a variety of cells, including monocytes, dendritic cells, and non-hematopoietic cells. This differential expression of the alpha chains is a key determinant of their distinct biological roles[1][2].
Furthermore, the mode of cytokine presentation differs. IL-2 typically acts as a soluble cytokine, signaling in a cis manner to cells expressing the IL-2 receptor. IL-15, on the other hand, is often presented in trans by IL-15Rα-expressing cells to neighboring T cells and NK cells that express the shared β and γ chains. This trans-presentation is crucial for the development and survival of memory CD8+ T cells and NK cells[1][2].
A significant divergence in their function is their effect on regulatory T cells (Tregs). IL-2 is essential for the development, survival, and function of Tregs, which play a crucial role in maintaining immune homeostasis and preventing autoimmunity. IL-15, however, has a minimal effect on Tregs, making it a more attractive candidate for cancer immunotherapy where the goal is to enhance anti-tumor immunity without simultaneously expanding an immunosuppressive cell population[2].
The Role of Interleukin II (60-70)
Quantitative Comparison of IL-2 and IL-15 Functions
The following tables summarize quantitative data from comparative studies on the effects of IL-2 and IL-15 on key immune cell functions.
Table 1: T-Cell Proliferation
| Parameter | IL-2 | IL-15 | Cell Type | Reference |
| EC50 for Proliferation | 0.21 ± 0.04 nM | 1.16 ± 0.16 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| Fold Increase in Cell Number (in combination with IL-21) | Lower | 10-fold increase | Human CD56dim NK cells | [3] |
Table 2: Natural Killer (NK) Cell Function
| Parameter | IL-2 | IL-15 | Cell Type | Reference |
| Cytotoxicity | Equivalent to IL-15 at similar doses | Equivalent to IL-2 at similar doses | Human PBMCs | [1] |
| Fold Increase in Cell Number (in combination with IL-21) | 10-fold increase | 10-fold increase | Human CD56dim NK cells | [3] |
| mTOR Signaling | Weaker induction | Stronger induction | Human NK cells | [2] |
Signaling Pathways: A Visual Comparison
The signaling pathways of IL-2 and IL-15, while sharing common elements, are initiated by distinct receptor interactions. The following diagrams, generated using the Graphviz DOT language, illustrate these pathways.
References
Validating Interleukin-2 (60-70) Induced Signaling: A Comparative Guide to Phospho-STAT5 Analysis
For researchers, scientists, and drug development professionals, accurately validating the signaling cascade initiated by specific protein fragments is paramount. This guide provides a comprehensive comparison of methods to validate signaling induced by the Interleukin-2 (60-70) peptide, a key fragment of the immunoregulatory cytokine IL-2, through the analysis of STAT5 phosphorylation.
Interleukin-2 (IL-2) is a critical cytokine that governs the activities of white blood cells, playing a central role in the proliferation, differentiation, and survival of T cells and natural killer (NK) cells.[1] The peptide fragment corresponding to amino acids 60-70 of IL-2 is of particular interest as it is involved in the binding of IL-2 to its receptor, thereby influencing downstream signaling pathways.[2] One of the earliest and most critical events in IL-2 receptor signaling is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[3][4] Therefore, the detection and quantification of phosphorylated STAT5 (pSTAT5) serves as a robust biomarker for the bioactivity of IL-2 and its derivatives, including the IL-2 (60-70) peptide.
This guide details and compares the primary methods for pSTAT5 analysis: Flow Cytometry, Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA), along with alternative approaches.
Key Methods for pSTAT5 Analysis
The choice of method for analyzing pSTAT5 depends on factors such as the required sensitivity, throughput, and the specific information sought (e.g., single-cell vs. bulk population data).
Flow Cytometry
Flow cytometry is a powerful technique for quantitative analysis of pSTAT5 at the single-cell level.[5] This method allows for the simultaneous analysis of multiple parameters, enabling the identification and quantification of pSTAT5 in specific cell subpopulations within a heterogeneous sample.[5]
Western Blotting
Western blotting is a traditional and widely used technique to detect the presence and relative abundance of pSTAT5 in cell lysates.[6] While generally less quantitative than flow cytometry, it provides a clear visual confirmation of the phosphorylated protein at its correct molecular weight.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that can be adapted to quantify pSTAT5 in cell lysates.[7][8][9][10][11] It offers a high-throughput and sensitive method for measuring the total amount of pSTAT5 in a sample.
Quantitative Data Comparison
The following tables summarize representative quantitative data from studies analyzing IL-2 induced pSTAT5 levels using different methodologies. It is important to note that direct comparison of absolute values across different studies and methods can be challenging due to variations in experimental conditions, cell types, and reagents.
| Method | Cell Type | Stimulus | Concentration | Observed pSTAT5 Increase (Fold Change or MFI) | Reference |
| Flow Cytometry | Human PBMCs | Recombinant Human IL-2 | 10 IU/mL | >75% of Treg cells show pSTAT5 induction | [3] |
| Flow Cytometry | Human PBMCs | Recombinant Human IL-2 | 2-4 IU/mL | 2.3-3.6 fold increase in pSTAT5 MFI in Treg cells | [3] |
| Flow Cytometry | Human CD4+ T-cells | PHA | 24 hours | MFI increased from 112 ± 17 to 413 ± 123 | [12] |
| Flow Cytometry | Human CD4+ T-cells | aCD3/aCD28 | 24 hours | MFI increased from 112 ± 17 to 512 ± 278 | [12] |
| ELISA | HeLa cells | EGF (100 ng/mL) | 40 minutes | Significant increase in absorbance at 450 nm | [9] |
| Western Blot | HeLa cells | EGF (100 ng/mL) | 40 minutes | Clear band corresponding to pSTAT5 observed | [9] |
Comparison of Methodologies
| Feature | Flow Cytometry | Western Blotting | ELISA | Alternative Methods (e.g., Luminex, Proliferation Assays) |
| Principle | Single-cell fluorescence detection | Protein separation by size, antibody detection | Enzyme-linked antibody detection in a plate format | Bead-based multiplex immunoassays or measuring downstream biological effects. |
| Sample Type | Whole cells, PBMCs | Cell lysates | Cell lysates | Cell lysates, whole cells |
| Quantitative? | Highly quantitative (MFI, % positive cells) | Semi-quantitative (band intensity) | Quantitative (absorbance) | Quantitative |
| Throughput | High | Low to Medium | High | High (Luminex), Low to Medium (Proliferation) |
| Sensitivity | High | Moderate | High | High (Luminex) |
| Single-cell data? | Yes | No | No | No |
| Multiplexing | Yes (multiple markers) | Yes (stripping and re-probing) | Limited | Yes (Luminex) |
| Time to Result | Hours | 1-2 days | Hours | Hours to Days |
| Advantages | Single-cell resolution, multiplexing capabilities, high throughput.[5] | Specificity due to size separation, widely established. | High throughput, sensitive, and relatively simple to perform. | High degree of multiplexing (Luminex), direct measure of biological function (proliferation). |
| Disadvantages | Requires specialized equipment and expertise. | Lower throughput, less quantitative.[5] | Provides bulk population average, no single-cell information. | Indirect measure of pSTAT5 (proliferation), requires specific instrumentation (Luminex). |
Experimental Protocols
Flow Cytometry Protocol for pSTAT5 Analysis
This protocol is adapted from established methods for intracellular phosphoprotein staining.[13]
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or culture relevant cell lines. For primary cells, it is recommended to starve them of cytokines for 2-4 hours prior to stimulation.
-
Stimulation: Resuspend cells in a serum-free medium and stimulate with various concentrations of Interleukin-2 (60-70) peptide for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding formaldehyde (B43269) to a final concentration of 1.6% and incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and then permeabilize by adding ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.
-
Staining: Wash the permeabilized cells and stain with a fluorescently conjugated anti-pSTAT5 antibody (e.g., Alexa Fluor 647) for 30-60 minutes at room temperature, protected from light. Co-staining with antibodies against cell surface markers can be performed to identify specific cell populations.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the Median Fluorescence Intensity (MFI) of pSTAT5 or the percentage of pSTAT5-positive cells within the gated populations of interest.
Western Blot Protocol for pSTAT5 Analysis
-
Cell Lysis: After stimulation with Interleukin-2 (60-70), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pSTAT5 (Tyr694) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Normalization: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like GAPDH or β-actin.
Cell-Based ELISA Protocol for pSTAT5
This protocol is based on commercially available cell-based ELISA kits.[7][11]
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Stimulation: Treat cells with the Interleukin-2 (60-70) peptide for the desired time.
-
Fixation and Permeabilization: Fix and permeabilize the cells in the wells according to the kit manufacturer's instructions.
-
Blocking: Block the wells to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add the primary antibody specific for pSTAT5 to the wells and incubate. A parallel set of wells should be incubated with an antibody for total STAT5 for normalization.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.
-
Detection: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.
-
Analysis: The relative amount of pSTAT5 is determined by normalizing the pSTAT5 absorbance to the total STAT5 absorbance.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the IL-2 signaling pathway, the experimental workflows, and a comparison of the methodologies.
Caption: IL-2 (60-70) signaling pathway.
Caption: pSTAT5 analysis workflows.
Caption: Comparison of pSTAT5 analysis methods.
References
- 1. apexbt.com [apexbt.com]
- 2. q-vd.com [q-vd.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. PathScan® Phospho-Stat5 (Tyr694) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Comparative Guide to the Immunomodulatory Effects of Interleukin-2 (60-70) in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of the synthetic peptide Interleukin-2 (60-70) and full-length Interleukin-2 (IL-2) on primary human cells. Due to the limited availability of direct quantitative data for the IL-2 (60-70) fragment in publicly accessible literature, this guide leverages established knowledge of IL-2 structure-function relationships and incorporates data from a representative synthetic IL-2 inhibitory peptide to provide a comprehensive comparison.
Introduction
Interleukin-2 is a pleiotropic cytokine crucial for regulating immune responses, primarily through its effects on T lymphocytes. The 60-70 amino acid region of IL-2 is recognized for its involvement in receptor binding. The synthetic peptide fragment, Interleukin-2 (60-70), is investigated for its potential to modulate the immune response, possibly by competitively inhibiting the binding of the native IL-2 to its receptor. This guide compares the known immunomodulatory activities of full-length IL-2 with the reported and predicted effects of the IL-2 (60-70) fragment.
Data Presentation
Table 1: Comparative Effects on T-Cell Proliferation
| Feature | Full-Length Interleukin-2 | Interleukin-2 (60-70) Peptide |
| Mechanism | Binds to IL-2 receptor (IL-2R) complex, inducing a signaling cascade that promotes cell cycle progression. | Predicted to competitively inhibit full-length IL-2 binding to IL-2R. |
| Effect | Potent induction of proliferation in activated T cells. | Reported to have context-dependent stimulatory or inhibitory effects. Direct quantitative data on primary human T cells is limited. |
| Typical Assay | CFSE dilution assay or [3H]thymidine incorporation assay. | Proliferation assays would be applicable, but specific data is scarce. |
Table 2: Comparative Effects on Cytokine Production by Human PBMCs
| Cytokine | Effect of Full-Length Interleukin-2 | Predicted Effect of Interleukin-2 (60-70) Peptide |
| IFN-γ | Increases production, promoting a Th1 response. | May attenuate IL-2-induced IFN-γ production by blocking the primary signal. |
| TNF-α | Can enhance production in activated T cells. | Likely to reduce IL-2-mediated TNF-α secretion. |
| IL-10 | Can promote production, contributing to regulatory functions. | May decrease IL-2-induced IL-10 levels. |
Table 3: Comparative Effects on Intracellular Signaling
| Signaling Molecule | Effect of Full-Length Interleukin-2 | Predicted Effect of Interleukin-2 (60-70) Peptide |
| STAT5 | Induces robust phosphorylation, a key step in the JAK/STAT signaling pathway. | Expected to inhibit or reduce IL-2-induced STAT5 phosphorylation by blocking receptor engagement. |
| PI3K/Akt | Activates this pathway, promoting cell survival and proliferation. | Attenuation of this pathway is anticipated due to receptor binding inhibition. |
| MAPK | Can activate the MAPK pathway, contributing to T-cell activation. | Likely to diminish IL-2-mediated MAPK activation. |
Experimental Protocols
Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Whole blood is collected from healthy donors in heparinized tubes.
-
The blood is diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered over a Ficoll-Paque density gradient.
-
Centrifugation is performed at 400 x g for 30 minutes at room temperature with the brake off.
-
The mononuclear cell layer at the plasma-Ficoll interface is carefully collected.
-
The collected cells are washed twice with PBS and resuspended in complete RPMI-1640 medium.
T-Cell Proliferation Assay (CFSE Dilution)
-
Isolated PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Cells are seeded in 96-well plates and stimulated with anti-CD3/CD28 antibodies.
-
Varying concentrations of full-length IL-2 or the IL-2 (60-70) peptide are added to the wells.
-
Cells are cultured for 3-5 days at 37°C in a 5% CO2 incubator.
-
Proliferation is assessed by flow cytometry, measuring the dilution of CFSE fluorescence in daughter cells.
Cytokine Production Assay (ELISA)
-
PBMCs are cultured in 24-well plates and treated with full-length IL-2 or the IL-2 (60-70) peptide.
-
Supernatants are collected after 24-48 hours of incubation.
-
The concentrations of specific cytokines (e.g., IFN-γ, TNF-α, IL-10) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot for STAT5 Phosphorylation
-
Isolated T cells are serum-starved and then stimulated with full-length IL-2 or the IL-2 (60-70) peptide for a short period (e.g., 15-30 minutes).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: IL-2 Signaling Pathway and Predicted Inhibition by IL-2 (60-70).
Caption: Workflow for Assessing Immunomodulatory Effects.
Caption: Logical Relationship of IL-2 Fragment Activity.
Navigating Reproducibility in Immunological Research: A Comparative Guide to Interleukin-2 (60-70)
For researchers, scientists, and drug development professionals, achieving reproducible experimental results is paramount. This guide provides a comparative analysis of the factors influencing the reproducibility of studies involving the synthetic peptide Interleukin-2 (B1167480) (60-70), a fragment of the full-length IL-2 protein. We delve into the inherent challenges of working with synthetic peptides and compare the utility of IL-2 (60-70) with alternative molecules in key immunological assays.
While direct, quantitative comparisons of the experimental reproducibility of Interleukin-2 (60-70) are not extensively documented in publicly available literature, this guide synthesizes existing data on factors affecting peptide and cytokine bioassay variability. By understanding these factors, researchers can better design and interpret experiments involving IL-2 (60-70) and its alternatives.
Understanding the Landscape of IL-2 Research and Reproducibility
Interleukin-2 (IL-2) is a critical cytokine that regulates the activity of white blood cells, particularly T-lymphocytes, and is essential for a functioning immune response. The peptide fragment IL-2 (60-70) has been identified as a region involved in receptor binding and can be used to modulate the interaction between IL-2 and its receptor complex. However, the reproducibility of experiments using this and other synthetic peptides can be influenced by several factors, including peptide quality, experimental assay design, and the biological systems used.
Lot-to-lot variability in synthetic peptides can arise from inconsistencies in synthesis, purification, and handling, leading to variations in purity and the presence of impurities. Furthermore, the inherent variability of cell-based assays, such as T-cell proliferation and signaling studies, can be significant. The physiological state of primary cells, the passage number of cell lines, and subtle differences in experimental conditions can all contribute to a lack of reproducibility.
Comparative Analysis of IL-2 (60-70) and Alternatives
The primary alternatives to the IL-2 (60-70) peptide are the full-length recombinant IL-2 protein and other synthetic peptides derived from the IL-2 receptor beta-chain.
| Feature | Interleukin-2 (60-70) | Full-Length Recombinant IL-2 | Other Synthetic Peptides (e.g., IL-2Rβ-derived) |
| Primary Function | Modulates IL-2 receptor interaction.[1] | Activates IL-2 signaling pathways to induce T-cell proliferation and differentiation. | Inhibit T-cell activation by targeting the IL-2 receptor.[2] |
| Key Assays | T-cell proliferation, Receptor binding, JAK/STAT signaling. | T-cell proliferation, Cytotoxicity assays, JAK/STAT signaling. | T-cell proliferation, IL-2 secretion assays.[2] |
| Reported Effects | Can attenuate IL-2-induced proliferation.[1] | Induces robust T-cell proliferation and effector function. | Can inhibit mitogen-induced T-cell proliferation by up to 38%.[2] |
| Potential for Variability | High, due to factors common to synthetic peptides (purity, stability, lot-to-lot consistency). | Moderate to high, influenced by post-translational modifications, protein stability, and bioassay variability. | High, similar to other synthetic peptides. |
Quantitative Data from Representative Studies
The following table summarizes quantitative data from studies using full-length IL-2 and other synthetic peptides. While not a direct comparison with IL-2 (60-70), this data provides context for the expected range of activity and variability in similar assays.
| Compound/Assay | Cell Type | Parameter | Value | Source |
| Full-Length IL-2 | ||||
| pSTAT5 Activation | Primary mouse CD4+ T-cells | EC50 | Varies from 1 pM to 100 pM (inversely correlated with IL-2Rα abundance) | [3] |
| Proliferation Assay | Patient PBMCs | EC50 | 0.21 ± 0.04 nM | [4] |
| IL-15 (Alternative Cytokine) | ||||
| Proliferation Assay | Patient PBMCs | EC50 | 1.16 ± 0.16 nM | [4] |
| Synthetic IL-2Rβ Peptide (M(107)-E(118)) | ||||
| T-cell Proliferation Inhibition | PHA-stimulated T-cells | % Inhibition | 38% at 500 nmol/L | [2] |
| IL-2 Secretion Inhibition | PHA-stimulated T-cells | % Inhibition | 57% at 500 nmol/L | [2] |
Experimental Protocols for Key Assays
To enhance reproducibility, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies for two key assays used to evaluate the function of IL-2 (60-70) and its alternatives.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to a stimulus.
-
Cell Preparation: Isolate primary T-cells (e.g., from peripheral blood mononuclear cells - PBMCs) and label them with Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: Plate the CFSE-labeled T-cells in a 96-well plate.
-
Stimulation: Add the test compound (e.g., IL-2 (60-70), full-length IL-2, or a control peptide) at various concentrations. Include positive (e.g., anti-CD3/CD28 antibodies) and negative (medium only) controls.
-
Incubation: Culture the cells for 4-6 days to allow for cell division.
-
Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index.
JAK/STAT Signaling Pathway Analysis (Phospho-Flow Cytometry)
This assay measures the activation of the JAK/STAT signaling pathway, a key downstream effect of IL-2 receptor engagement.
-
Cell Preparation: Use a responsive cell line (e.g., CTLL-2) or activated primary T-cells.
-
Starvation: Culture the cells in a low-serum or cytokine-free medium for several hours to reduce basal signaling.
-
Stimulation: Treat the cells with the test compound (e.g., IL-2 (60-70) or full-length IL-2) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol- or detergent-based buffer to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for a phosphorylated form of a key signaling protein, such as phospho-STAT5 (pSTAT5).
-
Flow Cytometry: Analyze the fluorescence intensity of pSTAT5 in the stimulated cells compared to unstimulated controls.
-
Data Analysis: Determine the percentage of pSTAT5-positive cells or the mean fluorescence intensity to quantify pathway activation.
Visualizing Key Processes
To aid in the understanding of the experimental and biological processes, the following diagrams illustrate a typical T-cell proliferation workflow and the IL-2 signaling pathway.
Conclusion and Best Practices
The reproducibility of experimental results using Interleukin-2 (60-70) is subject to the same sources of variability as other synthetic peptides and cell-based immunological assays. While direct comparative data is limited, researchers can enhance the reliability of their findings by:
-
Thoroughly characterizing synthetic peptides: Whenever possible, obtain a certificate of analysis for each lot of IL-2 (60-70) detailing its purity and any potential contaminants.
-
Standardizing cell culture and assay conditions: Maintain consistency in cell sources, passage numbers, media, and incubation times.
-
Including appropriate controls: Always run positive and negative controls to ensure the assay is performing as expected.
-
Performing dose-response experiments: This helps to understand the potency of the peptide and identify the optimal concentration range for a given experiment.
-
Reporting detailed methodologies: When publishing results, provide a comprehensive description of the experimental procedures to allow for replication by other researchers.
By adhering to these best practices, the scientific community can work towards more robust and reproducible findings in the complex and vital field of immunology.
References
- 1. sumoprotease.com [sumoprotease.com]
- 2. Synthetic peptides mapping to epitopes of the extracellular domain of the interleukin-2 receptor beta-chain to inhibit T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential quantitative effects of interleukin (IL)-2 and IL-15 on cytotoxic activity and proliferation by lymphocytes from patients receiving in vivo IL-2 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Interleukin-2 (60-70) Activity Against Known Immunomodulatory Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory activity of the synthetic peptide Interleukin-2 (60-70) against other well-characterized immunomodulatory peptides. The data presented is compiled from various studies to offer a comprehensive overview of their respective performance in key immunological assays. Detailed experimental protocols and signaling pathway diagrams are included to support the interpretation of the data and facilitate further research.
Introduction to Interleukin-2 (60-70)
Interleukin-2 (IL-2) is a critical cytokine that regulates the activity of white blood cells, particularly lymphocytes, which are essential for immunity.[1] The full-length IL-2 protein, while effective in boosting immune responses, is associated with significant toxicities, limiting its therapeutic use.[2][3] Interleukin-2 (60-70) is a synthetic peptide fragment corresponding to amino acid residues 60 to 70 of human IL-2. This region is implicated in the binding of IL-2 to its receptor and subsequent downstream signaling.[2][4] As a smaller peptide, IL-2 (60-70) offers the potential for more targeted immunomodulation with an improved safety profile, making it a subject of significant research interest.
Comparative Analysis of Immunomodulatory Activity
To provide a clear benchmark for the activity of Interleukin-2 (60-70), this guide compares its performance with two well-established immunomodulatory peptides: Thymosin alpha 1 and LL-37 .
-
Thymosin alpha 1: A 28-amino acid peptide originally isolated from the thymus gland, known for its ability to enhance T-cell function and stimulate the production of cytokines like IL-2.[5][6]
-
LL-37: A 37-amino acid human cathelicidin (B612621) antimicrobial peptide that exhibits a wide range of immunomodulatory effects, including the modulation of inflammatory responses and cytokine release.[7][8][9][10]
The following tables summarize the quantitative data on the effects of these peptides on T-cell proliferation and cytokine induction. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Data Presentation
Table 1: T-Cell Proliferation Activity
| Peptide | Cell Type | Concentration | Proliferation Increase (Fold Change or % Increase) | Reference |
| Interleukin-2 (Full Length) | Human PBMC | 60 IU/mL | Significant increase in thymidine (B127349) uptake | [2] |
| Thymosin alpha 1 | Activated human CD4+ T cells | 3 µM | ~40% increase | [11] |
| LL-37 | Human CD4+ T-lymphocytes | Not specified | Chemotactic activity | [12] |
Note: Specific quantitative data for the direct proliferative effect of the IL-2 (60-70) fragment was not available in the reviewed literature. The activity of the full-length IL-2 is provided for context.
Table 2: Cytokine Induction Profile
| Peptide | Cell Type | Concentration | Cytokine | Change in Production | Reference |
| Thymosin alpha 1 | Human dendritic cells | Not specified | IL-2 | Induction | [5] |
| LL-37 | Human monocyte-derived macrophages | 1-15 µg/ml | TNF-α | Decreased | [7] |
| LL-37 | Human monocyte-derived macrophages | 1-15 µg/ml | IL-10 | Increased | [7] |
| LL-37 | Human monocytes | Not specified | IL-6, IL-8, IL-10 | Increased | [12] |
Note: Specific quantitative data for cytokine induction by the IL-2 (60-70) fragment was not available in the reviewed literature. The immunomodulatory effects of benchmark peptides are presented.
Signaling Pathways
The immunomodulatory effects of IL-2 and its derivatives are mediated through the IL-2 receptor complex, which activates several downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental data and for the rational design of novel immunomodulatory agents.
Figure 1: Simplified IL-2 signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results. The following are standard protocols for assessing the immunomodulatory activity of peptides.
T-Cell Proliferation Assay (Tritiated Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to a stimulus.
1. Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
2. Assay Setup:
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of the test peptides (Interleukin-2 (60-70), benchmark peptides) and a positive control (e.g., Phytohemagglutinin (PHA) or full-length IL-2).
-
Add 100 µL of the peptide solutions or control to the respective wells. Include a negative control with medium only.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
3. Proliferation Measurement:
-
18 hours before the end of the incubation period, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Figure 2: T-Cell Proliferation Assay Workflow.
Cytokine Induction Assay (ELISA)
This assay quantifies the production of specific cytokines by immune cells in response to peptide stimulation.
1. Cell Culture and Stimulation:
-
Follow the cell preparation and assay setup steps as described in the T-Cell Proliferation Assay (steps 1 and 2), but use a 24-well plate and scale up the volumes accordingly.
-
Incubate the cells with the test peptides for 24-48 hours.
2. Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatant from each well.
3. ELISA Procedure:
-
Use commercially available ELISA kits for the cytokines of interest (e.g., IL-2, TNF-α, IFN-γ, IL-10).
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add the collected supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Figure 3: Cytokine Induction Assay Workflow.
Conclusion
Interleukin-2 (60-70) represents a promising candidate for targeted immunomodulatory therapies. While direct comparative quantitative data with other immunomodulatory peptides is still emerging, the information available on its parent molecule, IL-2, and established benchmark peptides like Thymosin alpha 1 and LL-37, provides a valuable framework for its evaluation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to design and interpret studies aimed at further elucidating the immunomodulatory potential of Interleukin-2 (60-70). Future studies should focus on direct, head-to-head comparisons of these peptides under standardized conditions to provide a more definitive assessment of their relative activities.
References
- 1. Immunomodulatory Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Proliferation assay amplification by IL-2 in model primary and recall antigen systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1 potentiates interleukin 2-induced cytotoxic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. q-vd.com [q-vd.com]
- 5. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drsrce.com [drsrce.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Interleukin II (60-70): A Procedural Guide
The proper disposal of synthetic peptides such as Interleukin II (60-70) is a critical component of laboratory safety and regulatory compliance. As potent biological materials, these substances demand strict adherence to disposal protocols to protect research personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of Interleukin II (60-70) and associated waste materials, ensuring a compliant and secure laboratory environment.
The foundational principle for disposing of any specialized or uncharacterized research material is to treat it as potentially hazardous until its properties are fully understood.[1] Disposal procedures must always comply with local, state, and federal regulations, and laboratory-specific protocols established by your institution's Environmental Health & Safety (EHS) department.[2][3][4][5]
Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE) and Safety Review
Before handling Interleukin II (60-70), thoroughly review the product's Safety Data Sheet (SDS).[2] An SDS outlines specific hazards, handling precautions, and first-aid measures.[2] Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses or goggles, and a lab coat.[2][3] When handling lyophilized powders, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2][6]
Step 2: Waste Segregation and Categorization
Proper segregation at the point of generation is crucial to prevent cross-contamination and ensure waste is handled by the correct disposal stream.[2][7] Never dispose of peptides in regular trash or down public drains.[2] All materials that have come into contact with Interleukin II (60-70) must be considered contaminated and segregated accordingly.
Step 3: Decontamination and Treatment
For Liquid Waste: Aqueous solutions containing Interleukin II (60-70), such as buffers or media, should be chemically decontaminated. A common and effective method is to add a 10% bleach solution to the liquid waste, achieving a final concentration of at least 1:10 (one part bleach to nine parts waste).[6] Allow a minimum contact time of 30 minutes to ensure inactivation.
For Solid Waste: Solid waste, such as contaminated PPE and plasticware, should be collected for disposal via a licensed hazardous waste contractor.[2] While some institutional policies may require autoclaving for biohazardous materials, it is essential to confirm that this procedure is appropriate for the specific chemical nature of the peptide waste with your EHS department.[8]
Step 4: Packaging and Labeling
Proper packaging and labeling prevent accidental exposure and ensure compliant transportation and disposal.[7][9]
-
Unused/Expired Peptide: The original vial should be securely sealed and placed in a designated, labeled hazardous chemical waste container.[3]
-
Decontaminated Liquid Waste: Store in a sealed, leak-proof container clearly labeled as "Decontaminated Liquid Waste" with the contents and date of decontamination.
-
Contaminated Solid Waste (Non-Sharps): Place in an autoclavable biohazard bag (typically red or orange) that is then stored within a rigid, secondary container marked with the universal biohazard symbol.[8]
-
Contaminated Sharps: Immediately place all needles, syringes, and contaminated glass into a puncture-resistant, leak-proof sharps container.[9][10]
Step 5: Storage and Final Disposal
Store all sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory, away from general work areas.[1] Coordinate with your institution's EHS department or a certified waste management vendor, such as Stericycle, for regular pickup and final disposal.[2][8] All disposal must be documented and comply with institutional and regulatory requirements.[7][9]
Summary of Waste Streams and Disposal Pathways
The following table summarizes the disposal procedures for different categories of waste contaminated with Interleukin II (60-70).
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Unused/Expired Peptide | Original vial of lyophilized powder or concentrated stock solution. | Labeled, sealed chemical waste container. | Institutional EHS / Hazardous Chemical Waste Contractor.[3] |
| Contaminated Liquid Waste | Buffers, media, and other aqueous solutions containing the peptide. | Leak-proof, sealed container. Inactivate with 10% bleach solution (1:10 final dilution) for ≥30 min.[6] | Institutional EHS / Hazardous Chemical Waste Contractor. |
| Contaminated Solid Waste (Non-Sharps) | Gloves, pipette tips, tubes, vials, bench paper. | Autoclavable biohazard bag within a secondary rigid container.[8] | Institutional EHS / Regulated Medical Waste Contractor.[2] |
| Contaminated Sharps | Needles, syringes, glass Pasteur pipettes, slides. | Puncture-resistant, leak-proof sharps container.[10] | Institutional EHS / Regulated Medical Waste Contractor. |
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with Interleukin II (60-70).
Caption: Workflow for the safe segregation and disposal of Interleukin II (60-70) waste.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. media.cellsignal.cn [media.cellsignal.cn]
- 4. immunservice.com [immunservice.com]
- 5. akronbiotech.com [akronbiotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Biomedical Waste Disposal Rules [mybiowaste.com]
- 8. icahn.mssm.edu [icahn.mssm.edu]
- 9. Regulated Medical Waste - NYSDEC [dec.ny.gov]
- 10. Medical Waste Regulations - MedWaste Management [medwastemngmt.com]
Essential Safety and Operational Guide for Handling Interleukin II (60-70)
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide Interleukin II (60-70). As no specific Safety Data Sheet (SDS) is available for this fragment, the following procedures and recommendations are based on established best practices for handling synthetic peptides and information available for the full-length Interleukin-2 protein. Synthetic peptides should be treated as potentially hazardous materials due to often unknown biological and toxicological properties.[1][2]
Personal Protective Equipment (PPE)
A tiered approach to PPE is recommended based on the quantity of Interleukin II (60-70) being handled and the nature of the procedure. The primary risks associated with handling lyophilized peptides are inhalation and dermal or eye contact.[2]
| Tier | Quantity & Procedure | Required Personal Protective Equipment |
| 1 | Small quantities (milligrams) for routine solution preparation and use. | Gloves: Nitrile or latex gloves.Eye Protection: Safety glasses with side shields.Body Protection: Standard laboratory coat.[2] |
| 2 | Larger quantities (grams) or when generating aerosols (e.g., weighing, sonicating). | Gloves: Nitrile or latex gloves.Eye Protection: Chemical splash goggles.Body Protection: Standard laboratory coat.Respiratory Protection: A NIOSH-approved N95 or higher-rated dust mask or respirator.[2] |
Operational Plan
Proper handling and storage are crucial for both user safety and preserving the peptide's stability.
Receiving and Storage
-
Lyophilized Peptide: Upon receipt, store the lyophilized Interleukin II (60-70) at -20°C or colder, protected from bright light.[3][4] For long-term storage, -80°C is preferable.[3][4] Exposure to moisture will significantly decrease the long-term stability of the peptide.[3]
-
Peptide in Solution: The shelf life of peptide solutions is limited. It is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3][5] Use of sterile buffers at a pH of 5-6 can prolong storage life.[3][5]
Handling and Reconstitution
-
Lyophilized Peptide:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.[2][3][4]
-
When weighing, especially larger quantities, perform the task in a well-ventilated area or a chemical fume hood to avoid creating and inhaling dust.[2]
-
Always wear the appropriate PPE as outlined in the table above.
-
-
Peptide in Solution:
-
For reconstitution, use a sterile, appropriate solvent.
-
Avoid vigorous shaking or vortexing, which can cause peptide aggregation. Gentle swirling or inversion is preferred to dissolve the peptide completely.[2]
-
Handle all solutions containing Interleukin II (60-70) in accordance with standard laboratory procedures for chemical solutions.
-
Disposal Plan
Dispose of all Interleukin II (60-70) waste, both solid and liquid, in accordance with local, state, and federal regulations for chemical waste.[2]
| Waste Type | Examples | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, masks)- Weighing papers- Empty vials- Pipette tips, tubes, absorbent paper | Collect in a dedicated, sealed, and clearly labeled "Chemical Waste" or "Hazardous Waste" container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1] |
| Liquid Waste | - Unused peptide solutions- Solvents used to rinse glassware- Contaminated buffers | Collect in a designated, sealed, and properly labeled hazardous liquid waste container.[1][2] Do not pour down the drain.[2] |
| Sharps Waste | - Needles- Syringes- Broken glass | Immediately place used sharps into a puncture-resistant sharps container. Do not recap, bend, or break needles.[1] |
If Interleukin II (60-70) was used in cell-based assays or with other biological materials, the waste must be treated as biohazardous. This may require decontamination, such as autoclaving, before being disposed of as chemical waste. Always consult your institution's biosafety guidelines.[1]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of Interleukin II (60-70).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
